molecular formula C16H21NO3 B1202776 (-)-Rolipram CAS No. 85416-75-7

(-)-Rolipram

Cat. No.: B1202776
CAS No.: 85416-75-7
M. Wt: 275.34 g/mol
InChI Key: HJORMJIFDVBMOB-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-rolipram is the (R)-enantiomer of rolipram. It is an enantiomer of a (+)-rolipram.
The (R)-enantiomer of rolipram, it is a phosphodiesterase inhibitor with antidepressant properties.

Properties

IUPAC Name

(4R)-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJORMJIFDVBMOB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2CC(=O)NC2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318033
Record name (-)-Rolipram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85416-75-7
Record name (-)-Rolipram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85416-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Rolipram
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085416757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Rolipram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04149
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (-)-Rolipram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROLIPRAM, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPX51KUP08
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of (-)-Rolipram in Neuronal Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Rolipram, a selective inhibitor of phosphodiesterase-4 (PDE4), has been a pivotal pharmacological tool in neuroscience research. Its mechanism of action centers on the modulation of intracellular cyclic adenosine monophosphate (cAMP) signaling, a ubiquitous second messenger system crucial for a myriad of neuronal processes. By inhibiting PDE4, this compound elevates intracellular cAMP levels, thereby activating downstream effectors such as Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). This cascade of events influences gene transcription, synaptic plasticity, neurite outgrowth, and neuronal survival, making this compound a compound of significant interest for its potential therapeutic applications in neurodegenerative and psychiatric disorders. This guide provides a detailed technical overview of the core mechanism of action of this compound in neurons, presenting quantitative data, experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Data Presentation: Quantitative Inhibition of PDE4 Isoforms by this compound

This compound exhibits a distinct inhibitory profile against the four PDE4 isoforms (A, B, C, and D). This selectivity is crucial for its specific effects on neuronal function. The following tables summarize the half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) of this compound for various PDE4 isoforms. It is important to note that this compound is a racemic mixture; the R-enantiomer preferentially inhibits the high-affinity rolipram-binding site (HARBS), while the S-enantiomer is selective for the low-affinity rolipram-binding site (LARBS)[1].

PDE4 IsoformIC50 (nM)Cell/Tissue SourceReference
PDE4A~3Immunopurified from U937 monocytic cells[2][3]
PDE4B~130Immunopurified from U937 monocytic cells[2][3]
PDE4D~240Immunopurified from U937 monocytic cells[2][3]

Table 1: Inhibitory Concentration (IC50) of Racemic Rolipram against PDE4 Isoforms.

Binding SiteRolipram EnantiomerKd (nM)MethodReference
High-Affinity (HARBS)R-(-)-Rolipram~2Radioligand Binding Assay[4]
Low-Affinity (LARBS)S-(+)-Rolipram~200Radioligand Binding Assay[4]
Recombinant PDE4B(R,S)-Rolipram55Isothermal Titration Calorimetry[5]

Table 2: Dissociation Constants (Kd) of Rolipram for PDE4 Binding Sites.

Core Signaling Pathway of this compound in Neurons

The primary mechanism of action of this compound in neurons is the inhibition of PDE4, leading to an accumulation of intracellular cAMP. This elevation in cAMP activates two main downstream signaling pathways: the Protein Kinase A (PKA) pathway and the Exchange protein activated by cAMP (Epac) pathway.

  • PKA Pathway: cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits then phosphorylate a variety of substrate proteins, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) binds to cAMP response elements (CREs) in the promoter regions of target genes, modulating their transcription. This pathway is integral to long-term potentiation (LTP), memory formation, and neuronal survival.

  • Epac Pathway: cAMP can also directly bind to and activate Epac, a guanine nucleotide exchange factor for the small G proteins Rap1 and Rap2. The Epac pathway is involved in various cellular processes, including cell adhesion, differentiation, and neurite outgrowth.

The inhibition of PDE4 by this compound and the subsequent activation of these pathways lead to a range of effects on neuronal function, including enhanced synaptic plasticity, promotion of neurite outgrowth, and neuroprotection.

Rolipram_Signaling_Pathway This compound Signaling Pathway in Neurons Rolipram This compound PDE4 Phosphodiesterase-4 (PDE4) Rolipram->PDE4 inhibition cAMP cAMP PDE4->cAMP hydrolysis to AMP PKA Protein Kinase A (PKA) cAMP->PKA activates Epac Exchange protein activated by cAMP (Epac) cAMP->Epac activates CREB CREB PKA->CREB phosphorylates Neuronal_Effects Downstream Neuronal Effects (Synaptic Plasticity, Neurite Outgrowth, Neuroprotection) PKA->Neuronal_Effects Epac->Neuronal_Effects pCREB pCREB Gene_Transcription Gene Transcription (e.g., BDNF) pCREB->Gene_Transcription regulates Gene_Transcription->Neuronal_Effects

Caption: this compound inhibits PDE4, increasing cAMP and activating PKA and Epac pathways.

Experimental Protocols

In Vitro PDE4 Inhibition Assay

This protocol outlines a general procedure to determine the IC50 value of this compound against a specific PDE4 isoform using a fluorescence polarization (FP) assay[6].

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4A, PDE4B, PDE4D)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

  • This compound

  • Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

  • Stop solution (if required by the specific assay kit)

  • 96-well or 384-well microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Add a fixed concentration of the recombinant PDE4 enzyme to each well of the microplate.

  • Add the serially diluted this compound to the respective wells. Include wells with no inhibitor (positive control for enzyme activity) and wells with no enzyme (negative control).

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for the interaction between the compound and the enzyme.

  • Initiate the enzymatic reaction by adding a fixed concentration of FAM-cAMP to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution or by immediately proceeding to the next step.

  • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission).

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

PDE4_Inhibition_Workflow Experimental Workflow: PDE4 Inhibition Assay start Start prep_reagents Prepare Reagents (Enzyme, Buffer, Rolipram, FAM-cAMP) start->prep_reagents plate_setup Plate Setup (Add Enzyme and Rolipram dilutions) prep_reagents->plate_setup pre_incubation Pre-incubation (15 min, RT) plate_setup->pre_incubation add_substrate Add FAM-cAMP Substrate pre_incubation->add_substrate reaction_incubation Reaction Incubation (60 min, RT) add_substrate->reaction_incubation stop_reaction Stop Reaction (optional) reaction_incubation->stop_reaction read_plate Read Fluorescence Polarization stop_reaction->read_plate data_analysis Data Analysis (Calculate % Inhibition, Determine IC50) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC50 of this compound on PDE4 activity.

Measurement of Intracellular cAMP Levels in Neurons

This protocol describes a general method for measuring changes in intracellular cAMP levels in cultured neurons following treatment with this compound, often utilizing a competitive immunoassay format (e.g., ELISA or HTRF).

Materials:

  • Cultured neurons (e.g., primary cortical neurons or a neuronal cell line)

  • Cell culture medium and supplements

  • This compound

  • Stimulating agent (e.g., forskolin, an adenylyl cyclase activator)

  • Lysis buffer

  • cAMP assay kit (e.g., ELISA or HTRF based)

  • Microplate reader compatible with the chosen assay format

Procedure:

  • Plate neurons in a multi-well plate and culture until the desired confluency.

  • On the day of the experiment, replace the culture medium with a serum-free medium.

  • Pre-treat the neurons with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 30 minutes).

  • Stimulate the neurons with a stimulating agent (e.g., forskolin) for a defined period (e.g., 15 minutes) to induce cAMP production.

  • Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.

  • Perform the cAMP measurement according to the manufacturer's instructions for the specific assay kit. This typically involves a competitive binding reaction between the cAMP in the cell lysate and a labeled cAMP conjugate for a limited number of antibody binding sites.

  • Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader.

  • Calculate the concentration of cAMP in each sample by interpolating from a standard curve generated with known concentrations of cAMP.

Western Blotting for Phosphorylated CREB (pCREB)

This protocol provides a general workflow for detecting changes in the phosphorylation of CREB at Serine 133 in neuronal cell lysates after treatment with this compound.

Materials:

  • Cultured neurons

  • This compound

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibody against pCREB (Ser133)

  • Primary antibody against total CREB (for normalization)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Treat cultured neurons with this compound or vehicle for the desired time.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against pCREB overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.

Isoform Selectivity and Conformational States of PDE4

This compound's interaction with PDE4 is complex, involving not only selectivity for different isoforms but also for different conformational states of the enzyme. PDE4 enzymes exist in at least two conformational states: a high-affinity rolipram-binding state (HARBS) and a low-affinity rolipram-binding state (LARBS)[1]. The R-enantiomer of rolipram has a higher affinity for HARBS, while the S-enantiomer is more selective for LARBS[1]. This differential affinity is thought to contribute to the distinct pharmacological effects of the enantiomers. The antidepressant-like effects of rolipram are primarily associated with its interaction with the HARBS conformation[7].

Rolipram_Isoform_Selectivity This compound and PDE4 Isoform/Conformer Selectivity cluster_rolipram This compound (Racemic) cluster_pde4 PDE4 cluster_conformers Conformational States R_Rolipram R-(-)-Rolipram PDE4A PDE4A R_Rolipram->PDE4A High Potency (IC50 ~3 nM) HARBS High-Affinity (HARBS) R_Rolipram->HARBS High Affinity (Kd ~2 nM) S_Rolipram S-(+)-Rolipram PDE4B PDE4B S_Rolipram->PDE4B Lower Potency (IC50 ~130 nM) PDE4D PDE4D S_Rolipram->PDE4D Lower Potency (IC50 ~240 nM) LARBS Low-Affinity (LARBS) S_Rolipram->LARBS Lower Affinity (Kd ~200 nM) HARBS->PDE4A LARBS->PDE4B LARBS->PDE4D

Caption: Differential affinity of this compound enantiomers for PDE4 isoforms and conformers.

Conclusion

This compound serves as a powerful tool for investigating the role of cAMP signaling in neuronal function. Its mechanism of action, centered on the selective inhibition of PDE4, provides a means to manipulate intracellular cAMP levels and dissect the downstream consequences mediated by PKA and Epac. The isoform and conformational selectivity of this compound add another layer of complexity and opportunity for targeted pharmacological intervention. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the intricate roles of cAMP signaling in the nervous system and to develop novel therapeutics for neurological and psychiatric disorders.

References

An In-Depth Technical Guide to (-)-Rolipram as a Selective PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Rolipram is a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor that has been instrumental in elucidating the role of the PDE4 enzyme family in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, selectivity, and its application as a research tool in inflammation and neuroscience. Detailed experimental protocols for assessing its activity and effects are provided, along with a summary of key quantitative data and visualizations of relevant biological pathways and experimental workflows.

Introduction

Phosphodiesterase 4 (PDE4) is a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a myriad of cellular functions.[1][2][3] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). This modulation of cAMP signaling has significant implications for inflammatory responses, neuronal function, and other cellular processes.[4][5]

Rolipram, a pyrrolidinone derivative, was one of the first selective PDE4 inhibitors to be developed. It exists as a racemic mixture of two enantiomers: this compound and (+)-Rolipram. The (-)-enantiomer is the more pharmacologically active of the two, exhibiting greater potency in inhibiting PDE4.[1] This guide will focus primarily on the properties and applications of this compound.

Mechanism of Action

This compound exerts its effects by competitively inhibiting the catalytic activity of PDE4 enzymes. By binding to the active site, it prevents the hydrolysis of cAMP to 5'-AMP, leading to an accumulation of intracellular cAMP.[2][3] This elevation in cAMP levels activates PKA, which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[6] Phosphorylated CREB translocates to the nucleus and modulates the transcription of genes involved in inflammation, neuronal plasticity, and other cellular functions.[6]

One of the key anti-inflammatory mechanisms of this compound involves the upregulation of Mitogen-Activated Protein Kinase (MAPK) Phosphatase-1 (MKP-1).[7] Increased cAMP levels lead to PKA-mediated induction of MKP-1, which in turn dephosphorylates and inactivates p38 MAPK, a key kinase in the inflammatory signaling cascade. This ultimately results in the reduced production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[7]

Allosteric Modulation

Rolipram's interaction with PDE4 is not solely based on competitive inhibition at the active site. It also acts as an allosteric modulator, binding to a high-affinity rolipram binding site (HARBS) which is distinct from the catalytic site.[3] Binding to the HARBS is thought to stabilize a less active conformation of the enzyme by promoting the closure of the upstream conserved region 2 (UCR2) over the active site. This allosteric mechanism contributes to its potent inhibitory effect.[1]

Selectivity and Potency

This compound exhibits selectivity for the PDE4 family over other PDE families. Within the PDE4 family, which comprises four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), Rolipram shows differential inhibitory activity.

PDE4 SubtypeThis compound IC50 (nM)Reference
PDE4A~3[6][8]
PDE4B~130[6][8]
PDE4D~240[6][8]

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.

The (-)-enantiomer of Rolipram is significantly more potent than the (+)-enantiomer in inhibiting PDE4 and suppressing inflammatory responses. For instance, this compound has been shown to have a five-fold lower IC50 for the inhibition of LPS-induced TNF-α production from human mononuclear cells compared to (+)-Rolipram.[1]

Signaling Pathways and Experimental Workflows

cAMP Signaling Pathway

cAMP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts PDE4 PDE4 AMP 5'-AMP PDE4->AMP hydrolyzes Ligand Ligand Ligand->GPCR ATP ATP ATP->cAMP cAMP->PDE4 PKA_inactive PKA (inactive) cAMP->PKA_inactive activates PKA_active PKA (active) PKA_inactive->PKA_active CREB CREB PKA_active->CREB phosphorylates Rolipram This compound Rolipram->PDE4 inhibits pCREB pCREB CREB->pCREB Gene Gene Transcription pCREB->Gene activates

Caption: The cAMP signaling pathway and the inhibitory action of this compound.

Experimental Workflow for PDE4 Inhibition Assay

PDE4_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - PDE4 Enzyme - this compound dilutions - [3H]-cAMP - SPA beads Mix Mix PDE4 enzyme, this compound, and SPA beads in microplate Reagents->Mix Incubate1 Pre-incubate Mix->Incubate1 Add_cAMP Add [3H]-cAMP to initiate reaction Incubate1->Add_cAMP Incubate2 Incubate at 30°C Add_cAMP->Incubate2 Read Read plate in a scintillation counter Incubate2->Read Analyze Calculate % inhibition and determine IC50 Read->Analyze

Caption: A generalized workflow for an in vitro PDE4 enzyme inhibition assay.

Experimental Protocols

In Vitro PDE4 Enzyme Inhibition Assay (Scintillation Proximity Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified PDE4 enzyme using a scintillation proximity assay (SPA).

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4A, PDE4B, PDE4D)

  • This compound

  • [³H]-cAMP

  • SPA beads (e.g., yttrium silicate beads)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

  • 96-well or 384-well microplates

  • Scintillation counter

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer. The final concentration range should typically span from picomolar to micromolar.

  • Prepare enzyme and bead slurry: Dilute the PDE4 enzyme to the desired concentration in the assay buffer. Prepare a slurry of SPA beads in the assay buffer according to the manufacturer's instructions.

  • Assay setup: To each well of the microplate, add:

    • Assay buffer

    • This compound dilution or vehicle control

    • Diluted PDE4 enzyme

    • SPA bead slurry

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.

  • Initiate reaction: Add [³H]-cAMP to each well to start the enzymatic reaction. The final concentration of [³H]-cAMP should be below the Km of the enzyme.

  • Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 30°C.

  • Signal detection: Read the plate in a scintillation counter. The proximity of the [³H]-AMP product to the SPA beads will generate a signal.

  • Data analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based cAMP Accumulation Assay (HTRF)

This protocol describes a method to measure the effect of this compound on intracellular cAMP levels in a cellular context using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • Cells expressing the target PDE4 subtype (e.g., HEK293 cells)

  • This compound

  • Forskolin (or another adenylyl cyclase activator)

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • Cell culture medium and supplements

  • 96-well or 384-well white microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell culture: Culture the cells in appropriate medium until they reach the desired confluency.

  • Cell seeding: Seed the cells into the microplate at a predetermined density and allow them to attach overnight.

  • Compound treatment: Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 30 minutes).

  • Cell stimulation: Stimulate the cells with a submaximal concentration of forskolin to induce cAMP production.

  • Lysis and detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Signal detection: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

  • Data analysis: Calculate the HTRF ratio and determine the cAMP concentration based on a standard curve. Plot the cAMP concentration against the this compound concentration to determine the EC50 value.

In Vivo Anti-Inflammatory Assay (LPS-Induced TNF-α Production in Mice)

This protocol outlines a method to assess the in vivo anti-inflammatory efficacy of this compound by measuring its effect on lipopolysaccharide (LPS)-induced TNF-α production in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • ELISA kit for mouse TNF-α

Procedure:

  • Animal acclimatization: Acclimatize the mice to the housing conditions for at least one week before the experiment.

  • Grouping: Randomly divide the mice into treatment groups (e.g., vehicle control, LPS only, LPS + this compound at different doses).

  • Compound administration: Administer this compound (e.g., 1-20 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the LPS challenge.

  • LPS challenge: Administer LPS (e.g., 1 mg/kg) via i.p. injection.

  • Sample collection: At a peak time point for TNF-α production (e.g., 1.5-2 hours after LPS injection), collect blood samples via cardiac puncture or another appropriate method.

  • TNF-α measurement: Prepare serum from the blood samples and measure the concentration of TNF-α using an ELISA kit according to the manufacturer's instructions.

  • Data analysis: Compare the serum TNF-α levels between the different treatment groups. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.

Therapeutic Potential and Adverse Effects

The ability of this compound to elevate cAMP levels and suppress inflammation has led to its investigation in a wide range of therapeutic areas, including:

  • Inflammatory diseases: Such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[9]

  • Neurological disorders: Including depression, cognitive impairment, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[10]

  • Spinal cord injury: Where it has shown neuroprotective effects.[3]

Despite its therapeutic potential, the clinical development of Rolipram has been hampered by its significant side effects, most notably nausea and emesis.[11] These adverse effects are thought to be mediated by the inhibition of specific PDE4 subtypes in the central nervous system. This has driven the development of second and third-generation PDE4 inhibitors with improved side-effect profiles.

Conclusion

This compound remains an invaluable tool for researchers studying the role of PDE4 and cAMP signaling in health and disease. Its well-characterized mechanism of action, selectivity profile, and potent biological effects make it a benchmark compound for the development and evaluation of new PDE4 inhibitors. This technical guide provides a foundation for understanding and utilizing this compound in a research setting, offering detailed protocols and a summary of its key pharmacological properties. Further research into subtype-selective PDE4 inhibitors continues to be an active area of drug discovery, with the aim of harnessing the therapeutic benefits of PDE4 inhibition while minimizing adverse effects.

References

The Rise and Fall of a Pioneer: A Technical History of Rolipram's Development

Author: BenchChem Technical Support Team. Date: December 2025

Rolipram , a selective phosphodiesterase-4 (PDE4) inhibitor, stands as a pivotal molecule in the history of drug discovery. Initially hailed as a promising novel antidepressant, its journey from laboratory synthesis to clinical trials and eventual discontinuation offers valuable lessons for researchers, scientists, and drug development professionals. This in-depth technical guide explores the discovery, mechanism of action, and developmental history of Rolipram, presenting key quantitative data, detailed experimental protocols, and visualizations of its core signaling pathways.

Discovery and Early Development: A New Approach to Antidepressant Therapy

Rolipram was discovered and developed by the German pharmaceutical company Schering AG in the early 1990s as a potential therapeutic agent for major depressive disorder.[1][2] While the synthesis of Rolipram dates back to 1977, its potential as an antidepressant was explored more thoroughly over a decade later.[3] The core idea behind its development was to modulate intracellular signaling pathways in the brain, offering a novel mechanism of action distinct from the then-prevalent monoamine reuptake inhibitors.

Though the specific scientists at Schering AG who led the initial discovery and synthesis are not prominently documented in publicly available literature, the company's research efforts positioned Rolipram as a pioneering compound in the field of PDE4 inhibition.

Mechanism of Action: Targeting the cAMP Signaling Pathway

Rolipram exerts its pharmacological effects by selectively inhibiting phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[4] By blocking PDE4, Rolipram leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in neuronal plasticity, survival, and function. This signaling cascade is believed to underlie the antidepressant and neuroprotective effects of Rolipram.

The following diagram illustrates the core signaling pathway modulated by Rolipram:

Rolipram_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Neurotransmitter (e.g., Norepinephrine) Receptor GPCR Signal->Receptor AC Adenylyl Cyclase Receptor->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE4 Phosphodiesterase-4 (PDE4) cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates 5AMP 5'-AMP PDE4->5AMP degrades Rolipram Rolipram Rolipram->PDE4 inhibits CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (Neuroprotection, Synaptic Plasticity) CREB->Gene_Expression promotes

Caption: Rolipram's mechanism of action via PDE4 inhibition and cAMP signaling.

Preclinical Evaluation: Potency and Efficacy in Animal Models

Rolipram demonstrated significant potency and selectivity for PDE4 isoforms in in vitro assays. Its inhibitory activity was most pronounced against PDE4A, with lower potency against PDE4B and PDE4D.

PDE4 IsoformIC50 (nM)
PDE4A3[1][5]
PDE4B130[1][5]
PDE4D240[1][5]

Table 1: Inhibitory Potency (IC50) of Rolipram against PDE4 Isoforms.

In vivo, Rolipram exhibited antidepressant-like effects in various rodent models of depression, most notably the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are based on the principle that rodents, when placed in an inescapable stressful situation, will eventually adopt an immobile posture, and that this "behavioral despair" is reversed by antidepressant treatment.

Key Preclinical Experimental Protocols

A common method to determine the inhibitory potency of compounds like Rolipram on PDE4 activity involves a cell-based or enzyme assay.

PDE4_Inhibition_Assay cluster_workflow PDE4 Inhibition Assay Workflow Start Start: Prepare Reagents Step1 Incubate PDE4 enzyme with Rolipram at various concentrations Start->Step1 Step2 Add cAMP substrate to initiate the reaction Step1->Step2 Step3 Stop the reaction after a defined incubation period Step2->Step3 Step4 Measure remaining cAMP levels (e.g., using a competitive immunoassay or fluorescence-based method) Step3->Step4 Step5 Calculate the percentage of PDE4 inhibition for each Rolipram concentration Step4->Step5 Step6 Determine the IC50 value (concentration of Rolipram that causes 50% inhibition) Step5->Step6 End End Step6->End

Caption: General workflow for a PDE4 inhibition assay.

The FST is a widely used behavioral assay to screen for antidepressant activity.

Forced_Swim_Test cluster_workflow Forced Swim Test Protocol Start Start: Acclimatize Mice Step1 Administer Rolipram or vehicle (control) intraperitoneally (i.p.) Start->Step1 Step2 After a defined pre-treatment time (e.g., 30-60 minutes), individually place each mouse in a cylinder filled with water (23-25°C) from which it cannot escape Step1->Step2 Step3 Record the session (typically 6 minutes) using a video camera Step2->Step3 Step4 Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors Step3->Step4 End End: Analyze Data Step4->End

Caption: Protocol for the Forced Swim Test in mice.

Similar to the FST, the TST assesses antidepressant efficacy by measuring the duration of immobility in response to an inescapable stressor.

Tail_Suspension_Test cluster_workflow Tail Suspension Test Protocol Start Start: Acclimatize Mice Step1 Administer Rolipram or vehicle (control) intraperitoneally (i.p.) Start->Step1 Step2 After a defined pre-treatment time, suspend each mouse by its tail from a horizontal bar using adhesive tape, ensuring it cannot escape or touch any surfaces Step1->Step2 Step3 Record the session (typically 6 minutes) using a video camera Step2->Step3 Step4 Score the duration of immobility during the test. Immobility is defined as the absence of any limb or body movements, except for those required for respiration Step3->Step4 End End: Analyze Data Step4->End

Caption: Protocol for the Tail Suspension Test in mice.

Clinical Development: Promise and Peril

The promising preclinical data propelled Rolipram into clinical trials for major depressive disorder. Early-phase studies showed some encouraging results.

Phase II Open-Label Study (Zeller et al., 1984)

An open-label Phase II study investigated the antidepressant effect of Rolipram in 10 patients with depression, many of whom had not responded to previous therapies.[6]

  • Key Findings:

    • Five out of ten patients showed a good to very good improvement in their depressive symptoms.[6]

    • The antidepressant effect was often noticeable within 2-4 days of treatment.[6]

    • Tolerance was described as excellent compared to other antidepressants available at the time.[6]

This initial study, while small and uncontrolled, provided the first clinical evidence for Rolipram's potential as a rapidly acting antidepressant with a favorable side-effect profile.

Double-Blind Comparative Study with Imipramine (Hebenstreit et al., 1989)

To further evaluate its efficacy and safety, a randomized, double-blind clinical trial was conducted comparing Rolipram to the established tricyclic antidepressant, imipramine, in 64 inpatients with Major Depressive Disorder.[7]

  • Key Findings:

    • Towards the end of the study, imipramine was found to be superior to Rolipram in terms of antidepressant efficacy.[7]

    • The most prominent side effect associated with Rolipram was nausea .[7] In contrast, imipramine was associated with mainly anticholinergic side effects.[7]

Dose-Response Relationship Study (Fleischhacker et al., 1992)

A multicenter, double-blind study involving 58 hospitalized patients with major depressive disorder aimed to determine the optimal therapeutic dose of Rolipram.[8] Three different daily dosages were tested: 0.75 mg (3 x 0.25 mg), 1.5 mg (3 x 0.50 mg), and 3.0 mg (3 x 1.00 mg).[8]

  • Key Findings:

    • The 1.5 mg/day dosage (3 x 0.50 mg) was the most effective in treating depressive symptoms.[8]

    • The lowest dose (0.75 mg/day) showed efficacy comparable to placebo.[8]

    • The highest dose (3.0 mg/day) was less effective than the 1.5 mg/day dose, suggesting a potential inverted U-shaped dose-response curve.[8]

    • All three dosages were generally well-tolerated in this study.[8]

Daily DosageEfficacy Outcome
0.75 mg (3 x 0.25 mg)Similar to placebo[8]
1.5 mg (3 x 0.50 mg)Most effective[8]
3.0 mg (3 x 1.00 mg)Less effective than 1.5 mg/day[8]

Table 2: Dose-Response Relationship of Rolipram in Major Depressive Disorder.

Discontinuation and Legacy: A Narrow Therapeutic Window

Despite the initial promise, the clinical development of Rolipram for depression was ultimately halted. The primary reason for its discontinuation was its narrow therapeutic window .[4] The doses required to achieve a robust antidepressant effect were often associated with intolerable gastrointestinal side effects, most notably nausea and vomiting.[7][9] This dose-limiting toxicity prevented the administration of Rolipram at levels that could consistently outperform existing antidepressant medications.

The following diagram illustrates the concept of Rolipram's narrow therapeutic window:

Therapeutic_Window cluster_window Therapeutic Window MEC_Tox Minimum Toxic Concentration (MTC) (Gastrointestinal Side Effects) MEC_Eff Minimum Effective Concentration (MEC) (Antidepressant Effect) Sub Sub-therapeutic Concentration TW Narrow Therapeutic Window

Caption: The narrow therapeutic window of Rolipram.

Despite its failure to reach the market as an antidepressant, Rolipram's legacy is significant. It served as a crucial prototype molecule and a valuable research tool that paved the way for the development of second-generation PDE4 inhibitors with improved side-effect profiles. These newer compounds are now approved for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis. Furthermore, research into the neuroprotective and cognitive-enhancing effects of Rolipram continues, with ongoing investigations into its potential for treating neurodegenerative disorders like Alzheimer's disease and spinal cord injury.

Conclusion

The story of Rolipram's development is a compelling case study in the challenges of drug discovery. It highlights the critical importance of the therapeutic window and the need to balance efficacy with tolerability. While Rolipram itself did not become a clinical success for its initial indication, its role as a pioneering PDE4 inhibitor has had a lasting impact on medicinal chemistry and pharmacology, stimulating further research and leading to the successful development of new therapies for a range of debilitating diseases. The in-depth understanding of its mechanism of action and the reasons for its clinical limitations continue to inform the design of safer and more effective drugs targeting the cAMP signaling pathway.

References

The Central Nervous System Targets of (-)-Rolipram: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Rolipram, a selective phosphodiesterase 4 (PDE4) inhibitor, has been a important tool in neuroscience research for decades. Its ability to modulate cyclic adenosine monophosphate (cAMP) signaling pathways in the central nervous system (CNS) has made it a subject of intense investigation for its potential therapeutic effects in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the known CNS targets of this compound, with a focus on its primary mechanism of action, downstream signaling cascades, and emerging off-target activities. We present a consolidation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways to serve as a valuable resource for researchers in the field.

Introduction

This compound is a pyrrolidinone derivative that selectively inhibits phosphodiesterase 4 (PDE4), an enzyme responsible for the hydrolysis of the second messenger cyclic AMP (cAMP).[1] By inhibiting PDE4, this compound elevates intracellular cAMP levels, thereby modulating a multitude of downstream signaling pathways crucial for neuronal function, neuroinflammation, and synaptic plasticity.[2] This guide delves into the molecular targets of this compound within the CNS, providing a detailed examination of its interaction with PDE4 isoforms and the subsequent cellular consequences.

Primary Target: Phosphodiesterase 4 (PDE4)

The primary molecular target of this compound in the central nervous system is the PDE4 enzyme family. PDE4 is the predominant PDE isozyme in the brain and plays a critical role in regulating cAMP levels in neurons and glial cells.[2] The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to multiple splice variants. This compound exhibits differential affinity for these subtypes, which may underlie its diverse pharmacological effects.

Quantitative Data on this compound's Interaction with PDE4 Subtypes

The inhibitory potency of this compound against different PDE4 subtypes is a critical determinant of its biological activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for various PDE4 isoforms.

PDE4 SubtypeIC50 (nM)Cell Type/Assay ConditionReference
PDE4A3Immunopurified PDE4A from U937 monocytic cells[3]
PDE4B130Immunopurified PDE4B from U937 monocytic cells[3]
PDE4D240Immunopurified PDE4D from U937 monocytic cells[3]

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.

Downstream Signaling Pathways

The inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP, which in turn activates several key downstream signaling pathways. These pathways are integral to the neuroprotective, anti-inflammatory, and cognitive-enhancing effects of the compound.

cAMP/PKA/CREB Pathway

A major effector of cAMP is Protein Kinase A (PKA). Elevated cAMP levels lead to the activation of PKA, which then phosphorylates a variety of substrate proteins, including the cAMP response element-binding protein (CREB).[4] Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in synaptic plasticity, neuronal survival, and memory formation.

cAMP/PKA/CREB Signaling Pathway Rolipram This compound PDE4 PDE4 Rolipram->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB Gene Gene Transcription pCREB->Gene regulates

cAMP/PKA/CREB Signaling Pathway

Off-Target Activities

While PDE4 is the primary target of this compound, recent evidence suggests potential off-target effects that may contribute to its overall pharmacological profile.

Matrix Metalloproteinases (MMPs)

Studies have indicated that this compound may directly interact with and inhibit the activity of matrix metalloproteinases MMP2 and MMP9, independent of the cAMP-PKA signaling pathway.[5][6] This interaction suggests a novel mechanism for the anti-inflammatory and neuroprotective effects of Rolipram.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the study of this compound's effects in the CNS.

PDE4 Enzyme Inhibition Assay

Objective: To determine the in vitro potency (IC50) of this compound against specific PDE4 isoforms.

Materials:

  • Recombinant human PDE4 isoforms (e.g., PDE4A, PDE4B, PDE4D)

  • cAMP substrate

  • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 2 mM EDTA, 5% Glycerol)

  • This compound dissolved in DMSO

  • Detection reagents (e.g., PDE-Glo™ Phosphodiesterase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microplate, add the assay buffer, the appropriate PDE4 enzyme, and the this compound dilutions.

  • Initiate the reaction by adding the cAMP substrate.

  • Incubate the plate at 30°C for a specified duration (e.g., 30 minutes).

  • Stop the reaction according to the detection kit instructions.

  • Add the detection reagents to measure the amount of remaining cAMP.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.[7][8]

PDE4 Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep1 Prepare Rolipram serial dilutions Assay1 Add buffer, enzyme, and Rolipram to plate Prep1->Assay1 Prep2 Prepare PDE4 enzyme and cAMP substrate Prep2->Assay1 Assay2 Initiate reaction with cAMP Assay1->Assay2 Assay3 Incubate at 30°C Assay2->Assay3 Assay4 Stop reaction and add detection reagents Assay3->Assay4 Analysis1 Measure signal Assay4->Analysis1 Analysis2 Calculate % inhibition Analysis1->Analysis2 Analysis3 Determine IC50 Analysis2->Analysis3

PDE4 Enzyme Inhibition Assay Workflow
Forced Swim Test (Mouse)

Objective: To assess the antidepressant-like effects of this compound.

Materials:

  • Male mice (e.g., C57BL/6J)

  • Cylindrical tanks (30 cm height x 20 cm diameter) made of transparent Plexiglas

  • Water maintained at 23-25°C

  • Video recording equipment

  • This compound solution for injection (e.g., intraperitoneal)

Procedure:

  • Administer this compound or vehicle to the mice at a specified time before the test (e.g., 30 minutes).

  • Fill the cylindrical tanks with water to a depth of 15 cm.

  • Gently place each mouse into a tank.

  • Record the behavior of the mice for a total of 6 minutes.

  • After the test, remove the mice from the water, dry them, and return them to their home cages.

  • Analyze the last 4 minutes of the video recordings, scoring the time each mouse spends immobile (i.e., making only movements necessary to keep its head above water).

  • A decrease in immobility time is indicative of an antidepressant-like effect.[1][9][10]

Elevated Plus Maze (Rat)

Objective: To evaluate the anxiolytic-like effects of this compound.

Materials:

  • Male rats (e.g., Wistar)

  • Elevated plus maze apparatus (two open arms and two enclosed arms, elevated from the floor)

  • Video tracking system

  • This compound solution for injection

Procedure:

  • Administer this compound or vehicle to the rats at a specified time before the test (e.g., 30 minutes).

  • Place each rat individually in the center of the maze, facing an open arm.

  • Allow the rat to explore the maze for 5 minutes.

  • Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

  • Between each trial, clean the maze to remove olfactory cues.

  • An increase in the percentage of time spent in the open arms and the number of entries into the open arms suggests an anxiolytic-like effect.[11][12][13]

Immunohistochemistry for Phosphorylated CREB (pCREB)

Objective: To visualize and quantify the activation of the cAMP/PKA/CREB pathway in brain tissue following this compound treatment.

Materials:

  • Perfusion-fixed, free-floating cryosections of mouse or rat brain

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., PBS with 10% normal donkey serum and 0.3% Triton X-100)

  • Primary antibody against pCREB (e.g., rabbit anti-pCREB)

  • Biotinylated secondary antibody (e.g., biotinylated anti-rabbit IgG)

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB) substrate

  • Microscope

Procedure:

  • Wash brain sections in PBS.

  • Incubate sections in a blocking solution for 2 hours at room temperature to block non-specific binding.

  • Incubate sections with the primary anti-pCREB antibody overnight at 4°C.

  • Wash sections with PBS and incubate with the biotinylated secondary antibody for 2 hours at room temperature.

  • Wash sections and incubate with the ABC reagent.

  • Develop the peroxidase reaction using the DAB substrate, which will produce a brown precipitate at the sites of pCREB localization.

  • Mount the sections on slides, dehydrate, and coverslip.

  • Visualize and quantify the pCREB-positive cells using a microscope.[14][15][16]

Conclusion

This compound's primary mechanism of action in the central nervous system is the selective inhibition of phosphodiesterase 4, leading to an elevation of intracellular cAMP and the activation of downstream signaling pathways such as the PKA/CREB cascade. This action underlies its well-documented neuroprotective, anti-inflammatory, and cognitive-enhancing properties. Emerging evidence also points to potential off-target effects on matrix metalloproteinases, which may further contribute to its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the multifaceted roles of this compound and to explore the therapeutic utility of targeting the PDE4/cAMP signaling pathway in the CNS.

References

(-)-Rolipram's Impact on Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative and psychiatric disorders. This guide delves into the anti-inflammatory and neuroprotective effects of (-)-Rolipram, a selective phosphodiesterase-4 (PDE4) inhibitor. By preventing the degradation of cyclic adenosine monophosphate (cAMP), this compound activates downstream signaling cascades that collectively suppress pro-inflammatory responses in key central nervous system (CNS) cells, particularly microglia and astrocytes. This document synthesizes the current understanding of this compound's mechanism of action, presents quantitative data on its efficacy, details common experimental protocols for its study, and provides visual representations of the involved signaling pathways.

Core Mechanism of Action: PDE4 Inhibition and cAMP Signaling

This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase-4 (PDE4), the predominant enzyme responsible for the hydrolysis and inactivation of cAMP in immune and neural cells.[1][2][3] This inhibition leads to an accumulation of intracellular cAMP, a crucial second messenger that modulates a wide array of cellular functions.[1][4]

Elevated cAMP levels activate two primary downstream signaling pathways:

  • Protein Kinase A (PKA) Pathway: cAMP binds to and activates PKA, which in turn phosphorylates various downstream targets. A key target is the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of anti-inflammatory genes, such as Interleukin-10 (IL-10).[5] Concurrently, the cAMP/PKA pathway actively suppresses the pro-inflammatory nuclear factor-kappa B (NF-κB) signaling cascade, a master regulator of inflammatory gene expression.[1][5] This suppression reduces the production of key pro-inflammatory cytokines.

  • Exchange Protein Activated by cAMP (EPAC) Pathway: cAMP can also directly activate EPAC, leading to the activation of downstream effectors like the extracellular signal-regulated kinase (ERK).[6][7] This pathway contributes to the neuroprotective and anti-inflammatory effects of Rolipram.

The culmination of these signaling events is a shift in the cellular environment from a pro-inflammatory to an anti-inflammatory and neuroprotective state.

Rolipram_Signaling_Pathway cluster_cytoplasm cluster_nucleus Rolipram This compound PDE4 PDE4 Rolipram->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Converts NFkB NF-κB PKA->NFkB Inhibits CREB CREB PKA->CREB Phosphorylates ERK ERK EPAC->ERK Activates ProInflammatory Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory Promotes Transcription AntiInflammatory Anti-inflammatory Genes (IL-10) CREB->AntiInflammatory Promotes Transcription InVitro_Workflow cluster_prep cluster_exp cluster_analysis Culture Culture BV-2 Microglial Cells Seed Seed Cells into Plates Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate ELISA ELISA for Cytokines (TNF-α, IL-6) Stimulate->ELISA Western Western Blot (NF-κB, Iba1) Stimulate->Western ICC Immunocytochemistry (Iba1 Morphology) Stimulate->ICC

References

(-)-Rolipram for Cognitive Enhancement Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Rolipram, a selective inhibitor of phosphodiesterase type 4 (PDE4), has emerged as a significant pharmacological tool in cognitive enhancement research. By preventing the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger, this compound amplifies intracellular signaling cascades implicated in synaptic plasticity and memory formation. This guide provides an in-depth overview of the core mechanisms, experimental data, and protocols associated with the use of this compound in preclinical cognitive research. It is intended to serve as a technical resource for researchers and professionals in the field of neuroscience and drug development.

Mechanism of Action: Targeting the cAMP Signaling Pathway

This compound exerts its pro-cognitive effects primarily through the inhibition of PDE4, an enzyme highly expressed in the hippocampus and cortex, brain regions critical for learning and memory. PDE4 is responsible for the hydrolysis of cAMP to AMP. Inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA).[1] Activated PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of genes crucial for synaptic plasticity, neurogenesis, and long-term memory consolidation, such as brain-derived neurotrophic factor (BDNF).[1][2][3] This enhancement of the cAMP/PKA/CREB signaling pathway is believed to be the primary mechanism underlying the cognitive-enhancing properties of this compound.[2]

The following diagram illustrates the core signaling pathway affected by this compound.

Rolipram_Signaling_Pathway cluster_cAMP Rolipram This compound PDE4 PDE4 Rolipram->PDE4 Inhibits cAMP cAMP PDE4->cAMP Hydrolyzes AMP 5'-AMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene_Expression Gene Expression (e.g., BDNF, Arc) pCREB->Gene_Expression Promotes Synaptic_Plasticity Synaptic Plasticity & Long-Term Memory Gene_Expression->Synaptic_Plasticity Leads to

Figure 1: this compound's core signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the efficacy and properties of this compound.

Table 1: In Vitro Efficacy of Rolipram
PDE IsoformIC50 (nM)Cell Type/TissueReference
PDE4A~3U937 monocytic cells[4]
PDE4B~130U937 monocytic cells[4]
PDE4D~240U937 monocytic cells[4]
Table 2: Efficacy of this compound in Preclinical Cognitive Models
Animal ModelCognitive TaskDosageAdministration RouteKey FindingReference
Young and Aged MiceContextual Fear Conditioning0.1 µmol/kgIntraperitoneal (i.p.)Increased long-term retention of fear memory.[5][5]
APP/PS1 Transgenic Mice (Alzheimer's Model)Morris Water MazeNot specifiedSystemicAmeliorated deficits in working, reference, and associative memory.[2][2]
Rats with Aβ25-35-induced cognitive impairmentMorris Water Maze & Passive Avoidance0.1, 0.25, 0.5 mg/kg/dayIntraperitoneal (i.p.)Dose-dependently reversed memory deficits.[6][7][6][7]
Diabetic RatsMorris Water Maze0.5 mg/kg/day for 23 daysNot specifiedImproved performance and increased hippocampal BDNF and Arc protein levels.[8][8]
Rats with Microsphere Embolism-induced IschemiaWater Maze Task3 mg/kg/day for 10 daysIntraperitoneal (i.p.)Reduced escape latency and attenuated decreases in cAMP, PKA, and pCREB.[9][9]
Table 3: Effects of this compound on Long-Term Potentiation (LTP)
PreparationRolipram ConcentrationStimulation ProtocolOutcomeReference
Mouse Hippocampal Slices (CA1)0.1 µM or 0.3 µMSingle tetanus (100 Hz for 1s)Converted early-LTP into a larger and longer-lasting late-LTP.[5][10][5][10]
Rat Hippocampal Slices (CA1)Not specifiedTetanizationConverted early-LTP (decays in 2-3 hrs) to a lasting LTP (at least 6 hrs).[11][11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in this compound research.

In Vivo Cognitive Assessment: Morris Water Maze

The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory in rodents.

Objective: To evaluate the effect of this compound on spatial learning and memory.

Materials:

  • Circular water tank (1.5 m diameter) filled with opaque water.

  • Submerged platform (10 cm diameter).

  • Video tracking system.

  • This compound solution and vehicle control.

  • Rodent subjects (e.g., rats or mice).

Protocol:

  • Habituation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p. injection) at a predetermined time before the task (e.g., 30 minutes).

  • Acquisition Phase (4-5 days):

    • Conduct four trials per day for each animal.

    • For each trial, gently place the animal into the water at one of four starting positions.

    • Allow the animal to swim freely and locate the hidden platform. If the animal fails to find the platform within 60-90 seconds, guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and swim path using the video tracking system.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the platform from the tank.

    • Place the animal in the tank and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

  • Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the this compound-treated and vehicle-treated groups.

The following diagram outlines a typical experimental workflow for in vivo cognitive testing with this compound.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Aged Mice, APP/PS1 Mice) Grouping Randomly Assign to Groups (Vehicle vs. Rolipram) Animal_Model->Grouping Drug_Admin Drug Administration (Specify Dose, Route, Timing) Grouping->Drug_Admin Behavioral_Task Behavioral Testing (e.g., Morris Water Maze) Drug_Admin->Behavioral_Task Data_Collection Data Collection (e.g., Escape Latency, Probe Trial) Behavioral_Task->Data_Collection Tissue_Harvest Tissue Harvesting (e.g., Hippocampus) Behavioral_Task->Tissue_Harvest Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Biochem_Analysis Biochemical Analysis (e.g., Western Blot for pCREB) Tissue_Harvest->Biochem_Analysis Biochem_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Logical_Relationship Cognitive_Deficit Cognitive Deficits (e.g., in Aging, Alzheimer's) Impaired_Signaling Impaired cAMP/PKA/CREB Signaling Cognitive_Deficit->Impaired_Signaling Associated with PDE4_Activity PDE4 Activity Impaired_Signaling->PDE4_Activity Can be due to Rolipram_Intervention Intervention: This compound (PDE4 Inhibitor) Rolipram_Intervention->PDE4_Activity Inhibits Restored_Signaling Restored cAMP/PKA/CREB Signaling Rolipram_Intervention->Restored_Signaling Improved_Plasticity Enhanced Synaptic Plasticity (e.g., LTP) Restored_Signaling->Improved_Plasticity Cognitive_Enhancement Cognitive Enhancement Improved_Plasticity->Cognitive_Enhancement

References

Therapeutic potential of (-)-Rolipram in spinal cord injury

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Therapeutic Potential of (-)-Rolipram in Spinal Cord Injury

Introduction

Spinal Cord Injury (SCI) precipitates a complex and devastating cascade of cellular and molecular events, leading to permanent neurological deficits. The initial physical trauma is succeeded by a secondary injury phase characterized by ischemia, inflammation, excitotoxicity, and apoptosis, which collectively create an inhibitory environment that thwarts axonal regeneration and functional repair. Current therapeutic strategies offer minimal improvements, highlighting the urgent need for novel interventions. This compound, a selective phosphodiesterase 4 (PDE4) inhibitor, has emerged as a promising therapeutic candidate. By modulating a critical intracellular signaling pathway, Rolipram addresses several key pathological features of SCI, including neuronal death, axonal degeneration, neuroinflammation, and glial scarring. This technical guide provides a comprehensive overview of the core mechanisms, experimental evidence, and therapeutic potential of this compound for the treatment of SCI.

Core Mechanism of Action: Modulation of cAMP Signaling

Following SCI, intracellular levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger, are dramatically reduced.[1][2] This reduction impairs neuronal survival and growth potential. Rolipram's primary mechanism of action is the inhibition of PDE4, the predominant cAMP-degrading enzyme in the central nervous system and immune cells.[3] By blocking PDE4, Rolipram prevents the hydrolysis of cAMP to AMP, leading to an elevation of intracellular cAMP levels.[3][4]

This elevation in cAMP activates downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[1][5]

  • PKA Signaling: PKA activation leads to the phosphorylation of the cAMP Response Element-Binding (CREB) protein, a transcription factor that upregulates the expression of genes associated with neuronal survival, neurite outgrowth, and regeneration (e.g., Arginase I).[1][6]

  • EPAC Signaling: EPAC activation is involved in promoting neurite outgrowth and myelination.[5][7]

Collectively, the restoration of cAMP signaling helps to overcome the inhibitory cues present in the injured spinal cord and fosters a more permissive environment for repair.

Rolipram_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 Degraded by PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP AMP (Inactive) PDE4->AMP Rolipram This compound Rolipram->PDE4 Inhibits CREB CREB PKA->CREB Activates Genes Neuroprotective & Regenerative Genes EPAC->Genes Promotes Neurite Outgrowth & Myelination CREB->Genes Promotes Transcription

Rolipram inhibits PDE4 to increase cAMP levels and activate downstream pathways.

Multifaceted Therapeutic Effects in Spinal Cord Injury

Rolipram exerts a range of beneficial effects that target the complex pathophysiology of SCI. These effects are interconnected, creating a synergistic push towards tissue preservation and functional recovery.

Neuroprotection: Sparing Neurons and Oligodendrocytes

The secondary injury cascade triggers widespread apoptosis of neurons and oligodendrocytes, the myelin-producing cells of the CNS. Rolipram administration has been shown to be neuroprotective, significantly increasing the survival of these critical cell populations.[3][7] This protection is crucial for preserving the neural circuitry and white matter tracts necessary for function.

Table 1: Quantitative Data on Neuroprotection

Parameter Assessed SCI Model Rolipram Treatment Protocol Key Finding Reference
Neuronal Survival (NeuN⁺ cells) Rat Contusion 1.0 mg/kg, s.c., daily for 2 weeks, starting 1h post-injury 67% increase in neuronal preservation vs. vehicle [3][8]
Neuronal Survival (NeuN⁺ cells) Rat Contusion 1.0 mg/kg, i.v., daily for 2 weeks, starting 2h post-injury 196% increase in neuronal preservation vs. vehicle [8]
Oligodendrocyte Sparing (CC1⁺ cells) Rat Contusion 0.5 mg/kg, s.c., daily for 2 weeks, starting 1h post-injury 167% increase over injury-only controls; 66% increase vs. vehicle [3][8]

| Oligodendrocyte Sparing | Rat Contusion | 0.5 mg/kg/day, s.c. for 14 days | Improved oligodendrocyte sparing in ventrolateral funiculus |[7] |

Axonal Regeneration and Sparing

A major barrier to recovery after SCI is the presence of axon growth inhibitors in myelin debris (e.g., Nogo, MAG, OMgp) and the glial scar (e.g., CSPGs).[9][10][11] Elevated cAMP levels within neurons can overcome these inhibitory signals.[7][9] Rolipram treatment promotes the sparing of myelinated axons and encourages the growth of damaged axons, including serotonergic fibers, which are important for motor function.[2][9]

Table 2: Quantitative Data on Axonal Sparing and Regeneration

Parameter Assessed SCI Model Rolipram Treatment Protocol Key Finding Reference
Central Myelinated Axon (CMA) Sparing Rat Contusion 1.0 mg/kg, s.c., daily for 2 weeks, starting 1h post-injury 114% increase in CMA preservation vs. vehicle [8]
Serotonergic (5-HT) Fiber Growth Rat Hemisection + Embryonic Transplant 0.4 µmol/kg/hr, s.c., for 10 days, starting 2 weeks post-injury Significant increase in 5-HT fibers in the transplant center vs. vehicle (P < 0.05) [9][11]

| Axonal Sparing | Rat Contusion + Schwann Cell Transplant | 0.5 mg/kg/day, s.c., starting immediately post-injury | Improved axonal sparing and number of Schwann cell-myelinated axons |[7] |

Modulation of Neuroinflammation

The inflammatory response after SCI, mediated by microglia and infiltrating macrophages, contributes significantly to secondary damage. Rolipram has potent anti-inflammatory properties.[11] It shifts the balance from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype by reducing the production of cytokines like TNF-α and IL-1β while increasing the production of the anti-inflammatory cytokine IL-10.[3][12][13]

Table 3: Quantitative Data on Neuroinflammation

Parameter Assessed SCI Model Rolipram Treatment Protocol Key Finding Reference
Pro-inflammatory Cytokine (TNF-α) Rat Contusion 0.5 mg/kg/day, s.c. for 1 week Reduced TNF-α production at 3 and 6 hours post-injury [7]
Immune Cell Infiltration (ED1⁺ cells) Rat Contusion 1.0 mg/kg, i.v. Abrogated infiltration/activation of macrophages/microglia [3][12]

| Anti-inflammatory Cytokine (IL-10) | Rat Contusion | 1.0 mg/kg, i.v. | Prevented post-injury reductions in IL-10 |[3][12] |

Attenuation of Glial Scarring

While the glial scar can be protective initially, it eventually becomes a major physical and chemical barrier to axonal regeneration. Rolipram treatment has been shown to attenuate reactive gliosis, as indicated by a significant reduction in Glial Fibrillary Acidic Protein (GFAP) expression, a marker for reactive astrocytes.[9][10][11]

Table 4: Quantitative Data on Glial Scarring

Parameter Assessed SCI Model Rolipram Treatment Protocol Key Finding Reference

| GFAP Expression | Rat Hemisection + Embryonic Transplant | 0.4 µmol/kg/hr, s.c., for 10 days, starting 2 weeks post-injury | Significantly less GFAP staining in transplant center vs. vehicle (P < 0.05) |[9][11] |

Improvement in Functional Recovery

The ultimate goal of any SCI therapy is to improve function. The culmination of Rolipram's neuroprotective, regenerative, and anti-inflammatory effects is a significant improvement in locomotor recovery in animal models.[4][10] This has been consistently demonstrated using standardized behavioral tests.

Table 5: Quantitative Data on Functional Recovery

Parameter Assessed SCI Model Rolipram Treatment Protocol Key Finding Reference
Locomotor Recovery (BBB Score) Rat Contusion 1.0 mg/kg, i.v., daily for 2 weeks Significantly improved BBB scores [3][12]
Locomotor Recovery (BBB Score) Rat Contusion Continuous s.c. administration for 2 weeks Improved motor performance at each time-point assessed [4]
Forelimb Paw Placement Rat Hemisection + Embryonic Transplant 0.4 µmol/kg/hr, s.c., for 10 days Significant decrease in dorsal paw contacts (impaired limb) from 75% to 35% [11]

| Locomotor Recovery (BBB Score) | Rat Contusion | 3.18 mg/kg, s.c. | Ameliorated functional outcomes at 56 days post-injury |[7] |

Rolipram_Therapeutic_Effects cluster_effects Cellular & Tissue Level Effects Rolipram This compound Administration PDE4 PDE4 Inhibition Rolipram->PDE4 cAMP ↑ Intracellular cAMP PDE4->cAMP Neuroprotection Neuroprotection (↑ Neuron & Oligodendrocyte Survival) cAMP->Neuroprotection AxonRegen Axonal Regeneration & Sparing (Overcomes Myelin Inhibition) cAMP->AxonRegen InflamMod Neuroinflammation Modulation (↓ Pro-inflammatory Cytokines) cAMP->InflamMod Gliosis Glial Scar Attenuation (↓ Reactive Astrogliosis) cAMP->Gliosis Recovery Improved Functional Recovery Neuroprotection->Recovery AxonRegen->Recovery InflamMod->Recovery Gliosis->Recovery

Logical flow from Rolipram administration to functional recovery.

Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the evaluation of Rolipram for SCI.

In Vivo Spinal Cord Contusion Injury Model
  • Animal Model: Adult female Sprague-Dawley or Wistar rats (220-250g) are commonly used.

  • Surgical Procedure: Animals are anesthetized (e.g., with isoflurane). A laminectomy is performed at a specific thoracic level (e.g., T9-T10). A contusion injury is induced using a standardized impactor device (e.g., MASCIS Impactor) with defined parameters (e.g., 12.5 mm weight drop) to create a moderate and reproducible injury.

  • Post-operative Care: Includes bladder expression twice daily until function returns, administration of antibiotics (e.g., Baytril) and analgesics (e.g., Buprenorphine).

Rolipram Administration
  • Preparation: Rolipram is often dissolved in a vehicle solution, such as 10% ethanol or a solution of saline and DMSO.[8][9] For nanoparticle delivery, it is loaded into polymeric micelles.[1]

  • Dose-Finding Study Protocol: Different doses (e.g., 0.1, 0.5, 1.0, 5.0 mg/kg) are administered to separate groups of animals.[3][8]

  • Route of Administration:

    • Subcutaneous (s.c.): Injected once daily or delivered continuously via a subcutaneously implanted mini-osmotic pump for a set duration (e.g., 14 days).[3][7][8]

    • Intravenous (i.v.): Injected via the tail vein.[3][7]

    • Oral (p.o.): Administered by gavage.[3]

  • Therapeutic Window Study: The optimal dose and route are selected, and administration is initiated at different time points post-injury (e.g., 1, 2, 4, 24, 48 hours) to determine the effective treatment window.[3][8]

Behavioral Assessment: Basso, Beattie, and Bresnahan (BBB) Locomotor Rating Scale
  • Purpose: To assess hindlimb locomotor recovery. The scale ranges from 0 (no observable hindlimb movement) to 21 (normal locomotion).

  • Procedure: Animals are placed in an open field arena. Two independent, blinded observers score the animals for a 4-minute period at regular intervals (e.g., weekly) post-injury.[4][14] Key features observed include joint movement, weight support, stepping, coordination, and paw position.

Histological and Immunohistochemical Analysis
  • Tissue Preparation: At the study endpoint (e.g., 4-8 weeks post-injury), animals are euthanized and perfused with saline followed by 4% paraformaldehyde. The spinal cord segment containing the lesion is dissected.

  • Sectioning: The tissue is processed, embedded (e.g., in paraffin or OCT compound), and sectioned longitudinally or transversely at a specific thickness (e.g., 10-20 µm).[1]

  • Staining:

    • Immunohistochemistry: Sections are stained with specific primary antibodies to identify cell types or structures (e.g., anti-NeuN for neurons, anti-CC1 for oligodendrocytes, anti-5-HT for serotonergic axons, anti-GFAP for reactive astrocytes, anti-ED1 for macrophages/microglia).

    • Histology: Stains like Luxol Fast Blue or Toluidine Blue are used to assess white matter and myelinated axons.[8]

  • Quantification: Stereological methods are used with specialized software to obtain unbiased quantitative estimates of cell numbers, axon counts, or tissue sparing within defined regions of interest.[3][4]

Experimental_Workflow cluster_pre Pre-Treatment cluster_treat Treatment Phase (e.g., 2 weeks) cluster_post Post-Treatment Analysis SCI Spinal Cord Contusion Injury (Rat Model) Admin Daily Rolipram Administration (e.g., 1.0 mg/kg, i.v.) SCI->Admin Behavior Weekly Behavioral Assessment (BBB Score) Admin->Behavior Euthanasia Euthanasia & Tissue Perfusion (Endpoint) Behavior->Euthanasia Histo Histology & Immunohistochemistry Euthanasia->Histo Quant Stereological Quantification Histo->Quant Analysis Data Analysis Quant->Analysis

A typical experimental workflow for evaluating Rolipram in a rat SCI model.

Challenges and Future Directions

Despite its significant therapeutic potential, the clinical translation of Rolipram faces challenges.

  • Dose-Response: Several studies have noted a bell-shaped or narrow dose-response curve, where higher doses are less effective or ineffective.[7][11] The optimal therapeutic dose for neuroprotection (e.g., 1.0 mg/kg) may differ from that for other effects, requiring careful optimization.[3]

  • Side Effects: A major hurdle for systemic PDE4 inhibitors is the induction of nausea and emesis, which has limited their clinical use.[7]

  • Delivery Systems: To overcome systemic side effects and improve bioavailability at the injury site, novel delivery strategies are being explored. These include loading Rolipram into polymeric micelle nanoparticles for localized, sustained release directly at the lesion site.[1]

Future research should focus on:

  • Clinical Trials: Given the robust preclinical evidence, well-designed clinical trials are a necessary next step.

  • Combination Therapies: Combining Rolipram with other promising strategies, such as methylprednisolone, cell transplantation (e.g., Schwann cells), or rehabilitative training, may yield synergistic benefits.[7][15][16]

  • Subtype-Specific Inhibitors: Developing inhibitors specific to PDE4 subtypes (e.g., PDE4B) that are upregulated after injury could offer a more targeted approach with a better side-effect profile.[3][7]

Conclusion

This compound demonstrates considerable therapeutic potential for treating spinal cord injury. By elevating intracellular cAMP, it concurrently promotes neuroprotection, mitigates neuroinflammation, reduces glial scarring, and supports axonal regeneration. This multifaceted mechanism of action leads to significant improvements in functional recovery in preclinical models. While challenges related to its therapeutic window and side effects remain, ongoing research into optimized dosing, advanced delivery systems, and combination therapies holds great promise for translating Rolipram into an effective clinical intervention for individuals with spinal cord injury.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with (-)-Rolipram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo experimental protocols for (-)-Rolipram, a selective phosphodiesterase-4 (PDE4) inhibitor. The information compiled is intended to guide researchers in designing and conducting preclinical studies to evaluate the therapeutic potential of this compound across various disease models.

Introduction

This compound is the more biologically active enantiomer of the racemic mixture of Rolipram.[1] By inhibiting PDE4, the primary enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in neurons and immune cells, this compound elevates intracellular cAMP levels.[1][2][3] This elevation triggers a cascade of downstream signaling events that have shown therapeutic promise in a variety of preclinical models of neurological and inflammatory disorders. The subsequent activation of Protein Kinase A (PKA) and the phosphorylation of cAMP response element-binding protein (CREB) are central to its mechanism of action, leading to neuroprotective, anti-inflammatory, and cognitive-enhancing effects.[4][5][6][7][8]

I. In Vivo Applications of this compound

This compound has been investigated in a range of in vivo models, demonstrating efficacy in conditions such as depression, neurodegenerative diseases, spinal cord injury, and neuropathic pain.

Models of Depression and Anxiety

In animal models of depression, such as the olfactory bulbectomy model, this compound has been shown to reverse depressive-like behaviors.[4] Chronic administration has been noted to improve behavioral anomalies, reduce corticosterone levels, and increase levels of cAMP, pCREB, and Brain-Derived Neurotrophic Factor (BDNF).[4] Studies have also indicated that PDE4D is a key subtype involved in the antidepressant-like effects of Rolipram.[9]

Models of Neurodegenerative Diseases

In models of Alzheimer's disease, this compound treatment has been shown to attenuate cognitive deficits and depression-like behaviors.[10] It achieves this by reducing amyloid-β pathology, tau phosphorylation, neuroinflammation, and apoptosis.[6][10] The underlying mechanisms involve the stimulation of cAMP/PKA and cAMP/EPAC/ERK signaling pathways.[10]

Models of Spinal Cord Injury (SCI)

Following spinal cord injury, this compound administration has demonstrated significant neuroprotective effects. It aids in the preservation of neurons, oligodendrocytes, and myelinated axons.[11] The optimal dose for these protective effects has been identified as 1.0 mg/kg.[11][12] Localized and sustained delivery of Rolipram to the injury site using nanotherapeutics has also been explored to minimize systemic side effects and enhance therapeutic outcomes.[13]

Models of Neuropathic Pain

In chemotherapy-induced neuropathic pain models, this compound has been shown to ameliorate mechanical hyperalgesia.[3] Its mechanism of action in this context involves the inhibition of inflammatory cytokines, such as TNF-α and IL-1β, in the dorsal root ganglion, mediated by the increase in intracellular cAMP.[3]

II. Quantitative Data Summary

The following tables summarize key quantitative data from various in vivo studies with this compound.

Table 1: Effective Dosages of this compound in Various Animal Models

Animal ModelSpeciesRoute of AdministrationEffective Dose RangeTherapeutic OutcomeReference(s)
Depression (Olfactory Bulbectomy)RatOral (p.o.)0.5 - 1.0 mg/kg/dayImproved behavioral anomalies, decreased corticosterone, increased cAMP, pCREB, BDNF[4]
Alzheimer's Disease (APP/PS1/tau)MouseIntraperitoneal (i.p.)Not specified, daily injections for 10 daysAttenuated cognitive decline and anxiety/depression-like behaviors[10]
Alzheimer's Disease (Aβ-induced)RatIntraperitoneal (i.p.)0.1 - 0.5 mg/kg/dayReversed memory deficits, attenuated neuroinflammation and apoptosis[6]
Memory Enhancement (Contextual Fear)MouseSubcutaneous (s.c.)0.1 µmol/kgIncreased long-term memory retention[5]
Spinal Cord InjuryRatIntravenous (i.v.), Subcutaneous (s.c.), Oral (p.o.)0.1 - 5.0 mg/kg (1.0 mg/kg optimal)Neuroprotection, preservation of oligodendrocytes and myelinated axons[11]
Neuropathic Pain (Paclitaxel-induced)RatIntraperitoneal (i.p.), Local (DRG)3 mg/kg (i.p.), 0.03 mg (local)Ameliorated mechanical hyperalgesia[3]
Ethanol ConsumptionRatSubcutaneous (s.c.)0.1 - 0.2 mg/kgDecreased ethanol seeking and consumption[14]

Table 2: Pharmacokinetic Parameters of Rolipram

SpeciesEnantiomerRoute of AdministrationDoseTerminal Half-lifeBioavailabilityTotal ClearanceReference(s)
HumanRacemicOral1 mg2 h73%2 ml/min/kg[15]
HumanS-(+)-RolipramIntravenous (i.v.)0.1 mg6-8 h-6 ml/min/kg[16]
HumanR-(-)-RolipramIntravenous (i.v.)0.1 mg6-8 h-6 ml/min/kg[16]
HumanS-(+)-RolipramOral1.0 mg-77%-[16]
HumanR-(-)-RolipramOral1.0 mg-74%-[16]
RatRacemicIntraperitoneal (i.p.)Not specified---[17]

III. Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

General Preparation and Administration of this compound

Vehicle Preparation: this compound is often dissolved in a vehicle suitable for the chosen administration route. Common vehicles include:

  • For Oral Administration: Distilled water or a suspension in a suitable agent.[4]

  • For Intraperitoneal/Subcutaneous/Intravenous Injection: Saline solution, often with a small percentage of a solubilizing agent like DMSO or ethanol, as Rolipram has poor water solubility.[10][11][13]

Administration Routes:

  • Oral (p.o.): Administered via gavage.

  • Intraperitoneal (i.p.): Injected into the peritoneal cavity.

  • Subcutaneous (s.c.): Injected under the skin.[11][18]

  • Intravenous (i.v.): Injected into a vein, often the tail vein in rodents.[11]

  • Intrathecal (i.t.): Administered directly into the spinal canal for targeted CNS delivery.[13]

Protocol for Evaluating Antidepressant-like Effects in an Olfactory Bulbectomy (OBX) Model

Animal Model:

  • Male Wistar rats are subjected to bilateral olfactory bulbectomy.

  • A sham-operated group serves as the control.

  • Animals are allowed a 2-week recovery period post-surgery.

Drug Treatment:

  • This compound is administered orally at doses of 0.5 and 1.0 mg/kg daily for 14 days.[4]

  • The vehicle group receives the same volume of the vehicle.

Behavioral Assessments:

  • Open Field Test (OFT): To assess locomotor activity and exploratory behavior.

  • Sucrose Consumption Test: To measure anhedonia, a core symptom of depression.

  • Elevated Plus Maze (EPM): To evaluate anxiety-like behavior.

Biochemical Analysis:

  • At the end of the treatment period, blood and brain tissues are collected.

  • Serum corticosterone levels are measured using an appropriate assay kit.

  • Brain homogenates (e.g., from the hippocampus and prefrontal cortex) are used to measure levels of cAMP, pCREB, and BDNF via ELISA or Western blotting.

  • Markers of oxidative stress (e.g., lipid peroxidation, nitrite levels) and antioxidant enzyme levels (e.g., GSH, SOD, catalase) can also be assessed.[4]

Protocol for Assessing Neuroprotective Effects in an Alzheimer's Disease Model

Animal Model:

  • APP/PS1/tau triple-transgenic mice (10 months old) are used.[10]

  • Wild-type littermates serve as controls.

Drug Treatment:

  • This compound is administered via daily intraperitoneal injections for 10 days.[10]

  • A vehicle-treated group receives injections of the vehicle solution.

Behavioral Testing:

  • Morris Water Maze: To assess spatial learning and memory.

  • Elevated Plus Maze and Open Field Test: To evaluate anxiety-like and locomotor behaviors.

Neurochemical and Histological Analysis:

  • Following behavioral testing, brain tissue is collected.

  • Levels of amyloid-β, APP, PS1, and phosphorylated tau are measured by Western blotting or ELISA.

  • Neuronal survival and glial cell function can be assessed through immunohistochemistry (e.g., NeuN for neurons, Iba1 for microglia, GFAP for astrocytes).

  • Apoptotic markers (Bcl-2, Bax) and inflammatory cytokines (IL-1β, IL-6, TNF-α) are quantified.[10]

  • Signaling molecules (cAMP, PKA, EPAC, p-ERK) are measured to elucidate the mechanism of action.[10]

Protocol for Investigating Neuroprotection in a Spinal Cord Injury (SCI) Model

Animal Model:

  • A contusion or compression injury is induced at a specific level of the spinal cord (e.g., thoracic) in adult rats.

  • Sham-operated animals undergo laminectomy without the injury.

Drug Treatment:

  • This compound (e.g., 1.0 mg/kg) is administered intravenously, subcutaneously, or orally, starting at a specific time point post-injury (e.g., 1 hour) and continued daily for a set period (e.g., two weeks).[11]

  • Vehicle-treated animals receive the same volume and route of administration.

Functional Recovery Assessment:

  • Basso, Beattie, Bresnahan (BBB) Locomotor Rating Scale: To assess hindlimb motor function over time.

  • Grid Walk Test: To evaluate fine motor control and coordination.

Histological Analysis:

  • At the study endpoint, spinal cord tissue is harvested.

  • Tissue sections are stained to assess:

    • Neuronal survival: (e.g., NeuN staining).[11]

    • Oligodendrocyte preservation: (e.g., APC-CC1 staining).[11]

    • Myelinated axon sparing: (e.g., Luxol Fast Blue or Eriochrome Cyanine staining).

    • Inflammatory cell infiltration: (e.g., ED1+ for macrophages/microglia).

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for in vivo studies.

Rolipram_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Rolipram This compound PDE4 PDE4 Rolipram->PDE4 Inhibits cAMP cAMP PDE4->cAMP Hydrolyzes PKA PKA cAMP->PKA Activates NFkB NF-κB cAMP->NFkB Inhibits CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene_Transcription Gene Transcription (e.g., BDNF, Bcl-2) pCREB->Gene_Transcription Promotes Therapeutic_Effects Therapeutic Effects (Neuroprotection, Anti-inflammation, Cognitive Enhancement) Gene_Transcription->Therapeutic_Effects Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines Promotes Transcription In_Vivo_Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis Animal_Model Select Animal Model (e.g., SCI, AD, Depression) Dosing_Regimen Determine Dosing Regimen (Dose, Route, Frequency) Animal_Model->Dosing_Regimen Controls Establish Control Groups (Vehicle, Sham) Dosing_Regimen->Controls Induce_Pathology Induce Pathology (e.g., Surgery, Drug) Controls->Induce_Pathology Treatment Administer this compound or Vehicle Induce_Pathology->Treatment Behavioral_Testing Conduct Behavioral Tests (e.g., MWM, BBB) Treatment->Behavioral_Testing Tissue_Collection Collect Tissue Samples (Brain, Spinal Cord, Blood) Behavioral_Testing->Tissue_Collection Biochemical_Assays Perform Biochemical Assays (ELISA, Western Blot) Tissue_Collection->Biochemical_Assays Histology Conduct Histological Analysis (IHC, Staining) Tissue_Collection->Histology Data_Analysis Analyze & Interpret Data Biochemical_Assays->Data_Analysis Histology->Data_Analysis

References

Application Notes and Protocols for the Use of (-)-Rolipram in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Rolipram is a cell-permeable selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound elevates intracellular cAMP levels, a critical second messenger involved in a myriad of cellular processes.[1][3] This modulation of cAMP signaling makes this compound a valuable tool for studying cellular pathways and a potential therapeutic agent for various conditions, including neurodegenerative diseases and inflammatory disorders.[3][4] These application notes provide detailed protocols for the dissolution and use of this compound in cell culture assays, ensuring reproducible and accurate experimental outcomes.

Data Presentation

Solubility of this compound

This compound is a crystalline solid that is sparingly soluble in aqueous solutions but readily soluble in several organic solvents.[5] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions.

SolventSolubilityReference
DMSO≥ 13 mg/mL[5][6]
Ethanol≥ 24.65 mg/mL (with sonication)[5][6]
WaterInsoluble[6]
Stock Solution Stability

Proper storage of this compound stock solutions is crucial to maintain its potency.

Storage ConditionStabilityRecommendationReference
Lyophilized PowderUp to 24 months at room temperature (desiccated)Store in a cool, dry place.[3]
Stock Solution in DMSOUp to 3 months at -20°CAliquot to avoid multiple freeze-thaw cycles.[3]
Aqueous Working SolutionNot recommended for storage beyond one dayPrepare fresh for each experiment.[5]
Recommended Working Concentrations

The optimal working concentration of this compound is cell-type and assay-dependent. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific application.

Cell Type/AssayWorking ConcentrationReference
U937 Monocytic Cells (CREB Phosphorylation)IC50 ~1 nM and 120 nM[7]
U937 Monocytic Cells (p38 MAP Kinase Inhibition)IC50 ~290 nM[7]
J774 Cells (TNF-α Inhibition)IC50 ~25.9 nM; maximal inhibition at 2 µM[8]
Immortalized Schwann Cells10 µM[9]
In Vitro Spinal Cord Injury Model10 nM, 50 nM, 1 µM

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 275.34 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weighing: Accurately weigh 1 mg of this compound powder. To minimize waste and ensure accuracy, it is advisable to use a microbalance.

  • Reconstitution: Add 0.36 mL of anhydrous DMSO to the 1 mg of this compound powder.[3] This will yield a final concentration of 10 mM.

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to 3 months.[3] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell Culture Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Example for a 10 µM working solution):

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. This results in a 10 µM intermediate solution.

    • Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Adding to Cells: Add the desired volume of the working solution to your cell culture plates to achieve the final target concentration. For example, to achieve a final concentration of 100 nM from a 10 µM intermediate solution, you would add 10 µL of the intermediate solution to 990 µL of cell culture medium in your well.

  • Incubation: Incubate the cells for the desired period as determined by your experimental design. The length of treatment can vary depending on the desired effect.[3]

Visualizations

Signaling Pathway of this compound

Rolipram_Signaling_Pathway Rolipram This compound PDE4 Phosphodiesterase 4 (PDE4) Rolipram->PDE4 cAMP cAMP PDE4->cAMP | (degradation) PKA Protein Kinase A (PKA) cAMP->PKA MEK_ERK MEK-ERK Pathway cAMP->MEK_ERK CREB CREB PKA->CREB phosphorylates pCREB p-CREB Gene_Expression Gene Expression pCREB->Gene_Expression Cellular_Response Cellular Response (e.g., anti-inflammatory effects, neuroprotection, remyelination) Gene_Expression->Cellular_Response MEK_ERK->Cellular_Response

Caption: this compound inhibits PDE4, increasing cAMP levels and activating downstream pathways.

Experimental Workflow for a Cell-Based Assay

Experimental_Workflow Start Start Seed_Cells Seed cells in multi-well plates Start->Seed_Cells Prepare_Rolipram Prepare Rolipram working solutions Seed_Cells->Prepare_Rolipram Treat_Cells Treat cells with Rolipram and vehicle control Prepare_Rolipram->Treat_Cells Incubate Incubate for desired time Treat_Cells->Incubate Assay Perform cell-based assay (e.g., viability, gene expression) Incubate->Assay Data_Analysis Data Analysis Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for using this compound in a typical cell culture experiment.

References

Application Notes and Protocols for (-)-Rolipram in Alzheimer's Disease Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (-)-Rolipram, a selective phosphodiesterase-4 (PDE4) inhibitor, in preclinical mouse models of Alzheimer's disease (AD). The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound and similar compounds.

Introduction

This compound has been investigated for its neuroprotective and cognitive-enhancing effects in various models of neurodegenerative diseases.[1] Its primary mechanism of action involves the inhibition of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, Rolipram increases intracellular cAMP levels, leading to the activation of protein kinase A (PKA) and subsequently the cAMP response element-binding protein (CREB).[2][3] This signaling cascade is crucial for synaptic plasticity, learning, and memory.[2][3] In the context of Alzheimer's disease, Rolipram has been shown to ameliorate cognitive deficits, reduce amyloid-beta (Aβ) burden, decrease tau hyperphosphorylation, and mitigate neuroinflammation and apoptosis in transgenic mouse models.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data from various studies utilizing this compound in mouse models of Alzheimer's disease. This allows for a direct comparison of different experimental designs and their outcomes.

Mouse ModelAgeSexThis compound DosageAdministration RouteTreatment DurationKey Quantitative OutcomesReference
APP/PS1/tau (3xTg-AD) 10 monthsN/A1.25 mg/kg/dayIntraperitoneal (i.p.)10 daysAttenuated cognitive decline and anxiety/depression-like behaviors. Reduced Aβ burden, tau phosphorylation, neuroinflammation, and apoptosis.[4][5][4][5]
APP/PS1/tau (3xTg-AD) 10 monthsN/A1.25 mg/kg/dayIntraperitoneal (i.p.)24 daysShowed downregulation of Aβ, APP, and PS1. Reduced tau phosphorylation at multiple sites (Ser199, Ser202, Ser214, Ser396, Ser404).[6][6]
APP/PS1 3 monthsMaleNot specified (acute treatment)N/AN/AAmeliorated deficits in long-term potentiation (LTP) and contextual learning.[2][2]
APP/PS1 3 monthsMaleNot specified (long-term treatment)N/A3 weeksImproved working, reference, and associative memory for at least 2 months post-treatment.[1][1]
Aged male mice N/AMale1 mg/kgIntraperitoneal (i.p.)Single dose post-trainingAmeliorated long-term object location memory.[7][7]
Rat model of chemotherapy-induced neuropathic pain N/AN/A0.1-5.0 mg/kgSubcutaneous (s.c.)Daily for 2 weeksOptimal neuroprotection at 1.0 mg/kg.[8][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation in an Alzheimer's mouse model.

Rolipram_Signaling_Pathway Rolipram This compound PDE4 PDE4 Rolipram->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene_Expression Gene Expression (Synaptic Plasticity, Neuroprotection) pCREB->Gene_Expression Promotes Downstream_Effects ↓ Aβ Burden ↓ Tau Phosphorylation ↓ Neuroinflammation ↓ Apoptosis Gene_Expression->Downstream_Effects

Caption: this compound's primary signaling pathway in the context of Alzheimer's disease.

Experimental_Workflow Animal_Model Alzheimer's Disease Mouse Model (e.g., 3xTg-AD) Grouping Group Allocation (Vehicle vs. Rolipram) Animal_Model->Grouping Treatment This compound Administration (e.g., 1.25 mg/kg/day, i.p.) Grouping->Treatment Behavioral Behavioral Testing (MWM, OFT, etc.) Treatment->Behavioral Tissue Tissue Collection (Brain) Behavioral->Tissue Biochemical Biochemical & Histological Analysis (Western Blot, IHC for Aβ, p-Tau) Tissue->Biochemical Data Data Analysis & Interpretation Biochemical->Data

Caption: A typical experimental workflow for evaluating this compound in a mouse model of Alzheimer's disease.

Experimental Protocols

This compound Formulation and Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile 0.9% saline

  • Sterile syringes and needles (25-27 gauge)

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • On the day of injection, dilute the stock solution with sterile 0.9% saline to the final desired concentration (e.g., for a 1.25 mg/kg dose, the final vehicle concentration might be 1.2% DMSO in saline).[6]

  • Administer the solution via intraperitoneal (i.p.) injection. For i.p. injections in mice, the injection site is typically the lower right quadrant of the abdomen to avoid the bladder and cecum.[9]

  • The volume of injection should not exceed 10 ml/kg body weight.[9]

  • Administer daily for the duration of the study (e.g., 10 to 24 days).[4][6]

Morris Water Maze (MWM)

The MWM test is used to assess hippocampal-dependent spatial learning and memory.[10]

Apparatus:

  • A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic paint.[11]

  • An escape platform (10 cm in diameter) submerged 1-1.5 cm below the water surface.[11]

  • Distal visual cues placed around the room.[10]

  • A video tracking system.[11]

Protocol:

  • Acclimation (Day 1): Allow each mouse to swim freely in the pool for 60 seconds without the platform.

  • Training (Days 2-6):

    • Conduct 4 trials per day for each mouse.

    • For each trial, place the mouse in the water facing the pool wall from one of four starting positions.

    • Allow the mouse to search for the hidden platform for a maximum of 60 seconds.

    • If the mouse finds the platform, allow it to remain there for 15-30 seconds.

    • If the mouse fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 15-30 seconds.

    • Record the escape latency (time to find the platform) and swim path for each trial.[6]

  • Probe Trial (Day 7):

    • Remove the escape platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.[6]

Open Field Test (OFT)

The OFT is used to assess locomotor activity and anxiety-like behavior.[12]

Apparatus:

  • A square arena (e.g., 40 x 40 x 40 cm) with the floor divided into a grid (e.g., 16 squares). The central four squares are defined as the "center zone".[12]

Protocol:

  • Gently place the mouse in a corner of the open field apparatus.

  • Allow the mouse to explore the arena freely for a set period (e.g., 10 minutes).[12]

  • Use a video tracking system to record the total distance traveled and the time spent in the center zone.[12]

Western Blot for Aβ and Phosphorylated Tau

Materials:

  • Brain tissue (hippocampus and prefrontal cortex)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 10-12% Tris-tricine for Aβ)

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-Aβ, anti-phospho-Tau at specific sites like Ser396/404, anti-total Tau)

  • HRP-conjugated secondary antibodies

  • ECL detection reagents

Protocol:

  • Tissue Homogenization: Homogenize brain tissue in RIPA buffer.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[13]

  • SDS-PAGE: Load equal amounts of protein (e.g., 25 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[14] For Aβ detection, do not boil the samples; instead, incubate at 37°C for 15 minutes in sample buffer.[15]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1-2 hours at room temperature.[13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound demonstrates significant therapeutic potential in preclinical models of Alzheimer's disease by targeting the cAMP/PKA/CREB signaling pathway, which in turn mitigates key pathological hallmarks of the disease and improves cognitive function. The protocols outlined above provide a foundation for researchers to further investigate the efficacy and mechanisms of this compound and other PDE4 inhibitors as a potential treatment strategy for Alzheimer's disease. Due to its narrow therapeutic window and side effects, research into more selective PDE4 subtype inhibitors is also a promising avenue.[1]

References

Application Notes and Protocols for (-)-Rolipram Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for the selective phosphodiesterase 4 (PDE4) inhibitor, (-)-Rolipram, in rodent models. The following sections detail quantitative data, experimental protocols, and the underlying signaling pathways.

Data Presentation: Summary of this compound Administration in Rodents

The following tables summarize common administration routes, dosages, vehicles, and experimental contexts for this compound in rat and mouse studies.

Table 1: this compound Administration in Rat Studies

Administration RouteDosage RangeVehicleStudy FocusReference
Intravenous (i.v.) 1.0 mg/kg10% ethanol in physiological salineSpinal Cord Injury[1]
Subcutaneous (s.c.) 0.1 - 5.0 mg/kg10% ethanol in physiological salineSpinal Cord Injury[1]
Oral 1.0 mg/kg10% ethanol in physiological salineSpinal Cord Injury[1]
Intraperitoneal (i.p.) 3 mg/kgNot specifiedNeuropathic Pain[2]
Local (DRG) 0.01 - 0.03 mg3% DMSO in olive oilNeuropathic Pain[2]
Local (Sciatic Nerve) 0.03 mg3% DMSO in olive oilNeuropathic Pain[2]
Local (Nerve Terminal) 0.03 mg0.6% DMSO in olive oilNeuropathic Pain[2]
Intrathecal (i.t.) Not specifiedPolymeric micelle nanoparticleSpinal Cord Injury[3][4]

Table 2: this compound Administration in Mouse Studies

Administration RouteDosage RangeVehicleStudy FocusReference
Intraperitoneal (i.p.) 1.0 - 5.0 mg/kgNot specifiedBreast Cancer[5]
Intraperitoneal (i.p.) 1.0 mg/kg2% DMSO and 0.9% sterile salineMemory[6]
Intraperitoneal (i.p.) 1.25 mg/kg1.2% DMSOAlzheimer's Disease[7][8]
Oral 10 mg/kg/dayNot specifiedDermatitis[9][10]
Oral 0.2 - 2.0 mg/kg/dayNot specifiedInflammatory Angiogenesis[11]
Subcutaneous (s.c.) 0.1 µmol/kg10% Cremophor/PBSMemory[12]
Intravenous (i.v.) 1.6 - 6.6 mg/kgNot specifiedEmesis[13]

Signaling Pathway of this compound

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2][14] By inhibiting PDE4, Rolipram increases intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and modulates the activity of various downstream targets, including transcription factors like cAMP response element-binding protein (CREB).[6][15] The activation of the cAMP/PKA/CREB signaling pathway is crucial for processes such as memory consolidation.[6] Furthermore, increased cAMP can influence inflammatory responses by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-1β, partly through the modulation of the NF-κB signaling pathway.[2]

Rolipram_Signaling_Pathway Rolipram This compound PDE4 PDE4 Rolipram->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates NFkB NF-κB Pathway cAMP->NFkB Inhibits CREB CREB PKA->CREB Phosphorylates & Activates Gene Gene Transcription CREB->Gene Regulates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Promotes ATP ATP AC Adenylate Cyclase AC->cAMP Synthesizes

Caption: this compound inhibits PDE4, increasing cAMP levels and activating downstream pathways.

Experimental Protocols

Detailed methodologies for the key administration routes are provided below. All procedures should be conducted in accordance with approved animal care and use protocols.

Intraperitoneal (i.p.) Injection

Intraperitoneal injection is a common route for systemic administration in rodents.

Materials:

  • This compound

  • Vehicle (e.g., 2% DMSO in 0.9% sterile saline[6])

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol for disinfection

Protocol:

  • Preparation of Rolipram Solution:

    • Dissolve this compound in the chosen vehicle to the desired final concentration. For example, to prepare a 1 mg/mL solution, dissolve 1 mg of Rolipram in 1 mL of vehicle.

    • Ensure the solution is homogenous. Gentle warming or vortexing may be required.

  • Animal Restraint:

    • Mice: Gently scruff the mouse to expose the abdomen.

    • Rats: Manually restrain the rat, ensuring the abdomen is accessible.

  • Injection Procedure:

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle.

    • Aspirate slightly to ensure no blood or urine is drawn back, indicating incorrect placement.

    • Inject the solution slowly.

    • Withdraw the needle and return the animal to its cage.

  • Post-injection Monitoring:

    • Observe the animal for any signs of distress or adverse reactions.

IP_Injection_Workflow Prep Prepare Rolipram Solution (e.g., in 2% DMSO/Saline) Restrain Restrain Rodent (Expose Abdomen) Prep->Restrain Disinfect Disinfect Injection Site (Lower Quadrant) Restrain->Disinfect Inject Insert Needle (15-30°) & Aspirate Disinfect->Inject Administer Slowly Inject Solution Inject->Administer Monitor Withdraw Needle & Monitor Animal Administer->Monitor

Caption: Workflow for intraperitoneal injection of this compound.

Subcutaneous (s.c.) Injection

Subcutaneous administration allows for slower absorption compared to i.p. or i.v. routes.

Materials:

  • This compound

  • Vehicle (e.g., 10% ethanol in physiological saline[1])

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol for disinfection

Protocol:

  • Preparation of Rolipram Solution:

    • Prepare the dosing solution as described for i.p. injection.

  • Animal Restraint:

    • Gently restrain the animal and lift the loose skin over the back or flank to form a "tent".

  • Injection Procedure:

    • Wipe the base of the skin tent with 70% ethanol.

    • Insert the needle, bevel up, into the base of the tented skin, parallel to the body.

    • Aspirate to check for blood.

    • Inject the solution into the subcutaneous space.

    • Withdraw the needle and gently massage the area to aid dispersion.

  • Post-injection Monitoring:

    • Return the animal to its cage and monitor for any adverse effects.

SC_Injection_Workflow Prep Prepare Rolipram Solution (e.g., in 10% Ethanol/Saline) Restrain Restrain Rodent & Tent Skin (Back or Flank) Prep->Restrain Disinfect Disinfect Injection Site Restrain->Disinfect Inject Insert Needle into Skin Tent & Aspirate Disinfect->Inject Administer Inject Solution into Subcutaneous Space Inject->Administer Monitor Withdraw Needle & Monitor Animal Administer->Monitor

Caption: Workflow for subcutaneous injection of this compound.

Oral Administration (Gavage)

Oral gavage ensures a precise dose is delivered directly to the stomach.

Materials:

  • This compound

  • Vehicle (e.g., 10% ethanol in physiological saline[1])

  • Sterile gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes

Protocol:

  • Preparation of Rolipram Solution:

    • Prepare the dosing solution as previously described.

  • Animal Handling:

    • Securely restrain the animal to prevent movement and ensure the head and body are in a straight line.

  • Gavage Procedure:

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.

    • Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus.

    • If resistance is met, withdraw and reposition. Do not force the needle.

    • Once the needle is in the correct position, administer the solution slowly.

  • Post-administration Care:

    • Carefully remove the gavage needle and return the animal to its cage.

    • Monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Oral_Gavage_Workflow Prep Prepare Rolipram Solution Restrain Securely Restrain Rodent Prep->Restrain Measure Measure Gavage Needle Length Restrain->Measure Insert Gently Insert Gavage Needle into Esophagus Measure->Insert Administer Slowly Administer Solution Insert->Administer Monitor Withdraw Needle & Monitor Animal Administer->Monitor

Caption: Workflow for oral gavage of this compound.

Intravenous (i.v.) Injection (Tail Vein)

Intravenous injection provides rapid systemic distribution. This technique requires proficiency.

Materials:

  • This compound

  • Vehicle (e.g., 10% ethanol in physiological saline[1])

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • A restraining device for the rodent

  • A heat lamp or warm water to dilate the tail veins

Protocol:

  • Preparation of Rolipram Solution:

    • Prepare the dosing solution and draw it into the syringe, ensuring no air bubbles are present.

  • Animal Preparation:

    • Place the rodent in a restraining device.

    • Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

  • Injection Procedure:

    • Wipe the tail with 70% ethanol.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • A small flash of blood in the needle hub may indicate successful placement.

    • Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • Post-injection Care:

    • After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the animal to its cage and monitor for adverse reactions.

IV_Injection_Workflow Prep Prepare Rolipram Solution (No Air Bubbles) Restrain Place Rodent in Restrainer Prep->Restrain Dilate Warm Tail to Dilate Veins Restrain->Dilate Inject Insert Needle into Lateral Tail Vein Dilate->Inject Administer Slowly Inject Solution Inject->Administer Monitor Withdraw Needle, Apply Pressure, & Monitor Animal Administer->Monitor

Caption: Workflow for intravenous tail vein injection of this compound.

References

Application Notes and Protocols for Measuring (-)-Rolipram PDE4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro assays for the measurement of (-)-Rolipram's inhibitory activity against Phosphodiesterase 4 (PDE4). This document includes detailed experimental protocols, data presentation tables, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis of cAMP to its inactive form, 5'-AMP.[1] Inhibition of PDE4 elevates intracellular cAMP levels, which in turn modulates various cellular processes, making PDE4 a significant therapeutic target for inflammatory and neurological disorders.[2][3] this compound is a well-characterized, selective inhibitor of PDE4 and serves as a valuable tool compound for research.[4][5] This document outlines key in vitro methods to quantify the inhibitory potency of this compound against PDE4 and its subtypes.

Data Presentation: this compound IC50 Values

The inhibitory potency of this compound against different PDE4 subtypes is summarized in the table below. IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

PDE4 SubtypeIC50 (nM)Cell Line/SystemReference
PDE4A~3Immunopurified from U937 monocytic cells[6]
PDE4A3Not specified[4][5][7]
PDE4B~130Immunopurified from U937 monocytic cells[6]
PDE4B130Not specified[4][5][7]
PDE4D~240Immunopurified from U937 monocytic cells[6]
PDE4D240Not specified[4][5][7]
Cytosolic PDE4313 ± 6.7Human Monocytes[8]

Signaling Pathway

Inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP. This increase in cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), which in turn regulate gene transcription and cellular responses, including the reduction of pro-inflammatory cytokine production.[1][2]

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR_Agonist GPCR Agonist (e.g., Hormone) GPCR GPCR GPCR_Agonist->GPCR Activates AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes cAMP to Rolipram This compound Rolipram->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates Epac->CREB Activates Gene_Transcription Gene Transcription (e.g., anti-inflammatory cytokines) CREB->Gene_Transcription Modulates

Caption: PDE4 Signaling Pathway and Rolipram Inhibition. (Within 100 characters)

Experimental Protocols

Several in vitro assay formats can be employed to determine the potency of PDE4 inhibitors. Common methods include Fluorescence Polarization (FP), Scintillation Proximity Assay (SPA), and Homogeneous Time-Resolved Fluorescence (HTRF).

Fluorescence Polarization (FP) Assay

Principle: This homogeneous assay measures the change in the rate of rotation of a fluorescently labeled cAMP substrate (FAM-cAMP).[9][10] When FAM-cAMP is hydrolyzed by PDE4 to FAM-AMP, the resulting phosphate group is captured by a binding agent, forming a large complex. This large complex tumbles slowly in solution, resulting in a high fluorescence polarization signal.[9] Inhibition of PDE4 prevents the hydrolysis of FAM-cAMP, keeping it small and fast-tumbling, which results in a low FP signal.[10]

Workflow Diagram:

FP_Assay_Workflow Start Start Step1 Prepare Reagents: - PDE4 Enzyme - FAM-cAMP Substrate - Assay Buffer - this compound (Test Inhibitor) - Binding Agent Start->Step1 Step2 Dispense this compound dilutions and PDE4 enzyme into 384-well plate Step1->Step2 Step3 Pre-incubate at room temperature (e.g., 10-15 minutes) Step2->Step3 Step4 Initiate reaction by adding FAM-cAMP substrate Step3->Step4 Step5 Incubate at 37°C (e.g., 60 minutes) Step4->Step5 Step6 Stop reaction and add Binding Agent Step5->Step6 Step7 Incubate at room temperature (e.g., 30 minutes) Step6->Step7 Step8 Read Fluorescence Polarization (Ex: 470 nm, Em: 528 nm) Step7->Step8 End End Step8->End

Caption: Fluorescence Polarization Assay Workflow. (Within 100 characters)

Detailed Protocol:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA).[11]

    • Dilute recombinant human PDE4 enzyme to the desired concentration in Assay Buffer.

    • Prepare a stock solution of fluorescently labeled cAMP (e.g., FAM-cAMP) in Assay Buffer.

    • Prepare a stock solution of this compound in 100% DMSO and perform serial dilutions to create a range of concentrations. Keep the final DMSO concentration in the assay below 1%.[3]

  • Assay Procedure:

    • Add a small volume (e.g., 5 µL) of the this compound serial dilutions or DMSO (vehicle control) to the wells of a black 384-well microplate.[11]

    • Add the diluted PDE4 enzyme solution (e.g., 10 µL) to each well.[11]

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature.[12]

    • Initiate the enzymatic reaction by adding the FAM-cAMP substrate solution (e.g., 5 µL) to all wells.[11]

    • Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.[11]

    • Add the Binding Agent to stop the reaction and allow for binding to the hydrolyzed product.[13]

    • Incubate for 30 minutes at room temperature with gentle agitation.[13]

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization on a compatible plate reader (e.g., excitation at 470 nm and emission at 528 nm).[10][13]

    • Calculate the percent inhibition for each concentration of this compound relative to the controls (no inhibitor and no enzyme).

    • Determine the IC50 value by fitting the data to a dose-response curve.

Scintillation Proximity Assay (SPA)

Principle: SPA is a radioisotopic, homogeneous assay.[14] The SPA beads contain a scintillant that emits light when stimulated by the beta particles from a nearby radiolabeled molecule.[15] In this assay, [³H]-cAMP is used as the substrate. The product, [³H]-AMP, preferentially binds to the SPA beads (e.g., yttrium silicate beads) in the presence of zinc sulfate, bringing the radiolabel into close proximity with the scintillant and generating a light signal.[16] Unreacted [³H]-cAMP has a low affinity for the beads and does not generate a significant signal.[16] PDE4 inhibitors prevent the formation of [³H]-AMP, thus reducing the light output.

Workflow Diagram:

SPA_Workflow Start Start Step1 Prepare Reagents: - PDE4 Enzyme - [3H]-cAMP Substrate - Assay Buffer - this compound (Test Inhibitor) - SPA Beads Start->Step1 Step2 Dispense this compound dilutions, PDE4 enzyme, and SPA beads into microplate Step1->Step2 Step3 Pre-incubate at room temperature (e.g., 10-30 minutes) Step2->Step3 Step4 Initiate reaction by adding [3H]-cAMP substrate Step3->Step4 Step5 Incubate at 30°C (e.g., 30 minutes) Step4->Step5 Step6 Equilibrate to allow for product binding to beads Step5->Step6 Step7 Read scintillation signal (e.g., MicroBeta counter) Step6->Step7 End End Step7->End

Caption: Scintillation Proximity Assay Workflow. (Within 100 characters)

Detailed Protocol:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM Tris-HCl, 8.3 mM MgCl₂, 1.7 mM EGTA, pH 7.5).[16]

    • Dilute recombinant human PDE4 enzyme in Assay Buffer.

    • Prepare a solution of [³H]-cAMP substrate.

    • Prepare serial dilutions of this compound in DMSO, then dilute in Assay Buffer.

    • Prepare a suspension of yttrium silicate SPA beads in an appropriate buffer containing zinc sulfate.[16]

  • Assay Procedure:

    • In a suitable microplate (e.g., white 96-well Isoplate), add the diluted this compound or vehicle control.[17]

    • Add the PDE4 enzyme solution.

    • Add the SPA bead suspension.

    • Pre-incubate the plate for 10-30 minutes at ambient temperature.[17]

    • Initiate the reaction by adding the [³H]-cAMP substrate.

    • Incubate for 30 minutes at 30°C.[18]

  • Data Acquisition and Analysis:

    • Seal the plate and allow it to equilibrate.

    • Measure the scintillation counts using a microplate scintillation counter (e.g., MicroBeta).

    • Calculate the percent inhibition and determine the IC50 value as described for the FP assay.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Principle: HTRF is a fluorescence resonance energy transfer (FRET)-based technology.[19] The assay uses a fluorescently labeled cAMP substrate (e.g., FAM-cAMP). The product of the PDE4 reaction, AMP, is detected by a terbium-labeled binding agent.[20] When the terbium donor and the FAM acceptor are brought into proximity through binding to the AMP product, FRET occurs, resulting in a specific fluorescent signal at the acceptor's emission wavelength (e.g., 520 nm for FAM).[20] Inhibition of PDE4 prevents the formation of AMP, thus no FRET occurs, and the signal is low.

Workflow Diagram:

HTRF_Workflow Start Start Step1 Prepare Reagents: - PDE4 Enzyme - FAM-cAMP Substrate - Assay Buffer - this compound (Test Inhibitor) - Detection Reagents (Tb-donor, etc.) Start->Step1 Step2 Dispense this compound dilutions and PDE4 enzyme into low-volume 384-well plate Step1->Step2 Step3 Pre-incubate at room temperature (e.g., 5 minutes) Step2->Step3 Step4 Initiate reaction by adding FAM-cAMP substrate Step3->Step4 Step5 Incubate at room temperature (e.g., 60 minutes) Step4->Step5 Step6 Add detection mixture (e.g., Tb-donor and binding agent) Step5->Step6 Step7 Incubate at room temperature (e.g., 60 minutes) Step6->Step7 Step8 Read TR-FRET signal (e.g., Ex: 330 nm, Em: 620/665 nm) Step7->Step8 End End Step8->End

Caption: HTRF Assay Workflow. (Within 100 characters)

Detailed Protocol:

  • Reagent Preparation:

    • Prepare reagents as supplied by a commercial HTRF PDE assay kit, including Assay Buffer, PDE4 enzyme, FAM-cAMP substrate, and detection reagents (terbium-labeled donor and binding agent).

    • Prepare serial dilutions of this compound.

  • Assay Procedure (based on a typical protocol): [19]

    • Add the this compound dilutions to a low-volume 384-well plate.

    • Add the PDE4 enzyme solution.

    • Pre-incubate for 5 minutes at room temperature.

    • Add the FAM-cAMP substrate to start the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add the detection mixture containing the terbium-labeled donor and binding agent.

    • Incubate for a final 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the FRET signal and 620 nm for the donor).

    • Calculate the ratio of the two emission signals and use this to determine the percent inhibition and IC50 value for this compound.

Conclusion

The in vitro assays described provide robust and reliable methods for quantifying the inhibitory activity of compounds like this compound against PDE4. The choice of assay will depend on available instrumentation, throughput requirements, and whether a radiometric or non-radiometric method is preferred. Accurate determination of IC50 values is a critical step in the characterization of PDE4 inhibitors for research and drug development purposes.

References

Application Notes and Protocols: The Use of (-)-Rolipram in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Rolipram is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound elevates intracellular cAMP levels, a crucial second messenger in neurons.[1][3] This elevation triggers the activation of downstream signaling pathways, including Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which in turn modulate various cellular processes.[4][5] In primary neuronal cultures, this compound has been utilized to investigate neuroprotection, neurite outgrowth, synaptic plasticity, and inflammatory responses.[6][7][8] These application notes provide a comprehensive overview of the use of this compound in primary neuronal cultures, including its mechanism of action, quantitative data from various studies, and detailed experimental protocols.

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of the PDE4 enzyme family, which is highly expressed in neuronal and immune cells.[2][7] This inhibition leads to an accumulation of intracellular cAMP.[3] Increased cAMP levels activate two main downstream signaling cascades:

  • The cAMP/PKA/CREB Pathway: cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits. Activated PKA then phosphorylates various substrates, including the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in neuronal survival, synaptic plasticity, and neurite outgrowth.[5][9]

  • The cAMP/EPAC/ERK Pathway: cAMP can also directly activate EPAC, a guanine nucleotide exchange factor for the small G protein Rap1. Activation of the EPAC/Rap1 pathway can lead to the stimulation of the extracellular signal-regulated kinase (ERK) pathway, which is also implicated in neuronal survival and plasticity.[4][10]

Through these pathways, this compound has been shown to exert several beneficial effects in neuronal models, including reducing neuroinflammation and apoptosis.[4][5][10]

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathways affected by this compound and a general workflow for its application in primary neuronal cultures.

Rolipram_Signaling_Pathway Rolipram This compound PDE4 PDE4 Rolipram->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates CREB CREB PKA->CREB Phosphorylates ERK ERK EPAC->ERK Activates pCREB pCREB (Active) Gene_Transcription Gene Transcription (Neuroprotection, Plasticity, Neurite Outgrowth) pCREB->Gene_Transcription Promotes ERK->Gene_Transcription Promotes Apoptosis Apoptosis Gene_Transcription->Apoptosis Reduces Neuroinflammation Neuroinflammation Gene_Transcription->Neuroinflammation Reduces

Caption: this compound signaling pathway in neurons.

Experimental_Workflow cluster_assays Examples of Assays Culture 1. Primary Neuronal Culture Preparation Treatment 2. This compound Treatment (Varying concentrations and durations) Culture->Treatment Incubation 3. Incubation (e.g., 24-72 hours) Treatment->Incubation Assay 4. Cellular/Molecular Assays Incubation->Assay Analysis 5. Data Acquisition and Analysis Assay->Analysis Neurite Neurite Outgrowth Viability Cell Viability (e.g., MTT) Western Western Blot (pCREB, etc.) LTP Electrophysiology (LTP)

Caption: General experimental workflow.

Quantitative Data Summary

The following tables summarize the concentrations and observed effects of this compound in various in vitro neuronal studies.

Table 1: this compound Concentrations and Effects in Primary Neuronal Cultures

ApplicationCell TypeConcentration(s)DurationObserved Effects
Neurite OutgrowthDorsal Root Ganglion (DRG) Neurons0.5 µM18 hours (priming)Completely overcame MAG-induced inhibition of neurite outgrowth.[6]
Neuronal SurvivalSpiral Ganglion Neurons0.1 nM48 hoursImproved neuronal survival.[8]
NeuroprotectionDopaminergic Neurons10⁻⁸ - 10⁻⁵ M13 daysEnhanced survival in the presence of forskolin.[11]
Synaptic PlasticityHippocampal Slices0.1 µM, 0.3 µMDuring tetanizationConverted early-LTP to a longer-lasting late-LTP.[12][13]

Table 2: In Vivo Dosing and Effects Relevant to Neuronal Function

ApplicationAnimal ModelDose(s)Administration RouteObserved Effects
NeuroprotectionRat (Spinal Cord Injury)0.1 - 1.0 mg/kgSubcutaneousIncreased neuronal survival.[2][14]
Neuropathic PainRat3 mg/kgIntraperitonealDecreased inflammatory cytokines in the DRG.[1][15]
Axonal RegenerationRat0.4 µmol/kg per hrSubcutaneousOvercame MAG-induced inhibition of neurite outgrowth in cultured DRG neurons.[6]

Experimental Protocols

Protocol 1: Preparation and Treatment of Primary Neuronal Cultures with this compound

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Primary neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)

  • Primary neurons (e.g., cortical, hippocampal, or DRG neurons) plated on appropriate substrates (e.g., poly-L-lysine/laminin-coated plates or coverslips)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C, protected from light.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare working solutions by diluting the stock solution in pre-warmed complete neuronal culture medium to the desired final concentrations (e.g., 0.1 nM to 10 µM). It is crucial to maintain a final DMSO concentration below 0.1% to avoid solvent-induced toxicity. A vehicle control containing the same final concentration of DMSO should always be included.

  • Treatment of Cultures:

    • For neuroprotection or neurite outgrowth assays, replace the existing culture medium with the medium containing the desired concentration of this compound or vehicle control.

    • For synaptic plasticity studies in brain slices, this compound is typically perfused over the slice during the experiment.[12]

  • Incubation: Incubate the treated cultures for the desired duration (e.g., 24 to 72 hours) at 37°C in a humidified incubator with 5% CO₂.

Protocol 2: Neurite Outgrowth Assay

This protocol is adapted from general neurite outgrowth assay procedures.[16][17]

Materials:

  • Primary neurons cultured on poly-L-lysine/laminin-coated coverslips in a 24-well plate

  • This compound working solutions and vehicle control

  • 4% Paraformaldehyde (PFA) in PBS

  • Blocking buffer (e.g., PBS with 5% goat serum and 0.1% Triton X-100)

  • Primary antibody: anti-β-III tubulin (neuronal marker)

  • Secondary antibody: fluorescently-conjugated anti-mouse IgG

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope and image analysis software

Procedure:

  • Treat primary neuronal cultures with this compound as described in Protocol 1 for 48-72 hours.

  • Fixation: Gently aspirate the culture medium and wash once with warm PBS. Fix the cells by adding 4% PFA for 20-30 minutes at room temperature.

  • Permeabilization and Blocking: Wash the cells three times with PBS. Permeabilize and block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Immunostaining:

    • Incubate the cells with the primary antibody (anti-β-III tubulin, diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody and DAPI (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging: Carefully mount the coverslips onto glass slides using mounting medium. Acquire images using a fluorescence microscope.

  • Analysis: Use image analysis software to quantify neurite outgrowth. Common parameters include the total length of neurites per neuron, the number of neurites per neuron, and the length of the longest neurite.

Protocol 3: Western Blot for pCREB Activation

Materials:

  • Primary neurons cultured in multi-well plates

  • This compound working solutions and vehicle control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pCREB, anti-total CREB, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat primary neuronal cultures with this compound for a shorter duration (e.g., 30 minutes to 2 hours) to capture the peak of signaling pathway activation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-pCREB, anti-total CREB, and anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the pCREB signal to total CREB and the loading control (β-actin).

Conclusion

This compound serves as a valuable pharmacological tool for studying cAMP-mediated processes in primary neuronal cultures. Its ability to promote neuronal survival, enhance neurite outgrowth, and modulate synaptic plasticity makes it a compound of interest for research in neurodegenerative diseases and nerve injury. The protocols and data presented here provide a foundation for researchers to design and execute experiments utilizing this compound in their specific neuronal models. Careful optimization of concentrations and treatment durations will be necessary for each specific application and neuronal cell type.

References

Application Notes and Protocols for (-)-Rolipram Treatment in Organotypic Slice Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the treatment of organotypic slice cultures with (-)-Rolipram, a selective phosphodiesterase 4 (PDE4) inhibitor. This document outlines the experimental workflow for assessing the neuroprotective effects of this compound against excitotoxicity, methods for quantifying neuronal damage, and an overview of the underlying signaling pathways.

Introduction

Organotypic slice cultures are an invaluable ex vivo model system that preserves the three-dimensional architecture and synaptic connectivity of brain tissue, offering a platform that bridges the gap between dissociated cell cultures and in vivo studies. This compound is a well-characterized PDE4 inhibitor that increases intracellular levels of cyclic AMP (cAMP), a crucial second messenger involved in various cellular processes, including neuronal survival and plasticity. By inhibiting PDE4, this compound activates the cAMP/PKA/CREB signaling pathway, which has been shown to exert neuroprotective effects in various models of neuronal injury. These protocols detail the application of this compound in organotypic hippocampal slice cultures to investigate its neuroprotective potential.

Data Presentation

Table 1: Dose-Response of this compound on cAMP Levels in Hippocampal Slices
This compound ConcentrationBasal cAMP Level (pmol/mg protein)Forskolin-Stimulated cAMP Level (pmol/mg protein)
Vehicle (Control)No significant change20.4 ± 8.7
0.03 µMNo significant changeNot significantly different from control
0.3 µMNo significant change43.5 ± 14.1
3.0 µMSignificant increaseSignificantly amplified vs. control
Table 2: Effective Concentrations of this compound in Neuronal Systems
ApplicationEffective Concentration RangeObserved EffectReference System
Neuroprotection10⁻⁸ - 10⁻⁵ M (in the presence of forskolin)Enhanced survival of dopaminergic neuronsCultured rat dopaminergic neurons[1]
Neurite Outgrowth0.1 - 2 µMOvercame inhibition by myelin-associated glycoprotein (MAG)Dissociated DRG neurons
Synaptic Plasticity0.1 - 0.3 µMConversion of early-LTP to late-LTPRat hippocampal slices[2]
CREB PhosphorylationIC₅₀ ~1 nM (high affinity) and ~120 nM (low affinity)Increased CREB phosphorylationU937 monocytic cells[3][4]

Experimental Protocols

Protocol 1: Preparation of Organotypic Hippocampal Slice Cultures

This protocol is based on the interface method, which is widely used for maintaining organotypic slice cultures.

Materials:

  • Postnatal day 8-10 rat or mouse pups

  • Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)

  • Culture medium (e.g., 50% MEM, 25% Hank's Balanced Salt Solution, 25% heat-inactivated horse serum, glucose, and L-glutamine)

  • Millicell cell culture inserts (0.4 µm)

  • 6-well culture plates

  • Vibratome or tissue chopper

  • Stereomicroscope

  • Standard sterile cell culture equipment

Procedure:

  • Anesthetize and decapitate postnatal pups according to approved animal welfare protocols.

  • Under sterile conditions, dissect the brains and place them in ice-cold dissection medium.

  • Isolate the hippocampi and cut them into 350-400 µm thick transverse slices using a vibratome or tissue chopper.

  • Transfer the slices to a 6-well plate containing pre-warmed culture medium with Millicell inserts (3-4 slices per insert).

  • Incubate the cultures at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the culture medium every 2-3 days.

  • Allow the cultures to stabilize for 7-10 days before initiating experiments.

Protocol 2: this compound Treatment for Neuroprotection Against Excitotoxicity

This protocol describes how to assess the neuroprotective effects of this compound against N-methyl-D-aspartate (NMDA)-induced excitotoxicity.

Materials:

  • Stabilized organotypic hippocampal slice cultures (from Protocol 1)

  • This compound stock solution (dissolved in DMSO)

  • NMDA stock solution (dissolved in sterile water)

  • Propidium Iodide (PI) stock solution

  • Culture medium

Procedure:

  • Pre-treatment: 24 hours prior to inducing excitotoxicity, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle (DMSO at the same final concentration).

  • Induction of Excitotoxicity: After the 24-hour pre-treatment, replace the medium with fresh medium containing both this compound (at the same concentration) and NMDA (e.g., 20-50 µM). A control group should receive only NMDA, and another control group should receive neither Rolipram nor NMDA. The exposure to NMDA is typically for 24 hours.

  • Assessment of Neuronal Death:

    • After the 24-hour NMDA treatment, replace the medium with fresh culture medium containing Propidium Iodide (PI) at a final concentration of 2-5 µg/mL.

    • Incubate the slices with PI for 30-60 minutes at 37°C.

    • Wash the slices gently with fresh medium to remove excess PI.

    • Visualize and quantify PI fluorescence using a fluorescence microscope. The intensity of red fluorescence is proportional to the number of dead cells.

    • Capture images of the CA1, CA3, and dentate gyrus regions for analysis.

  • Data Analysis:

    • Quantify the fluorescent signal intensity in the different hippocampal subfields using image analysis software (e.g., ImageJ).

    • Normalize the PI fluorescence of the treated groups to the NMDA-only group to determine the percentage of neuroprotection.

Protocol 3: Western Blot Analysis of CREB Phosphorylation

This protocol is for assessing the activation of the cAMP/PKA/CREB pathway by measuring the phosphorylation of CREB.

Materials:

  • Organotypic hippocampal slice cultures treated with this compound (as in Protocol 2, but without NMDA treatment)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treatment: Treat the slice cultures with various concentrations of this compound for a specified time (e.g., 30 minutes, 1 hour, 6 hours).

  • Lysis: Wash the slices with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Strip the membrane and re-probe with an antibody against total CREB for normalization.

    • Quantify the band intensities using densitometry software.

    • Express the results as the ratio of phospho-CREB to total CREB.

Visualizations

Rolipram_Signaling_Pathway cluster_nucleus Nucleus Rolipram This compound PDE4 PDE4 Rolipram->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB pCREB pCREB CREB->pCREB Phosphorylation Gene_Expression Gene Expression (e.g., BDNF, Bcl-2) pCREB->Gene_Expression Promotes Nucleus Nucleus Neuroprotection Neuroprotection (Neuronal Survival) Gene_Expression->Neuroprotection

Caption: this compound Signaling Pathway for Neuroprotection.

Experimental_Workflow Start Start: Organotypic Slice Culture (7-10 days stabilization) Pretreatment Pre-treatment: This compound or Vehicle (24 hours) Start->Pretreatment Excitotoxicity Excitotoxicity Induction: NMDA + this compound/Vehicle (24 hours) Pretreatment->Excitotoxicity Biochemistry Biochemical Analysis: Western Blot for pCREB/CREB (separate experiment) Pretreatment->Biochemistry Alternative Endpoint PI_Staining Cell Death Assessment: Propidium Iodide Staining Excitotoxicity->PI_Staining Analysis Data Acquisition & Analysis: Fluorescence Microscopy & Quantification PI_Staining->Analysis End End Analysis->End Biochemistry->End

Caption: Experimental Workflow for Neuroprotection Assay.

References

Application Notes and Protocols for CNS-Targeting Delivery of (-)-Rolipram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various methods for the targeted delivery of (-)-Rolipram to the Central Nervous System (CNS). The protocols detailed below are based on established methodologies and aim to guide researchers in overcoming the challenges associated with the blood-brain barrier (BBB) penetration of this potent phosphodiesterase-4 (PDE4) inhibitor.

Introduction: The Challenge of Delivering this compound to the CNS

This compound is a selective PDE4 inhibitor with significant therapeutic potential for various neurological and psychiatric disorders, including depression, schizophrenia, and neurodegenerative diseases. Its mechanism of action involves the inhibition of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates various downstream signaling pathways involved in neuroinflammation, neuroprotection, and synaptic plasticity.

Despite its promise, the clinical application of this compound has been hampered by its poor penetration across the BBB and dose-limiting side effects, such as nausea and emesis, when administered systemically. Therefore, advanced drug delivery strategies are essential to enhance its CNS bioavailability and therapeutic efficacy while minimizing peripheral side effects. This document outlines protocols for three key delivery strategies: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, fusogenic liposomes, and intranasal delivery.

Mechanism of Action of this compound

This compound exerts its therapeutic effects by inhibiting the PDE4 enzyme, which is highly expressed in the CNS. This inhibition leads to an accumulation of cAMP, a crucial second messenger.

Rolipram This compound PDE4 Phosphodiesterase 4 (PDE4) Rolipram->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades FiveAMP 5'-AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Inflammation Inflammation PKA->Inflammation Reduces Neuroprotection Neuroprotection & Synaptic Plasticity CREB->Neuroprotection ATP ATP AC Adenylate Cyclase AC->cAMP Synthesizes cluster_prep Nanoparticle Preparation cluster_purification Purification & Isolation Organic Organic Phase (PLGA + Rolipram in DCM) Emulsification Emulsification (Sonication) Organic->Emulsification Aqueous Aqueous Phase (PVA in Water) Aqueous->Emulsification Evaporation Solvent Evaporation Emulsification->Evaporation Centrifugation Centrifugation Evaporation->Centrifugation Washing Washing (x3) Centrifugation->Washing Lyophilization Freeze-Drying Washing->Lyophilization FinalProduct This compound PLGA Nanoparticles Lyophilization->FinalProduct cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_cns CNS Liposome Fusogenic Liposome with this compound Endothelial Endothelial Cell Liposome->Endothelial Receptor-mediated Transcytosis Neuron Neuron Endothelial->Neuron Release of This compound cluster_nasal Nasal Cavity cluster_cns Central Nervous System Rolipram This compound Formulation Olfactory Olfactory Epithelium Rolipram->Olfactory Trigeminal Trigeminal Nerve Rolipram->Trigeminal OlfactoryBulb Olfactory Bulb Olfactory->OlfactoryBulb Direct Transport Brainstem Brainstem Trigeminal->Brainstem Direct Transport Brain Other Brain Regions OlfactoryBulb->Brain Brainstem->Brain

Application Notes and Protocols for the Long-Term Stability of (-)-Rolipram in DMSO Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Rolipram is a selective phosphodiesterase 4 (PDE4) inhibitor that has been widely used in biomedical research to study the role of the cyclic AMP (cAMP) signaling pathway in various physiological and pathological processes. For in vitro and in vivo studies, this compound is often dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. The long-term stability of these stock solutions is critical for ensuring the accuracy and reproducibility of experimental results.

These application notes provide a summary of the available information on the stability of this compound in DMSO, along with recommended protocols for the preparation, storage, and handling of these solutions. It is important to note that while general stability guidelines for compounds in DMSO are available, specific, publicly accessible long-term quantitative stability data for this compound in DMSO is limited. The following recommendations are therefore based on general best practices for pharmaceutical compound management and information from product data sheets.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₂₁NO₃
Molecular Weight 275.34 g/mol
Appearance Crystalline solid
Solubility in DMSO ≥ 10 mg/mL[1]

Stability of this compound in DMSO Solution

Product information from various suppliers indicates that this compound as a solid is stable for at least two years when stored at -20°C.[1] Once dissolved in DMSO, some suppliers recommend storing the solution at -20°C and using it within three months to prevent loss of potency. General studies on the stability of large compound libraries in DMSO show that while many compounds remain stable, a fraction can degrade over time, with storage temperature being a critical factor. Storage at -20°C significantly improves the stability of compounds in DMSO compared to room temperature.

For critical applications, it is highly recommended to perform periodic quality control checks on this compound in DMSO stock solutions, especially for long-term studies.

Recommended Storage Conditions

To maximize the shelf-life of this compound in DMSO stock solutions, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C or -80°CLow temperatures slow down chemical degradation processes.
Aliquoting Store in small, single-use aliquotsMinimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Container Tightly sealed, low-extractable tubes (e.g., amber glass or polypropylene)Protects from moisture and potential contaminants. Amber glass also protects from light.
Inert Gas Purge headspace with an inert gas (e.g., argon or nitrogen) before sealingReduces the risk of oxidation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile, low-extractable microcentrifuge tubes or vials

  • Pipettes and sterile tips

Procedure:

  • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.

  • In a suitable weighing vessel, accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM solution, weigh out 2.75 mg of this compound.

  • Transfer the weighed this compound to a sterile tube.

  • Add the calculated volume of anhydrous DMSO to the tube. For 2.75 mg of this compound, add 1 mL of DMSO.

  • Vortex or sonicate the solution until the this compound is completely dissolved.

  • (Optional) If desired, purge the headspace of the tube with an inert gas.

  • Seal the tube tightly.

  • Label the tube clearly with the compound name, concentration, solvent, and date of preparation.

  • Store at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability in DMSO by HPLC

This protocol provides a general framework for assessing the stability of this compound in DMSO using High-Performance Liquid Chromatography (HPLC). A stability-indicating method should be developed and validated to separate this compound from its potential degradation products.

Materials and Equipment:

  • This compound in DMSO stock solution (to be tested)

  • Freshly prepared this compound in DMSO reference standard solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a gradient of acetonitrile and water with a suitable buffer)

  • Autosampler vials

Procedure:

  • Method Development: Develop an HPLC method capable of separating the parent this compound peak from any potential degradation products. This typically involves forced degradation studies where the compound is exposed to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.

  • Sample Preparation:

    • Thaw an aliquot of the stored this compound in DMSO solution at room temperature.

    • Dilute the sample to a suitable concentration for HPLC analysis using the mobile phase as the diluent.

    • Prepare a reference standard of this compound at the same concentration by dissolving fresh solid in DMSO and then diluting with the mobile phase.

  • HPLC Analysis:

    • Inject the prepared samples and the reference standard onto the HPLC system.

    • Monitor the chromatogram at a suitable wavelength (e.g., 280 nm).

  • Data Analysis:

    • Determine the peak area of the this compound peak in both the test sample and the reference standard.

    • Calculate the percentage of remaining this compound in the test sample relative to the reference standard.

    • Examine the chromatogram for the presence of any new peaks, which may indicate degradation products.

Data Presentation:

The results of the stability study should be presented in a clear and organized manner.

Table 1: Example of Stability Data for this compound in DMSO at -20°C

Time PointThis compound Purity (%)Appearance of Degradation Products
0 months99.8None
3 months99.5Not Detected
6 months99.1Not Detected
12 months98.5Minor peak at RRT 0.85
24 months97.2Increased peak at RRT 0.85

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Signaling Pathway of this compound

This compound inhibits PDE4, leading to an increase in intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).

Rolipram_Signaling_Pathway cluster_cAMP cAMP Regulation Rolipram This compound PDE4 PDE4 Rolipram->PDE4 Inhibits cAMP cAMP cAMP->PDE4 Hydrolysis PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Stability_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points (T0, T1, T2...) Prep Prepare this compound in DMSO Stock Aliquot Aliquot into Single-Use Vials Prep->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw Aliquot Store->Thaw Dilute Dilute for Analysis Thaw->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Analysis & Quantification HPLC->Data

References

(-)-Rolipram: A Tool for Investigating Synaptic Plasticity and Long-Term Potentiation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Rolipram is a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound elevates intracellular cAMP levels, subsequently activating Protein Kinase A (PKA) and influencing downstream signaling cascades.[1][2][3] This mechanism makes this compound a valuable pharmacological tool for studying the molecular underpinnings of synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory.[4][5][6] These application notes provide an overview of this compound's use in LTP research, detailed experimental protocols, and a summary of key quantitative findings.

Mechanism of Action in Synaptic Plasticity

This compound's primary role in modulating synaptic plasticity stems from its ability to enhance the cAMP/PKA signaling pathway.[2] This pathway is crucial for the late phase of LTP (L-LTP), which is dependent on gene expression and protein synthesis.[1][7] Weak synaptic stimulation that would normally induce only a transient early-LTP (E-LTP) can, in the presence of this compound, be converted into a stable and long-lasting L-LTP.[1][2][7] This conversion is dependent on both NMDA receptor activation and new protein synthesis.[1][7] The drug is thought to amplify the transient increase in cAMP that occurs following tetanic stimulation, thereby lowering the threshold for L-LTP induction.[4]

Data Presentation: Quantitative Effects of this compound on LTP

The following tables summarize the quantitative data from studies investigating the effects of this compound on LTP in rodent hippocampal slices.

Table 1: Effect of this compound on the Magnitude and Duration of LTP in CA1 Hippocampus

SpeciesRolipram ConcentrationStimulation ProtocolfEPSP Slope (% of baseline at 3 hr)Duration of LTPReference
Mouse0.1 µMSingle train (100 Hz, 1s)206 ± 38%> 3 hours[4]
Mouse3.0 µMSingle train (100 Hz, 1s)139 ± 17%> 3 hours[4]
Rat0.1 µMWeak High-Frequency StimulationSustained for at least 6 hours> 6 hours[1]
RatVehicle ControlWeak High-Frequency StimulationDecayed within 2-3 hours~2-3 hours[1]

Table 2: In Vivo Effects of Systemically Administered this compound on Synaptic Plasticity

Animal ModelRolipram Dose (s.c.)Stimulation ProtocolOutcomeReference
Healthy Rat0.6 mg/kgWeak High-Frequency StimulationSTP converted to LTP lasting ~4 hours[8]
Healthy Rat1.2 mg/kgWeak High-Frequency StimulationSTP converted to LTP lasting at least 24 hours[8]

Experimental Protocols

Protocol 1: Induction of Rolipram-Reinforced LTP (RLTP) in Rat Hippocampal Slices

This protocol describes the induction of LTP in the CA1 region of the hippocampus and its enhancement by this compound.

Materials:

  • This compound (e.g., from Tocris Cookson)[2]

  • Artificial cerebrospinal fluid (ACSF)

  • d-2-Amino-5-phosphonopentanoic acid (AP-5) (NMDA receptor antagonist)[2]

  • Anisomycin (protein synthesis inhibitor)[2]

  • Dissection tools

  • Slicing chamber (e.g., vibratome)

  • Recording chamber

  • Stimulating and recording electrodes

  • Data acquisition system

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate an adult rat.

    • Rapidly remove the brain and place it in ice-cold, oxygenated ACSF.

    • Prepare 400 µm thick transverse hippocampal slices using a vibratome.

    • Allow slices to recover in an interface chamber with oxygenated ACSF at 32°C for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber, continuously perfused with ACSF.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline recording of fEPSPs for at least 30 minutes.

  • Rolipram Application and LTP Induction:

    • Thirty minutes prior to LTP induction, switch the perfusion to ACSF containing 0.1 µM this compound.[2]

    • Induce LTP using a weak high-frequency stimulation (wHFS) protocol that would normally elicit only E-LTP (e.g., a single train of 100 pulses at 100 Hz).

    • Continue to perfuse with the Rolipram-containing ACSF for 30 minutes post-stimulation, then switch back to standard ACSF.[9]

  • Data Analysis:

    • Monitor the fEPSP slope for at least 3-6 hours post-stimulation.

    • Normalize the fEPSP slope to the pre-stimulation baseline.

    • For control experiments, perform the same procedure without Rolipram, or in the presence of AP-5 (50 µM) or anisomycin (25 µM) to confirm the NMDA receptor and protein synthesis dependence of RLTP.[1][2]

Protocol 2: Chemical LTP (cLTP) Induction in Synaptosomes

This protocol describes a method for inducing a form of LTP in isolated nerve terminals (synaptosomes) using chemical stimulation that mimics key aspects of electrically induced LTP.[10]

Materials:

  • This compound

  • Forskolin (adenylyl cyclase activator)[10]

  • Picrotoxin (GABA-A receptor antagonist)[11]

  • Buffer A2 (in mM: 120 NaCl, 3 KCl, 2 CaCl₂, 2 MgCl₂, 15 glucose, 15 HEPES, pH 7.4)[10]

  • Buffer B2 (in mM: 125 NaCl, 5 CaCl₂, 5 KCl, 30 glucose, 15 HEPES, pH 7.4, 0.02 bicuculline, 0.001 strychnine)[10]

  • Synaptosome preparation from rodent or human brain tissue.

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from the brain tissue of interest using standard subcellular fractionation techniques.

  • Pre-incubation: Resuspend synaptosomes (200 µg protein) in Buffer A2 (control) and Buffer B2 (cLTP) and pre-incubate at 37°C for 10 minutes.[10]

  • Chemical Stimulation:

    • To the synaptosomes in Buffer B2, add forskolin to a final concentration of 50 µM and this compound to a final concentration of 0.1 µM.[10]

    • To the control synaptosomes in Buffer A2, add an equal volume of buffer.

    • Incubate both sets of synaptosomes for 30 minutes at 37°C.[10]

  • Analysis: Following stimulation, the synaptosomes can be analyzed for changes in protein phosphorylation (e.g., GluA1), surface expression of AMPA receptors, or other biochemical markers of LTP.

Visualizations

Signaling Pathway of this compound in LTP Induction

Rolipram_Signaling_Pathway Rolipram This compound PDE4 PDE4 Rolipram->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression & Protein Synthesis CREB->Gene_Expression promotes L_LTP Late-LTP Gene_Expression->L_LTP enables

Caption: this compound inhibits PDE4, leading to increased cAMP, PKA activation, and ultimately L-LTP.

Experimental Workflow for Rolipram-Reinforced LTP

LTP_Workflow Slice_Prep Hippocampal Slice Preparation Recovery Slice Recovery (>1 hr) Slice_Prep->Recovery Baseline Baseline Recording (30 min) Recovery->Baseline Rolipram_App This compound (0.1 µM) Application (30 min) Baseline->Rolipram_App Stimulation Weak High-Frequency Stimulation (wHFS) Rolipram_App->Stimulation Post_Stim_Rolipram Post-Stimulation Rolipram (30 min) Stimulation->Post_Stim_Rolipram Washout Washout with ACSF Post_Stim_Rolipram->Washout Recording Post-Stimulation Recording (3-6 hr) Washout->Recording Analysis Data Analysis Recording->Analysis

Caption: Workflow for an in vitro LTP experiment using this compound to enhance potentiation.

Logical Relationship: Conversion of E-LTP to L-LTP

ELTP_to_LLTP cluster_0 Standard Conditions cluster_1 With this compound Weak_Stim Weak Synaptic Stimulation E_LTP Early-LTP (transient) Weak_Stim->E_LTP Weak_Stim_Roli Weak Synaptic Stimulation Rolipram + this compound L_LTP Late-LTP (sustained) Rolipram->L_LTP

Caption: this compound facilitates the conversion of transient E-LTP to sustained L-LTP.

References

Troubleshooting & Optimization

Troubleshooting (-)-Rolipram solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common solubility issues encountered with (-)-Rolipram in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS)?

A1: this compound is a lipophilic molecule and, as a result, is sparingly soluble in aqueous buffers like Phosphate-Buffered Saline (PBS).[1][2] Direct dissolution in aqueous media will likely result in precipitation or incomplete solubilization. The molecular structure of Rolipram contributes to its low water solubility, a common challenge with many small molecule inhibitors. For successful preparation, a stock solution in an organic solvent is typically required.[1][2]

Q2: What are the recommended solvents for creating a this compound stock solution?

A2: this compound is readily soluble in several organic solvents. The most commonly recommended are Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1][2] DMSO is often preferred for in vitro studies due to its high solubilizing power and compatibility with many cell culture experiments at low final concentrations.[3] For some in vivo applications, ethanol may be used as a co-solvent.[4]

Q3: My this compound precipitated after diluting the DMSO stock solution into my aqueous buffer. What went wrong?

A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for compounds with poor aqueous solubility. This occurs because the abrupt change in solvent polarity from a high-percentage organic solvent to a predominantly aqueous environment causes the compound to crash out of solution. The final concentration of the organic solvent in the aqueous buffer is critical to maintaining solubility.

Q4: How can I prevent my this compound from precipitating during dilution?

A4: To prevent precipitation, it is crucial to ensure that the final concentration of the organic solvent in your aqueous solution is sufficient to maintain Rolipram's solubility. A stepwise dilution approach is recommended. This involves adding the aqueous buffer to the organic stock solution slowly while mixing. It is also important not to exceed the solubility limit of Rolipram in the final aqueous buffer/co-solvent mixture. Pre-warming the aqueous buffer to the experimental temperature (e.g., 37°C) can also aid in dissolution.[5]

Q5: What is the recommended storage condition for this compound solutions?

A5: Lyophilized this compound is stable for years when stored at -20°C.[2][3] Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C and are generally stable for several months.[3] However, aqueous solutions of Rolipram are not stable and it is recommended to prepare them fresh for each experiment and not to store them for more than one day.[1][2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder does not dissolve in aqueous buffer. This compound has very low aqueous solubility.Prepare a concentrated stock solution in an appropriate organic solvent such as DMSO, ethanol, or DMF first.[1][2]
Precipitation occurs immediately upon adding DMSO stock to the aqueous buffer. The final concentration of DMSO is too low to maintain solubility. The concentration of Rolipram exceeds its solubility limit in the final buffer.Increase the final percentage of DMSO in the aqueous solution. Perform a serial dilution to determine the maximum tolerable aqueous concentration. Ensure the final DMSO concentration is compatible with your experimental system.
The solution becomes cloudy over time after initial successful dissolution. The compound is slowly precipitating out of the solution due to instability or temperature changes.Prepare the aqueous solution fresh before each experiment. Avoid storing aqueous solutions of Rolipram.[1][2] Maintain a constant temperature suitable for the experiment.
Inconsistent results between experiments using the same prepared solution. Degradation of Rolipram in the aqueous buffer. Adsorption of the compound to plasticware.Prepare fresh dilutions for each experiment from a stable, frozen organic stock. Use low-adhesion microplates or glassware to minimize loss of compound.

Quantitative Data Summary

The solubility of this compound can vary depending on the solvent and temperature. The following table summarizes solubility data from various sources.

Solvent Concentration Reference
Ethanol~5 mg/mL[1][2]
DMSO~10 mg/mL[1][2]
DMF~10 mg/mL[1][2]
1:9 (v/v) DMF:PBS (pH 7.2)~0.5 mg/mL[1][2]
DMSO25 mg/mL[3]
Ethanol25 mg/mL[3]
DMSO55 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 275.34 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Calculate the mass of this compound required to make a 10 mM stock solution. For 1 mL of a 10 mM stock, you will need 2.75 mg of this compound.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term use.[3]

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile tubes

Methodology:

  • Determine the final concentration of this compound needed for your experiment.

  • Calculate the volume of the 10 mM stock solution required.

  • It is recommended to perform a serial dilution to minimize the final DMSO concentration. For example, to prepare a 10 µM working solution, you can first dilute the 10 mM stock 1:100 in cell culture medium to get a 100 µM intermediate solution.

  • Then, dilute the 100 µM intermediate solution 1:10 in pre-warmed cell culture medium to achieve the final 10 µM concentration.

  • Ensure the final DMSO concentration is below the level that is toxic to your cells (typically <0.5%).

  • Gently mix the solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause the compound to precipitate.

  • Use the freshly prepared working solution immediately for your experiment.

Visualizations

This compound's Mechanism of Action: PDE4 Inhibition and cAMP Signaling

Rolipram_Signaling_Pathway This compound's Mechanism of Action ATP ATP AC Adenylyl Cyclase ATP->AC Activation cAMP cAMP AC->cAMP Conversion PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation Rolipram This compound Rolipram->PDE4 Inhibition AMP 5'-AMP PDE4->AMP CREB CREB PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene Regulation

Caption: this compound inhibits PDE4, leading to increased cAMP levels and downstream signaling.

Experimental Workflow for Troubleshooting this compound Solubility

Solubility_Troubleshooting_Workflow Troubleshooting this compound Solubility Issues start Start: this compound Precipitation Observed check_stock Is the stock solution in an appropriate organic solvent (DMSO, Ethanol)? start->check_stock prepare_stock Prepare a fresh stock solution in 100% DMSO or Ethanol. check_stock->prepare_stock No check_dilution Was the dilution from stock performed stepwise and with adequate mixing? check_stock->check_dilution Yes prepare_stock->check_dilution optimize_dilution Optimize dilution protocol: add aqueous buffer to organic stock slowly while mixing. check_dilution->optimize_dilution No check_final_conc Is the final concentration of Rolipram below its known solubility limit in the final solvent mixture? check_dilution->check_final_conc Yes optimize_dilution->check_final_conc lower_conc Lower the final concentration of Rolipram. check_final_conc->lower_conc No check_solvent_conc Is the final organic solvent concentration sufficient? check_final_conc->check_solvent_conc Yes lower_conc->check_solvent_conc increase_solvent Increase the final concentration of the organic co-solvent (e.g., DMSO). check_solvent_conc->increase_solvent No check_temp Was the aqueous buffer pre-warmed? check_solvent_conc->check_temp Yes increase_solvent->check_temp warm_buffer Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C). check_temp->warm_buffer No solution_clear Solution is clear and ready for use. check_temp->solution_clear Yes warm_buffer->solution_clear

Caption: A stepwise guide to resolving common precipitation issues with this compound.

References

Technical Support Center: Optimizing (-)-Rolipram for Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (-)-Rolipram in in vitro neuroprotection assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your experiments.

Troubleshooting Guides

Encountering issues with your this compound experiments? This section provides solutions to common problems.

Problem 1: No observable neuroprotective effect.

Possible Cause Troubleshooting Steps
Sub-optimal Concentration The effective concentration of this compound is highly cell-type and injury-model dependent. Consult the data summary table below to determine an appropriate starting range. Perform a dose-response curve (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for your specific experimental setup.
Inadequate Incubation Time Pre-incubation with this compound before inducing neuronal injury is often necessary. A typical pre-incubation time is 1 hour. However, this may need to be optimized (e.g., 30 minutes to 24 hours) depending on the cell type and the nature of the insult.
Cell Health and Density Ensure your neuronal cultures are healthy and plated at an optimal density. Overly confluent or sparse cultures can respond differently to both the insult and the treatment.
Assay Sensitivity The chosen cell viability or apoptosis assay may not be sensitive enough to detect subtle neuroprotective effects. Consider using multiple assays to confirm your results (e.g., combining a metabolic assay like MTT with a cytotoxicity assay like LDH).
Compound Stability This compound solutions, especially in aqueous buffers, should be prepared fresh for each experiment. Stock solutions in DMSO are more stable when stored correctly.

Problem 2: High cellular toxicity observed.

Possible Cause Troubleshooting Steps
Concentration Too High While neuroprotective at lower concentrations, this compound can exhibit toxicity at higher concentrations. If you observe increased cell death with Rolipram treatment, lower the concentration range in your dose-response experiments. Some studies suggest that concentrations above 10 µM may be problematic for certain cell types.
Solvent Toxicity This compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells (generally <0.1%). Run a vehicle control (medium with the same concentration of DMSO as your highest Rolipram concentration) to rule out solvent-induced toxicity.
Contamination Microbial contamination can cause widespread cell death. Regularly check your cultures for any signs of contamination.

Data Presentation: Effective Concentrations of this compound in In Vitro Neuroprotection

The following table summarizes effective concentrations of this compound from various in vitro studies. This should serve as a starting point for optimizing the concentration for your specific cell type and injury model.

Cell Type Injury/Assay Model Effective Concentration Range Observed Effect
Spiral Ganglion NeuronsIn vitro survival0.1 nMImproved neuronal survival.[1][2]
Dopaminergic NeuronsSurvival in culture (with forskolin)10 nM - 10 µMEnhanced survival in a concentration-dependent manner.[3][4]
Mixed Neural Cell CulturesMyelination and neurite outgrowth10 nM - 1 µMPromoted neurite outgrowth and myelination.
Hippocampal SlicesLong-Term Potentiation (LTP)0.1 µM - 0.3 µMInduced persistent LTP.[5]
U937 Monocytic CellsCREB Phosphorylation~1 nM (high affinity), ~120 nM (low affinity)Increased CREB phosphorylation.[6]

Experimental Protocols

Here are detailed methodologies for key experiments relevant to assessing the neuroprotective effects of this compound.

Cell Viability Assessment: MTT Assay

This protocol assesses cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • Neuronal cells in a 96-well plate

  • This compound stock solution (in DMSO)

  • Neurotoxic agent (e.g., glutamate, H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Culture medium

Procedure:

  • Cell Plating: Plate neuronal cells at the desired density in a 96-well plate and allow them to adhere and differentiate.

  • This compound Treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 1 hour).

  • Induction of Neurotoxicity: Add the neurotoxic agent to the wells (except for the untreated control wells) and incubate for the desired duration (e.g., 24 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

Cytotoxicity Assessment: LDH Assay

This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • Neuronal cells in a 96-well plate

  • This compound stock solution (in DMSO)

  • Neurotoxic agent

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided with the kit for maximum LDH release control)

  • Culture medium

Procedure:

  • Experimental Setup: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: Carefully collect a portion of the culture supernatant (e.g., 50 µL) from each well without disturbing the cells.

  • Maximum LDH Release Control: To a set of control wells, add lysis buffer and incubate for the time specified in the kit's protocol. Collect the supernatant.

  • LDH Reaction: In a new 96-well plate, add the collected supernatant to the LDH reaction mixture according to the kit's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (usually 15-30 minutes).

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm).

Apoptosis Assessment: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Cells grown on coverslips or in a chamber slide

  • This compound stock solution (in DMSO)

  • Neurotoxic agent

  • TUNEL assay kit (containing TdT enzyme, labeled nucleotides, and buffers)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Culture and Treatment: Culture and treat the cells with this compound and the neurotoxic agent as described previously.

  • Fixation: Wash the cells with PBS and fix them with the fixation solution.

  • Permeabilization: Wash the cells again with PBS and permeabilize them to allow the enzyme to access the nucleus.

  • TUNEL Labeling: Incubate the cells with the TUNEL reaction mixture containing the TdT enzyme and labeled nucleotides according to the kit's protocol.

  • Staining and Mounting: Wash the cells and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Microscopy: Visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show fluorescence at the appropriate wavelength, while all nuclei will be stained by DAPI.

Signaling Pathway Analysis: Western Blot for Phospho-CREB

This protocol allows for the detection of the phosphorylated (activated) form of CREB, a key downstream target of this compound's action.

Materials:

  • Neuronal cells cultured in multi-well plates or dishes

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-CREB and anti-total-CREB)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting imaging system

Procedure:

  • Cell Treatment and Lysis: Treat the cells with this compound for the desired time. Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[7]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against phospho-CREB, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate Neuronal Cells dose_response Prepare this compound Dose-Response pre_treat Pre-treat with this compound dose_response->pre_treat induce_injury Induce Neuronal Injury pre_treat->induce_injury viability_assay Perform Viability Assay (e.g., MTT) induce_injury->viability_assay cytotoxicity_assay Perform Cytotoxicity Assay (e.g., LDH) induce_injury->cytotoxicity_assay apoptosis_assay Perform Apoptosis Assay (e.g., TUNEL) induce_injury->apoptosis_assay data_analysis Analyze Data & Determine Optimal Concentration viability_assay->data_analysis cytotoxicity_assay->data_analysis apoptosis_assay->data_analysis

Caption: Workflow for optimizing this compound concentration.

signaling_pathway rolipram This compound pde4 PDE4 rolipram->pde4 Inhibits camp ↑ cAMP pde4->camp Blocks degradation of pka PKA Activation camp->pka creb CREB Phosphorylation pka->creb gene_transcription Gene Transcription creb->gene_transcription neuroprotection Neuroprotection (↓ Apoptosis, ↓ Inflammation) gene_transcription->neuroprotection

Caption: this compound's primary signaling pathway.

troubleshooting_tree cluster_no_effect Troubleshooting: No Effect cluster_toxicity Troubleshooting: Toxicity start Unexpected Results? no_effect No Neuroprotective Effect start->no_effect toxicity High Cellular Toxicity start->toxicity check_conc Optimize Concentration (Dose-Response) no_effect->check_conc check_time Optimize Incubation Time no_effect->check_time check_cells Check Cell Health & Density no_effect->check_cells lower_conc Lower this compound Concentration toxicity->lower_conc check_solvent Check Solvent Toxicity (Vehicle Control) toxicity->check_solvent check_contamination Check for Contamination toxicity->check_contamination

Caption: A troubleshooting decision tree for experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[8] For in vitro experiments, DMSO is the most commonly used solvent. It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your culture medium. Always ensure the final DMSO concentration is not toxic to your cells (typically below 0.1%).

Q2: How should I store this compound?

A2: this compound powder should be stored at -20°C for long-term stability.[9] A stock solution in DMSO can also be stored at -20°C and is generally stable for up to 6 months.[10] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are less stable and should be prepared fresh for each experiment.[9]

Q3: Can this compound be used in combination with other neuroprotective agents?

A3: Yes, some studies have shown that the neuroprotective effects of this compound can be enhanced when used in combination with other agents, such as neurotrophic factors. For example, in cultured dopaminergic neurons, the survival-promoting effect of Rolipram was observed in the presence of forskolin, an adenylyl cyclase activator.[3][4]

Q4: What is the primary mechanism of action of this compound in neuroprotection?

A4: this compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[11] By inhibiting PDE4, this compound increases intracellular cAMP levels. This leads to the activation of protein kinase A (PKA), which in turn phosphorylates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB promotes the transcription of genes involved in neuronal survival, plasticity, and anti-inflammatory responses, ultimately leading to neuroprotection.[1]

Q5: Are there different isoforms of PDE4 that this compound inhibits?

A5: Yes, there are multiple isoforms of PDE4 (A, B, C, and D). This compound has been shown to inhibit PDE4A with a much higher affinity (IC50 of approximately 3 nM) compared to PDE4B (IC50 of ~130 nM) and PDE4D (IC50 of ~240 nM).[6] This differential inhibition may contribute to its specific cellular effects. The R(-) enantiomer of rolipram generally exhibits a higher affinity for PDE4 than the S(+) enantiomer.[12]

References

Technical Support Center: (-)-Rolipram Off-Target Effects in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of (-)-Rolipram observed in primary cell experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results suggest that this compound is having effects that cannot be explained by PDE4 inhibition and increased cAMP alone. What are the known off-target effects of this compound in primary cells?

A1: While this compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), several off-target effects have been identified, particularly at higher concentrations. The most well-documented off-target effect in primary cells is the direct inhibition of matrix metalloproteinases (MMPs), specifically MMP2 and MMP9.[1][2][3] This inhibition has been shown to be independent of the cAMP-PKA signaling pathway.[1][2][3] Additionally, this compound can influence other signaling pathways, such as the Hedgehog pathway, by promoting the degradation of GLI transcription factors.[2][4]

Q2: At what concentrations are off-target effects of this compound typically observed?

A2: Off-target effects of this compound generally manifest at concentrations higher than those required for potent PDE4A inhibition (IC50 ≈ 3 nM). For instance, inhibition of MMP2 and MMP9 activity in conditioned media from primary breast cancer cells was observed at concentrations of 20 µM and 40 µM.[1] The inhibition of interferon-gamma (IFN-γ)-stimulated p38 MAP kinase phosphorylation in U937 monocytic cells occurred with an IC50 of approximately 290 nM.[5] It is crucial to consider the concentration-dependent effects of this compound and to use the lowest effective concentration to minimize off-target activities.

Q3: We are seeing unexpected changes in the expression of genes related to the Hedgehog signaling pathway. Could this be an off-target effect of this compound?

A3: Yes, this is a plausible off-target effect. Studies in breast cancer cell lines have shown that Rolipram can repress the Hedgehog signaling pathway.[2][4] It does so by increasing PKA activity, which in turn leads to the ubiquitin-mediated proteolysis of the full-length forms of the GLI2 and GLI3 transcription factors into their repressor forms.[2][4] This ultimately results in a time-dependent reduction in the levels of the GLI1 transcription factor.[2]

Q4: Is there evidence of this compound binding to other receptors or kinases in a promiscuous manner?

A4: Early studies indicated that this compound is highly selective and does not show significant binding to a wide variety of neurotransmitter receptors.[1] While there isn't a publicly available comprehensive kinase panel screening for this compound, its effect on p38 MAP kinase phosphorylation appears to be distinct from its high-affinity PDE4A inhibition.[5] The inhibition of IFN-γ-stimulated p38 phosphorylation has a much higher IC50 value (~290 nM) compared to that for PDE4A (~3 nM), suggesting a lower affinity interaction or an indirect effect.[5][6]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected inhibition of cell migration or invasion in a wound-healing or transwell assay. This may be due to the off-target inhibition of MMP2 and MMP9, which are crucial for extracellular matrix remodeling.[1][3]1. Confirm MMP Inhibition: Perform gelatin zymography on the conditioned media from your primary cells treated with this compound to directly assess MMP2 and MMP9 activity. 2. PKA-Independence Check: To verify that this effect is independent of the cAMP-PKA pathway, co-treat cells with a PKA inhibitor (e.g., H89) and this compound. If the inhibition of migration persists, it is likely a PKA-independent off-target effect.[3] 3. Concentration Titration: Lower the concentration of this compound to a range where it is selective for PDE4 inhibition to see if the effect on cell migration is diminished.
Changes in cellular phenotype or gene expression inconsistent with elevated cAMP levels. This could be linked to the modulation of the Hedgehog signaling pathway through the degradation of GLI transcription factors.[2][4]1. Assess GLI Protein Levels: Perform Western blot analysis on lysates from this compound-treated primary cells to measure the protein levels of GLI1, GLI2, and GLI3. A decrease in full-length GLI2/3 and total GLI1 would support this off-target mechanism. 2. Hedgehog Pathway Reporter Assay: If your primary cells can be transfected, use a GLI-responsive luciferase reporter assay to quantify the transcriptional activity of the Hedgehog pathway in the presence of this compound.
Altered inflammatory response, specifically changes in p38 MAP kinase activation. This compound has been shown to inhibit IFN-γ-stimulated p38 MAP kinase phosphorylation.[5]1. Measure Phospho-p38 Levels: Use Western blotting or a specific ELISA to measure the levels of phosphorylated p38 (Thr180/Tyr182) in your primary cell lysates after stimulation (e.g., with IFN-γ or LPS) in the presence and absence of this compound. 2. Compare with On-Target Effects: Correlate the concentration of this compound required to inhibit p38 phosphorylation with the concentration needed to elicit a cAMP-dependent response (e.g., CREB phosphorylation). A significant difference in potency can help distinguish between on-target and off-target effects.

Quantitative Data Summary

Table 1: On-Target IC50 Values of this compound for PDE4 Isoforms

PDE4 IsoformIC50 ValueCell Type/System
PDE4A~3 nMImmunopurified enzyme
PDE4B~130 nMImmunopurified enzyme
PDE4D~240 nMImmunopurified enzyme
(Data sourced from MedChemExpress and MacKenzie & Houslay, 2000)[5][6]

Table 2: Off-Target Effects of this compound with Associated Concentrations

Off-Target EffectEffective ConcentrationCell Type
Inhibition of MMP2 & MMP9 activity20 µM - 40 µMPrimary cells from human breast cancer patients
Inhibition of IFN-γ-stimulated p38 MAP kinase phosphorylationIC50 ≈ 290 nMU937 human monocytic cells
(Data sourced from Beg et al., 2024 and MacKenzie & Houslay, 2000)[1][5]

Experimental Protocols

Protocol 1: Gelatin Zymography for MMP2/MMP9 Activity

This protocol is adapted from standard gelatin zymography procedures to assess the off-target inhibition of MMP2 and MMP9 by this compound in conditioned media from primary cells.

  • Cell Culture and Treatment:

    • Plate primary cells and allow them to adhere and grow.

    • Once the cells reach 70-80% confluency, wash them twice with serum-free media.

    • Incubate the cells in serum-free media containing various concentrations of this compound (e.g., 1 µM, 10 µM, 20 µM, 40 µM) and a vehicle control for 24-48 hours. To test for cAMP-PKA independence, include a condition with a PKA inhibitor (e.g., 10 µM H89) with and without this compound.

  • Sample Preparation:

    • Collect the conditioned media and centrifuge at 1,500 rpm for 10 minutes to remove cells and debris.

    • Determine the protein concentration of each sample using a standard protein assay (e.g., Bradford or BCA).

    • Mix equal amounts of protein from each sample with non-reducing SDS-PAGE sample buffer (do not boil the samples).

  • Electrophoresis:

    • Load the samples onto a 10% SDS-polyacrylamide gel containing 0.1% (w/v) gelatin.

    • Run the gel at 120 V at 4°C until the dye front reaches the bottom.

  • Enzyme Renaturation and Development:

    • After electrophoresis, wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in water) at room temperature with gentle agitation to remove SDS.

    • Incubate the gel in a development buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100) overnight at 37°C.

  • Staining and Visualization:

    • Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in 40% methanol and 10% acetic acid for 1 hour.

    • Destain the gel with 40% methanol and 10% acetic acid until clear bands appear against a blue background.

    • Areas of MMP activity will appear as clear bands, indicating gelatin degradation. The molecular weights of MMP2 and MMP9 are approximately 72 kDa and 92 kDa, respectively.

Protocol 2: Western Blot for Hedgehog Signaling (GLI Protein Levels)

This protocol outlines the steps to measure changes in GLI protein levels in primary cells treated with this compound.

  • Cell Lysis and Protein Quantification:

    • Culture and treat primary cells with this compound (e.g., at its IC50 for cytotoxicity, which was 38 µM for MCF-7 and 53 µM for MDA-MB-231 in one study) for various time points (e.g., 0, 12, 24, 48 hours).[7]

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Quantify the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on an 8-10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against GLI1, GLI2, and GLI3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_assays Off-Target Assays cluster_analysis Data Analysis start Primary Cell Culture treatment Treat with this compound (Dose & Time Course) start->treatment mmp Gelatin Zymography (Conditioned Media) treatment->mmp Extracellular Effects hedgehog Western Blot for GLI Proteins (Cell Lysate) treatment->hedgehog Intracellular Signaling p38 Western Blot for p-p38 (Cell Lysate) treatment->p38 Intracellular Signaling quant_mmp Quantify MMP2/9 Activity mmp->quant_mmp quant_gli Quantify GLI Protein Levels hedgehog->quant_gli quant_p38 Quantify p-p38/total p38 Ratio p38->quant_p38 end Characterize Off-Target Profile quant_mmp->end quant_gli->end quant_p38->end

Caption: Workflow for investigating this compound off-target effects.

mmp_inhibition rolipram This compound (High Concentration) mmp MMP2 / MMP9 rolipram->mmp Direct Inhibition (cAMP-Independent) degradation ECM Degradation mmp->degradation Catalyzes ecm Extracellular Matrix (e.g., Gelatin) migration Cell Migration & Invasion degradation->migration Enables

Caption: Off-target inhibition of MMP2/9 by this compound.

hedgehog_pathway rolipram This compound pde4 PDE4 rolipram->pde4 Inhibits camp cAMP pde4->camp Degrades pka PKA camp->pka Activates gli_fl GLI2/3 Full-Length (Activator) pka->gli_fl Phosphorylates proteolysis Ubiquitin-Mediated Proteolysis gli_fl->proteolysis Targets for gli1 GLI1 Gene Expression gli_fl->gli1 Activates gli_r GLI2/3 Repressor gli_r->gli1 Represses proteolysis->gli_r

Caption: this compound's impact on the Hedgehog signaling pathway.

References

Preventing (-)-Rolipram degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of (-)-Rolipram to prevent its degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C.[1][2] Under these conditions, it is expected to be stable for at least two years.[1][2] Some suppliers also provide stability data for storage at 4°C for up to two years and at -20°C for up to three years for the powdered form.

Q2: How should I prepare and store this compound stock solutions?

Stock solutions of this compound can be prepared by dissolving the solid compound in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF).[1][2] To minimize oxidation, it is recommended to purge the organic solvent with an inert gas before dissolving the compound.[1][2] Once prepared, stock solutions should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C or -80°C.[3][4][5] DMSO stock solutions are reported to be stable for up to 6 months at -20°C.[6]

Q3: Can I store this compound in aqueous solutions?

It is not recommended to store this compound in aqueous solutions for more than one day.[1][2] The compound is sparingly soluble in aqueous buffers, and these solutions are prone to degradation.[1][2] For experiments requiring an aqueous buffer, it is best to first dissolve this compound in an organic solvent like DMF and then dilute it with the aqueous buffer of choice immediately before use.[1][2]

Q4: What factors can contribute to the degradation of this compound during storage?

Several factors can lead to the degradation of this compound, including:

  • Improper storage temperature: Storing the compound at temperatures higher than recommended can accelerate degradation.

  • Moisture: The presence of water can lead to hydrolysis.

  • Oxygen: Oxidation can occur, especially in solution. Purging solvents with an inert gas can help mitigate this.[1][2]

  • Light: Although not explicitly stated for Rolipram in the provided results, photolysis is a common degradation pathway for many pharmaceutical compounds.

  • pH: Extreme pH conditions in aqueous solutions can promote hydrolysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or inconsistent experimental results. Degradation of this compound due to improper storage or handling.- Ensure solid this compound is stored at -20°C. - Prepare fresh stock solutions in an appropriate organic solvent (e.g., DMSO). - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Do not store aqueous solutions of this compound for more than a day.[1][2] - Consider performing a quality control check of your compound using an analytical method like HPLC.
Precipitate observed in the stock solution upon thawing. The solubility limit may have been exceeded, or the compound may have degraded.- Gently warm the solution and vortex to see if the precipitate redissolves. - If the precipitate persists, it is recommended to prepare a fresh stock solution. - Ensure you are using a suitable solvent and not exceeding the solubility limits (e.g., approx. 10 mg/mL in DMSO and DMF, approx. 5 mg/mL in ethanol).[1][2]
Difficulty dissolving solid this compound. The compound has low solubility in the chosen solvent.- Use a recommended organic solvent such as DMSO, DMF, or ethanol.[1][2] - Sonication or gentle warming can aid in dissolution. - For aqueous applications, first dissolve in a minimal amount of an organic solvent like DMF before diluting with the aqueous buffer.[1][2]

Data Summary

Table 1: Recommended Storage Conditions and Stability of this compound

Form Solvent Storage Temperature Reported Stability Source
Solid (Crystalline/Lyophilized)N/A-20°C≥ 2 years[1][2]
Solid (Powder)N/A-20°C3 years
Solid (Powder)N/A4°C2 years
Stock SolutionDMSO-20°CUp to 6 months[6]
Stock SolutionDMSO-20°C1 year[5]
Stock SolutionDMSO-80°C2 years[5]
Aqueous SolutionAqueous BufferNot RecommendedNot recommended for more than one day[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a sterile container.

  • Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired concentration (e.g., 10 mM). To minimize oxidation, the solvent can be purged with an inert gas like nitrogen or argon before use.[1][2]

  • Vortex or sonicate the solution until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use vials to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study to Assess this compound Stability

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

  • Preparation of Samples: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile:water 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl to the drug solution and incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Add 0.1 N NaOH to the drug solution and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the drug solution and store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug and the drug solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid drug and the drug solution to UV light (254 nm) for 24 hours.

  • Neutralization: After the incubation period, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.

  • Sample Analysis:

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV or Mass Spectrometry (MS) detector.[7][8][9][10] The HPLC method should be capable of separating the intact this compound from any degradation products.

    • A suitable starting point for HPLC method development could be a C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation of this compound under each stress condition.

Visualizations

Rolipram_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Rolipram_ext This compound Rolipram_int This compound Rolipram_ext->Rolipram_int Cell Permeable PDE4 Phosphodiesterase 4 (PDE4) Rolipram_int->PDE4 Inhibits AMP AMP PDE4->AMP cAMP cAMP cAMP->PDE4 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Response Cellular Response (e.g., reduced inflammation, neuroprotection) Downstream->Response

Caption: this compound inhibits PDE4, increasing cAMP levels and activating downstream signaling.

Forced_Degradation_Workflow Start Start: This compound Sample Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Alkali Alkaline Hydrolysis Stress->Alkali Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photolytic Stress->Photo Analysis HPLC/LC-MS Analysis Acid->Analysis Alkali->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Evaluate Degradation & Identify Products Analysis->End

References

Technical Support Center: (-)-Rolipram Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (-)-Rolipram in animal models.

Troubleshooting Guides

Issue: Excessive Emesis or Nausea-like Behavior

Symptoms: Retching, vomiting (in applicable species like ferrets and dogs), conditioned gaping (in rats), or significant reductions in food and water intake.

Possible Causes:

  • Dose is too high: Emesis is a well-documented, dose-dependent side effect of Rolipram.[1][2][3]

  • Route of administration: Oral administration may lead to more pronounced gastrointestinal side effects.[1]

  • Species sensitivity: Ferrets and dogs are particularly sensitive to the emetic effects of PDE4 inhibitors.[1][3][4]

Troubleshooting Steps:

  • Dose Reduction: The most effective initial step is to lower the dose of this compound. A dose-response study is recommended to find a therapeutic window with acceptable side effects.

  • Alternative Administration Route: If using oral administration, consider switching to subcutaneous (s.c.) or intravenous (i.v.) injection, which may reduce direct gastrointestinal irritation.[1][5]

  • Vehicle Optimization: Ensure the vehicle solution is well-tolerated. Common vehicles include saline with a small percentage of DMSO or olive oil with DMSO.[6][7]

  • Anti-emetic Co-administration (with caution): In some experimental paradigms, co-administration of an anti-emetic may be possible. However, this could interfere with the study's objectives and should be carefully considered. The α2-adrenoceptor agonist clonidine has been shown to protect against PDE4 inhibitor-induced emesis in ferrets.[4]

  • Acclimatization: Allow for a sufficient acclimatization period for the animals before starting the experiment to minimize stress-related gastrointestinal upset.

  • Monitor Hydration: If emesis occurs, closely monitor the animals for dehydration and provide supportive care as needed.

Issue: Cardiovascular Instability

Symptoms: Significant changes in heart rate, blood pressure, or cardiac contractility.

Possible Causes:

  • High Dose: Cardiovascular effects are often dose-dependent.

  • Anesthesia Interaction: The type of anesthetic used can influence the cardiovascular response to Rolipram. Rolipram has been shown to reverse pentobarbital-induced anesthesia.[1]

Troubleshooting Steps:

  • Dose Adjustment: Titrate the dose of this compound to the lowest effective level to minimize cardiovascular side effects.

  • Cardiovascular Monitoring: Continuously monitor cardiovascular parameters (e.g., using telemetry or pressure-volume loop analysis) to accurately assess the drug's impact.

  • Anesthetic Choice: Carefully select and maintain a stable plane of anesthesia. Be aware of potential interactions between Rolipram and the anesthetic agent.

  • Control for Confounding Factors: Ensure that experimental conditions such as animal handling and temperature are stable, as these can also affect cardiovascular parameters.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of this compound in animal models?

A1: The most frequently reported side effects are emesis (or nausea-like behaviors in non-vomiting species), cardiovascular effects (such as increased heart rate and contractility), and neurobehavioral changes (including hypoactivity and sedation at higher doses).[1][8][9][10][11]

Q2: In which animal models are the emetic effects of this compound most pronounced?

A2: Ferrets and dogs are highly sensitive models for studying the emetic properties of PDE4 inhibitors like Rolipram.[1][3][4] Rodents like rats and mice do not vomit, but nausea can be assessed through surrogate measures such as conditioned gaping or the reversal of xylazine/ketamine-induced anesthesia.[2][10][12]

Q3: What is the proposed mechanism for Rolipram-induced emesis?

A3: Rolipram-induced emesis is thought to be mediated through the inhibition of phosphodiesterase 4 (PDE4), leading to an increase in cyclic AMP (cAMP) levels in the central nervous system. This process is believed to mimic the effects of α2-adrenoceptor antagonists, triggering the emetic reflex via a noradrenergic pathway.[4][13]

Q4: Are there any reported cardiovascular effects of this compound in rats?

A4: Yes, in rats, this compound administered intraperitoneally (i.p.) at a dose of 3 mg/kg has been shown to significantly increase heart rate, systolic blood pressure, diastolic blood pressure, and cardiac contractility.[14][15]

Q5: What are some common vehicle solutions used for dissolving this compound in animal studies?

A5: Common vehicle solutions include:

  • Saline containing a small percentage of Dimethyl sulfoxide (DMSO), for example, 1.2% DMSO.[7]

  • A mixture of DMSO in olive oil, for instance, 0.6% or 3% DMSO in olive oil.[6]

  • It is crucial to test the vehicle alone as a control to ensure it does not produce any confounding effects.

Q6: What are the recommended routes of administration for this compound in animal experiments?

A6: this compound has been administered through various routes, including:

  • Subcutaneous (s.c.): Commonly used for systemic administration.[5]

  • Intravenous (i.v.): For direct and rapid systemic exposure.[5]

  • Intraperitoneal (i.p.): A frequent route for systemic administration in rodents.[14][15]

  • Oral (p.o.): Can be used but may increase gastrointestinal side effects.[5]

  • Intrathecal: For direct administration to the central nervous system.[16] The choice of administration route will depend on the specific research question and experimental design.

Data Presentation

Table 1: Emetic and Nausea-like Side Effects of this compound in Various Animal Models

Animal ModelAdministration RouteDose RangeObserved EffectReference(s)
FerretOral>0.1 mg/kgEmesis[3]
DogIntravenous (i.v.)≥ 0.1 mg/kgEmesis, anxiety, stepping behaviors[1]
DogIntragastric0.1 mg/kg100% emesis[1]
DogIntravenous (i.v.) infusion0.1 mg/kg (cumulative)Emesis[17]
RatInjection0.3 mg/kgConditioned gaping (nausea-like)[2]
MouseIntravenous (i.v.)1.6, 3.3, 6.6 mg/kgShortened xylazine/ketamine anesthesia duration (surrogate for emesis)[12]

Table 2: Cardiovascular Side Effects of this compound in Rats

ParameterAdministration RouteDoseChange from BaselineReference(s)
Heart RateIntraperitoneal (i.p.)3 mg/kgIncreased[14][15]
Systolic Blood PressureIntraperitoneal (i.p.)3 mg/kgIncreased[14][15]
Diastolic Blood PressureIntraperitoneal (i.p.)3 mg/kgIncreased[14][15]
Pulse PressureIntraperitoneal (i.p.)3 mg/kgIncreased[14][15]
Cardiac OutputIntraperitoneal (i.p.)3 mg/kgIncreased[14][15]
Stroke VolumeIntraperitoneal (i.p.)3 mg/kgIncreased[14][15]
Ejection FractionIntraperitoneal (i.p.)3 mg/kgIncreased[14][15]

Table 3: Neurobehavioral Side Effects of this compound in Rodents

Animal ModelAdministration RouteDose RangeObserved EffectReference(s)
RatSubcutaneous (s.c.)0.1 - 3.0 mg/kgDose-dependent hypoactivity (decreased locomotion and rearing)[9]
RatNot specified0.1 mg/kgDecreased locomotor activity in the elevated plus-maze[18]
MouseIntraperitoneal (i.p.)0.39 - 25 mg/kgHypothermia and hypokinesia[8]
RatIntraperitoneal (i.p.)0.39 - 25 mg/kgHypothermia, hypokinesia, and head twitches[8]

Experimental Protocols

Protocol 1: Assessment of Emesis in Ferrets
  • Animal Model: Male or female ferrets.

  • Housing: Individually housed in observation cages to allow for clear monitoring of emetic events.

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., water, saline).

  • Administration: Administer the drug orally via gavage or subcutaneously.

  • Observation: Continuously observe the animals for a defined period (e.g., 4 hours) post-administration.

  • Data Collection: Record the latency to the first emetic episode (retching or vomiting) and the total number of emetic episodes.

  • Control Group: Administer the vehicle alone to a control group of animals.

Protocol 2: Assessment of Cardiovascular Effects in Anesthetized Rats
  • Animal Model: Adult male Sprague-Dawley rats.

  • Anesthesia: Anesthetize the rats (e.g., with sodium pentobarbital).

  • Instrumentation:

    • Insert a pressure-volume catheter into the left ventricle via the right carotid artery to measure cardiac parameters.

    • Catheterize the femoral artery to monitor arterial blood pressure.

    • Catheterize the femoral vein for drug administration.

  • Drug Preparation: Dissolve this compound in an appropriate vehicle (e.g., saline with a low percentage of DMSO).

  • Administration: Administer a bolus of this compound intravenously or intraperitoneally.

  • Data Acquisition: Record baseline cardiovascular parameters before drug administration and then continuously for a set period after administration.

  • Parameters Measured: Heart rate, systolic and diastolic blood pressure, cardiac output, stroke volume, ejection fraction, and indices of contractility (+dp/dtmax) and relaxation (-dp/dtmax).

  • Control Group: Administer the vehicle alone to a control group.

Mandatory Visualizations

Rolipram_Emesis_Pathway rolipram This compound pde4 Phosphodiesterase 4 (PDE4) rolipram->pde4 Inhibits camp Increased cAMP pde4->camp Leads to noradrenergic_neuron Noradrenergic Neuron camp->noradrenergic_neuron Acts within alpha2_receptor α2-Adrenoceptor (Presynaptic Inhibition) noradrenergic_neuron->alpha2_receptor Mimics antagonism of emetic_reflex Emetic Reflex alpha2_receptor->emetic_reflex Triggers

Caption: Proposed signaling pathway for this compound-induced emesis.

Experimental_Workflow_Side_Effects cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Rat, Ferret) acclimatization Acclimatization animal_model->acclimatization drug_prep Prepare this compound and Vehicle administration Administer Drug/Vehicle drug_prep->administration baseline Baseline Measurements acclimatization->baseline baseline->administration observation Observation Period administration->observation data_collection Collect Data (Emesis, CV, Behavior) observation->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis interpretation Interpret Results statistical_analysis->interpretation

Caption: General experimental workflow for assessing this compound side effects.

References

Rolipram Technical Support Center: Overcoming the Narrow Therapeutic Window

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Rolipram, focusing on strategies to overcome its narrow therapeutic window.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for Rolipram's narrow therapeutic window?

Rolipram's clinical application is significantly limited by a narrow therapeutic window, primarily due to dose-dependent side effects. The most prominent of these are severe nausea and emesis.[1] These adverse effects occur at doses close to the therapeutic range, making it challenging to achieve desired efficacy without inducing significant patient discomfort.

Q2: What is the underlying mechanism of Rolipram-induced emesis?

Rolipram-induced emesis is primarily attributed to its inhibition of phosphodiesterase 4 (PDE4) within the central nervous system (CNS).[2] Rolipram, being lipophilic, readily crosses the blood-brain barrier and inhibits PDE4 in the emetic centers of the brainstem.[2] This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels in noradrenergic neurons, which is thought to mimic the pharmacological effects of presynaptic α2-adrenoceptor antagonism.[1][3] This disruption in signaling ultimately triggers the emetic reflex.[2][1] Studies have specifically implicated the PDE4D isoform in mediating these emetic effects.[4]

Q3: Are there strategies to mitigate Rolipram's emetic side effects?

Yes, several strategies are being investigated to widen Rolipram's therapeutic window. These primarily focus on:

  • Developing Isoform-Selective PDE4 Inhibitors: Research aims to create inhibitors that selectively target PDE4 isoforms associated with therapeutic effects (like PDE4B for inflammation) while sparing the isoform linked to emesis (PDE4D).[4]

  • Novel Drug Delivery Systems: Encapsulating Rolipram in carriers like liposomes (e.g., Fusogenic Lipid Vesicles or FLVs), niosomes, or bilosomes can limit its entry into the CNS, thereby reducing central side effects while allowing it to reach peripheral targets.[2][5][6][7]

  • Combination Therapies: Exploring the co-administration of Rolipram with other agents that may counteract its side effects or allow for lower, better-tolerated doses.

  • Synthesizing Rolipram Analogs: Designing new molecules based on Rolipram's structure that retain therapeutic activity but have a reduced side-effect profile.[8]

Troubleshooting Guides

Problem 1: High incidence of emetic-like behavior in animal models.

Possible Cause: The administered dose of free Rolipram is likely crossing the blood-brain barrier and inhibiting PDE4D in the brainstem.

Solutions:

  • Dose Reduction: Titrate down the dose of Rolipram to the lowest effective concentration. However, this may compromise therapeutic efficacy.

  • Utilize a Novel Delivery System: Encapsulate Rolipram in a liposomal formulation, such as Fusogenic Lipid Vesicles (FLVs), to restrict its passage across the blood-brain barrier. Studies have shown that FLV-delivered Rolipram (FLVs-Rol) does not induce a significant reduction in anesthesia duration (a behavioral correlate of emesis in rodents) at low and moderate doses, unlike free Rolipram.[2][5][6]

  • Switch to a PDE4D-Sparing Inhibitor: If available, use a PDE4 inhibitor that is selective for other isoforms, such as PDE4B, and has lower activity against PDE4D.

Problem 2: Inconsistent or lack of therapeutic effect at non-emetic doses.

Possible Cause: The dose of Rolipram is below the therapeutic threshold.

Solutions:

  • Optimize Delivery to the Target Tissue: If the therapeutic target is outside the CNS (e.g., the liver or peripheral immune cells), employ a targeted drug delivery system. For instance, FLVs have been shown to preferentially deliver Rolipram to the liver, where it can exert its anti-inflammatory and anti-fibrotic effects without causing significant CNS side effects at moderate doses.[2][6]

  • Combination Therapy: Consider combining a low dose of Rolipram with another therapeutic agent that acts synergistically. For example, a study on diabetic neuropathy showed that a combination of Rolipram and pentoxifylline was effective.[9]

  • Route of Administration Optimization: The route of administration can significantly impact bioavailability and tissue distribution. For localized effects, such as in spinal cord injury, direct administration (e.g., intrathecal) of a nanoparticle-encapsulated Rolipram may be more effective and better tolerated than systemic administration.[10]

Data Presentation

Table 1: Effect of Free vs. Liposomal Rolipram on a Behavioral Correlate of Emesis in Mice

Treatment GroupDose (mg/kg)Anesthesia Duration (minutes)Significance vs. Control
Vehicle Control-60.5 ± 5.2-
Free Rolipram1.635.1 ± 3.8p < 0.05
FLVs-Rol1.658.7 ± 4.9Not Significant
Free Rolipram3.328.4 ± 3.1p < 0.01
FLVs-Rol3.355.3 ± 5.5Not Significant
Free Rolipram6.620.1 ± 2.5p < 0.001
FLVs-Rol6.625.9 ± 3.3p < 0.01

Data summarized from studies on the behavioral correlate of emesis in mice, where a reduction in xylazine/ketamine-induced anesthesia duration indicates an emetic-like response.[2]

Table 2: PDE4 Isoform Selectivity of Rolipram

PDE4 IsoformIC50 (nM)
PDE4A3
PDE4B130
PDE4D240

IC50 values indicate the concentration of Rolipram required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.[11]

Experimental Protocols

Behavioral Correlate of Rolipram-Induced Emesis in Mice

This protocol is adapted from studies using the reduction of α2-adrenoceptor-mediated anesthesia as a surrogate for emesis in non-vomiting species like rodents.[2][1]

Materials:

  • Rolipram (free or encapsulated)

  • Vehicle (e.g., 10% DMSO in saline)

  • Xylazine solution

  • Ketamine solution

  • Male C57Bl/6J mice

  • Syringes and needles for intravenous (i.v.) or intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Drug Preparation: Dissolve Rolipram in the vehicle to the desired concentrations.

  • Drug Administration: Administer the Rolipram solution or vehicle control to the mice via the desired route (e.g., i.v. tail vein injection).

  • Anesthesia Induction: At a predetermined time after Rolipram administration (e.g., 15 minutes), induce anesthesia with an i.p. injection of a xylazine/ketamine cocktail.

  • Assessment of Anesthesia Duration: Immediately after the anesthetic injection, place the mouse on its back. The duration of anesthesia is defined as the time from the loss of the righting reflex (the inability of the mouse to right itself onto its paws) until the spontaneous return of this reflex.

  • Data Analysis: Compare the anesthesia duration between the different treatment groups. A significant reduction in anesthesia duration in the Rolipram-treated group compared to the vehicle control is indicative of an emetic-like response.

Preparation of Fusogenic Lipid Vesicles (FLVs) for Rolipram Delivery

This protocol describes the preparation of liposomes designed to encapsulate Rolipram.[2]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA)

  • Chloroform

  • Phosphate-buffered saline (PBS)

  • Rolipram

  • Extruder with membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm)

  • Vacuum pump and nitrogen gas source

Procedure:

  • Lipid Mixture Preparation: Dissolve DOPC and POPA in chloroform at a 3:2 molar ratio.

  • Solvent Evaporation: Remove the chloroform using a vacuum pump overnight and by blowing nitrogen gas to form a thin lipid film.

  • Hydration: Hydrate the lipid film with a PBS solution containing the desired concentration of Rolipram. The final lipid concentration should be around 12.5 mg/mL.

  • Extrusion: Repeatedly pass the solution through an extruder with membranes of progressively smaller pore sizes (400 nm, 200 nm, and finally 100 nm) to create unilamellar vesicles of a consistent size.

  • Characterization: Determine the particle size, concentration, and zeta potential of the prepared FLVs-Rolipram. The encapsulation efficiency should also be quantified.

PDE4 Activity Assay in Brain and Liver Tissues

This protocol outlines a method to measure PDE4 activity in tissue homogenates.

Materials:

  • Brain and liver tissue samples

  • Homogenization buffer

  • Assay buffer (containing Tris-HCl, MgCl2)

  • [3H]-cAMP (radiolabeled cyclic AMP)

  • Rolipram (as a positive control for PDE4 inhibition)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Tissue Homogenization: Homogenize the brain and liver tissues separately in ice-cold homogenization buffer.

  • Centrifugation: Centrifuge the homogenates to pellet cellular debris and obtain the supernatant containing the cytosolic enzymes.

  • Protein Quantification: Determine the protein concentration of the supernatants to normalize the enzyme activity.

  • Enzyme Reaction: In a reaction tube, combine the assay buffer, a known amount of tissue supernatant, and the test compound (or vehicle).

  • Initiation of Reaction: Start the reaction by adding [3H]-cAMP.

  • Incubation: Incubate the reaction mixture at 37°C for a specific period.

  • Termination of Reaction: Stop the reaction.

  • Separation of Product: Separate the product of the reaction ([3H]-AMP) from the unreacted substrate ([3H]-cAMP).

  • Quantification: Measure the radioactivity of the product using a scintillation counter.

  • Data Analysis: Calculate the PDE4 activity, typically expressed as pmol of cAMP hydrolyzed per minute per mg of protein. Compare the activity in the presence and absence of inhibitors.

Mandatory Visualizations

Rolipram_Emesis_Pathway cluster_CNS Central Nervous System (CNS) cluster_Periphery Periphery Rolipram_CNS Rolipram (crosses BBB) PDE4D PDE4D Inhibition Rolipram_CNS->PDE4D cAMP_increase ↑ Intracellular cAMP in Noradrenergic Neurons PDE4D->cAMP_increase Alpha2_antagonism Mimics α2-Adrenoceptor Antagonism cAMP_increase->Alpha2_antagonism Mediator_release ↑ Release of Emetic Mediators (5-HT, Substance P, Noradrenaline) Alpha2_antagonism->Mediator_release Emetic_reflex Activation of Emetic Reflex Mediator_release->Emetic_reflex Emesis Nausea & Emesis Emetic_reflex->Emesis Rolipram_free Systemic Rolipram (Free Drug) BBB Blood-Brain Barrier (BBB) Rolipram_free->BBB Lipophilic easily crosses BBB->Rolipram_CNS Experimental_Workflow_Emesis_Model cluster_workflow Behavioral Correlate of Emesis Workflow start Start acclimatize Animal Acclimatization (1 week) start->acclimatize grouping Divide into Treatment Groups (Vehicle, Free Rolipram, FLVs-Rol) acclimatize->grouping drug_admin Drug Administration (e.g., i.v. injection) grouping->drug_admin anesthesia Induce Anesthesia (Xylazine/Ketamine i.p.) drug_admin->anesthesia observe Observe for Loss of Righting Reflex anesthesia->observe measure Measure Time to Spontaneous Return of Righting Reflex observe->measure analyze Data Analysis: Compare Anesthesia Duration measure->analyze end End analyze->end Rolipram_Delivery_Strategies cluster_strategies Strategies to Overcome Rolipram's Narrow Therapeutic Window cluster_delivery Novel Drug Delivery cluster_analogs Drug Design cluster_therapy Therapeutic Approach Rolipram Rolipram Liposomes Liposomes (FLVs) Rolipram->Liposomes Niosomes Niosomes Rolipram->Niosomes Bilosomes Bilosomes Rolipram->Bilosomes Analogs Rolipram Analogs Rolipram->Analogs Selective_inhibitors Isoform-Selective Inhibitors (PDE4B vs. PDE4D) Rolipram->Selective_inhibitors Combination Combination Therapy Rolipram->Combination Goal Goal: Widen Therapeutic Window (↓ Emesis, ↑ Efficacy) Liposomes->Goal Niosomes->Goal Bilosomes->Goal Analogs->Goal Selective_inhibitors->Goal Combination->Goal

References

Technical Support Center: (-)-Rolipram Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with (-)-Rolipram, particularly in generating reliable dose-response curves.

Troubleshooting Guide

Q1: Why am I observing a bell-shaped or U-shaped dose-response curve with this compound?

A bell-shaped (or inverted U-shaped) dose-response curve, where the biological effect decreases at higher concentrations after reaching a peak, is a known characteristic of Rolipram in some experimental models.[1][2] This phenomenon can be attributed to several factors:

  • Receptor Desensitization or Downregulation: High concentrations of cAMP, resulting from potent PDE4 inhibition, can trigger negative feedback mechanisms. This can lead to the desensitization of cAMP-activated pathways or the downregulation of relevant receptors, diminishing the cellular response.

  • Activation of Opposing Pathways: Supraphysiological levels of cAMP can sometimes activate counter-regulatory signaling pathways that oppose the primary effect being measured.

  • Off-Target Effects: At higher concentrations, this compound may engage secondary or off-target molecules, leading to effects that confound the primary dose-response relationship.

  • Cellular Toxicity: High doses of Rolipram have been shown to induce cytotoxicity in some cell lines, which could lead to a decrease in the measured response at the upper end of the dose curve.[3]

To investigate this, consider expanding the dose range to fully characterize the curve, using lower doses to define the initial rise and carefully selected higher doses to confirm the decline.

cluster_0 Potential Causes for Bell-Shaped Curve cluster_1 Observed Outcome High [Rolipram] High [Rolipram] High [cAMP] High [cAMP] High [Rolipram]->High [cAMP] Cellular Toxicity Cellular Toxicity High [Rolipram]->Cellular Toxicity Negative Feedback Negative Feedback High [cAMP]->Negative Feedback Activates Off-Target Pathways Off-Target Pathways High [cAMP]->Off-Target Pathways Activates Reduced Response Reduced Response Negative Feedback->Reduced Response Off-Target Pathways->Reduced Response Cellular Toxicity->Reduced Response

Caption: Logical relationship of potential causes for a bell-shaped dose-response curve.

Q2: My results are inconsistent. What are common sources of variability?

Inconsistent results with this compound often stem from its challenging physicochemical properties and preparation.

  • Poor Water Solubility: this compound is a hydrophobic molecule with poor solubility in aqueous solutions.[1][4] It requires an organic solvent for dissolution.[1] Inconsistent preparation of stock solutions can lead to significant variability in final concentrations.

  • Vehicle Effects: The necessary organic solvents, such as Dimethyl sulfoxide (DMSO) or ethanol, can exert their own biological effects, potentially confounding the experimental results.[1][5] It is critical to run parallel vehicle-only controls to account for these effects.

  • Enantiomeric Purity: Rolipram exists as two enantiomers, (-) and (+). The (-)-isomer is significantly more potent in inhibiting PDE4 than the (+)-isomer.[6][7] Ensure you are using the correct, high-purity enantiomer for your experiments, as contamination with the less active form will alter the observed potency.

Q3: this compound is not dissolving properly. What is the recommended procedure for solubilization?

Due to its low aqueous solubility, a two-step procedure is recommended for preparing solutions.[4]

  • Primary Stock Solution: First, dissolve solid this compound in an organic solvent like 100% DMSO or ethanol.[1][4] Rolipram's solubility is approximately 10 mg/mL in DMSO and 5 mg/mL in ethanol.[4]

  • Working Solutions: Dilute the primary stock solution with your aqueous buffer or cell culture medium to achieve the final desired concentrations.[4] It is important to note that aqueous solutions of Rolipram should not be stored for more than one day to avoid precipitation and degradation.[4][8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades the second messenger cyclic adenosine monophosphate (cAMP).[5][9][10] By inhibiting PDE4, Rolipram increases intracellular cAMP levels.[5][9] This leads to the activation of downstream effectors like Protein Kinase A (PKA), which modulates the function of numerous cellular proteins involved in inflammation, neuronal activity, and other processes.[11]

Rolipram This compound PDE4 PDE4 Rolipram->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMP 5'-AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Reduced Inflammation) PKA->Response Mediates

Caption: Signaling pathway showing this compound's mechanism of action.

Q2: What is the difference in potency between the (-)- and (+)-enantiomers of Rolipram?

The (-)-enantiomer, also known as (R)-(-)-Rolipram, is the more biologically active and potent form. Studies have consistently shown that the (-)-isomer has a higher affinity for PDE4 binding sites compared to the (+)-isomer (S-(+)-Rolipram).[6][7] The potency difference can be significant, with some reports indicating the (-)-isomer is approximately 10 to 14 times more potent than the (+)-isomer.[6][7]

Q3: What are the IC50 values for Rolipram against different PDE4 isoforms?

Rolipram exhibits different potencies against the various PDE4 isoforms (A, B, C, and D). It is most potent against PDE4A.

IsoformReported IC50
PDE4A ~3 nM[12]
PDE4B ~130 nM[12]
PDE4D ~240 nM[12]
PDE4 (General) 0.75 µM (S-enantiomer)[13], 1 µM (racemic)[8], 2.0 µM (racemic)

Note: IC50 values can vary depending on the assay conditions and specific enzyme preparation.

Q4: What are typical effective dose ranges for this compound in experiments?

Effective doses are highly dependent on the experimental model (in vitro vs. in vivo) and the specific outcome being measured.

Experimental ModelEffective Dose Range
In Vivo (Rats/Mice) 0.1 - 1.0 mg/kg[1][14][15]
In Vitro (Cell Culture) 0.1 µM - 10 µM[3][16]
In Vitro (Breast Cancer Cells) IC50 of 38 µM (MCF-7) and 53 µM (MDA-MB-231)[3]

Note: Higher doses (e.g., 5.0 mg/kg in vivo) have been shown to be ineffective in some studies, highlighting the bell-shaped dose-response relationship.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials: this compound powder, 100% Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes, sterile aqueous buffer or cell culture medium.

  • Preparation of 10 mM Primary Stock in DMSO:

    • Calculate the mass of this compound needed (MW: 275.34 g/mol ). For 1 mL of a 10 mM stock, 2.75 mg is required.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM primary stock solution.

    • Perform serial dilutions in the final aqueous buffer or medium to achieve the desired concentrations for your dose-response curve.

    • Crucially, prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of your Rolipram working solution.

    • Use the freshly prepared working solutions within the same day.[4]

Protocol 2: General Workflow for an In Vitro Dose-Response Assay

This protocol provides a general workflow. Specific cell densities, incubation times, and assay endpoints must be optimized for your particular experiment.

cluster_workflow In Vitro Dose-Response Experimental Workflow A 1. Cell Seeding Plate cells at optimal density and allow to adhere overnight. B 2. Prepare Solutions Prepare serial dilutions of this compound and a matching vehicle control. A->B C 3. Cell Treatment Replace media with solutions containing different doses of Rolipram or vehicle. B->C D 4. Incubation Incubate for the predetermined duration (e.g., 24, 48 hours). C->D E 5. Assay Endpoint Measure the biological response (e.g., cytokine levels, cell viability, reporter gene). D->E F 6. Data Analysis Normalize data to controls and plot the dose-response curve using non-linear regression. E->F

Caption: A typical experimental workflow for generating a dose-response curve in vitro.

Quantitative Data Summary

Table 1: Solubility of Rolipram
SolventSolubility
DMSO ≥13 mg/mL[8], ~10 mg/mL[4]
Ethanol ≥24.65 mg/mL (with ultrasonic)[8], ~5 mg/mL[4]
Water Insoluble[8]
1:9 DMF:PBS (pH 7.2) ~0.5 mg/mL[4]

References

Minimizing gastrointestinal side effects of Rolipram in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the gastrointestinal side effects of Rolipram in in-vivo experiments.

Troubleshooting Guides

Issue: Significant Gastrointestinal Distress (Nausea, Emesis, Diarrhea) Observed in Animal Subjects

Possible Cause: Gastrointestinal side effects are a known class effect of pan-PDE4 inhibitors like Rolipram, primarily due to increased cAMP levels in the central nervous system (CNS) and delayed gastric emptying.[1][2]

Solutions:

StrategyDescriptionKey Quantitative DataAnimal ModelReference
Dose Optimization The gastrointestinal side effects of Rolipram are dose-dependent. Reducing the administered dose may alleviate these effects while retaining therapeutic efficacy.Rolipram induces acute gastric retention in mice at doses as low as 0.04 mg/kg.[1][2] Conditioned gaping (a measure of nausea) is observed in rats at 0.3 mg/kg.[3]Mouse, Rat[1][2][3]
Novel Formulation Utilize a formulation designed to limit blood-brain barrier penetration, such as a fusogenic lipid vesicle (FLV) delivery system. This targets the drug to specific organs (e.g., the liver) and reduces CNS-mediated side effects.[4][5]Low and moderate doses of FLV-encapsulated Rolipram did not significantly reduce anesthesia duration in a mouse model of emesis, unlike free Rolipram.[4][5]Mouse[4][5]
Co-administration with a Prokinetic Agent Administer a prokinetic agent like Metoclopramide to counteract the delayed gastric emptying induced by Rolipram.[2]Metoclopramide has been shown to alleviate acute gastric retention induced by PDE4 inhibition.[2]Mouse[2]
Co-administration with an α2-Adrenoceptor Agonist In species that can vomit, co-administration of an α2-adrenoceptor agonist can alleviate emesis.[1]Treatment with α2-adrenoceptor agonists alleviated vomiting induced by PDE4 inhibitors in ferrets.[1]Ferret[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind Rolipram-induced gastrointestinal side effects?

A1: The primary mechanism is the inhibition of phosphodiesterase 4 (PDE4), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP in the central nervous system, particularly in the chemoreceptor trigger zone (CRTZ), is thought to induce nausea and emesis.[4] Additionally, Rolipram can cause delayed gastric emptying, or gastroparesis, which is a major contributor to these side effects.[1][2]

Q2: Are the gastrointestinal side effects of Rolipram centrally or peripherally mediated?

A2: Evidence strongly suggests a significant central nervous system component to Rolipram-induced emesis.[1] PDE4 inhibitors that do not efficiently cross the blood-brain barrier tend to have a better safety profile.[1][2] However, peripheral effects such as delayed gastric emptying also play a crucial role.[1][2]

Q3: Can I use an anti-emetic drug to counteract Rolipram's side effects?

A3: Yes, co-administration of certain drugs can be effective. Metoclopramide, a prokinetic agent, can help with delayed gastric emptying.[2] In animal models capable of vomiting, α2-adrenoceptor agonists have been shown to reduce emesis.[1]

Q4: Does the formulation of Rolipram matter?

A4: Absolutely. A novel liposomal formulation of Rolipram (FLVs-Rol) has been shown to reduce CNS side effects by targeting the liver and limiting passage across the blood-brain barrier.[4][5] This suggests that the choice of vehicle and delivery system can significantly impact the incidence of gastrointestinal side effects.

Q5: At what doses are gastrointestinal side effects typically observed?

A5: The side effects are dose-dependent and can occur at or even below doses typically used for therapeutic benefit.[1][2] For instance, in mice, delayed gastric emptying has been observed at doses as low as 0.04 mg/kg.[1][2] In rats, conditioned gaping, an indicator of nausea, was seen at 0.3 mg/kg.[3]

Q6: What animal models are appropriate for studying Rolipram-induced gastrointestinal side effects?

A6: Since rodents cannot vomit, researchers use behavioral correlates of emesis. These include:

  • Conditioned Gaping in Rats: A model to assess nausea.[3]

  • Delayed Gastric Emptying in Mice: Measured by the amount of food retained in the stomach.[1][2]

  • Xylazine/Ketamine-Induced Anesthesia Duration in Mice: A shorter duration of anesthesia is correlated with emetic potential.[1][4] Ferrets are a suitable model for studying the vomiting reflex directly.

Experimental Protocols

Protocol 1: Assessment of Rolipram-Induced Gastric Retention in Mice

Objective: To quantify the effect of Rolipram on gastric emptying.

Materials:

  • Rolipram

  • Vehicle (e.g., 1% DMSO in saline)

  • Standard laboratory chow

  • Forced feeding needle

  • Scale accurate to 0.01g

Procedure:

  • Fast mice overnight but allow free access to water.

  • Administer Rolipram or vehicle via intraperitoneal (i.p.) injection.

  • 30 minutes post-injection, administer a pre-weighed amount of moistened, powdered chow via a forced feeding needle.

  • 30 minutes after the food bolus administration, euthanize the mice by cervical dislocation.

  • Immediately dissect the stomach, ligate the pyloric and cardiac sphincters, and remove it.

  • Weigh the full stomach.

  • Empty the stomach contents and weigh the empty stomach.

  • The weight of the stomach contents is calculated by subtracting the empty stomach weight from the full stomach weight.

  • An increase in the weight of stomach contents in the Rolipram-treated group compared to the vehicle group indicates delayed gastric emptying.

Reference: Adapted from the methodology described in studies on PDE4 inhibitor-induced gastroparesis.[1][2]

Protocol 2: Evaluation of a Novel Rolipram Formulation Using the Xylazine/Ketamine-Induced Anesthesia Model in Mice

Objective: To assess the potential of a novel Rolipram formulation to reduce CNS-mediated emetic-like behavior.

Materials:

  • Free Rolipram

  • Novel Rolipram formulation (e.g., FLVs-Rol)

  • Vehicle control

  • Xylazine

  • Ketamine

  • Heating pad

Procedure:

  • Administer free Rolipram, the novel formulation, or vehicle intravenously (i.v.) or via the intended route of administration.

  • At a predetermined time point post-drug administration (e.g., 30 minutes), induce anesthesia with an i.p. injection of a xylazine/ketamine cocktail.

  • Immediately place the mouse on a heating pad to maintain body temperature.

  • Monitor the mouse for the loss of the righting reflex (the time from injection until the mouse can no longer right itself when placed on its back). This marks the onset of anesthesia.

  • Continuously monitor the mouse and record the time until the righting reflex is spontaneously regained. This is the duration of anesthesia.

  • A significant shortening of the anesthesia duration in a drug-treated group compared to the vehicle group is indicative of an emetic potential.

Reference: Based on the behavioral correlate of emesis model.[4]

Visualizations

Signaling Pathway of Rolipram-Induced Emesis

Rolipram_Emesis_Pathway cluster_CNS Central Nervous System (CNS) cluster_Periphery Periphery Rolipram_CNS Rolipram (crosses BBB) PDE4 PDE4 Inhibition Rolipram_CNS->PDE4 cAMP ↑ cAMP PDE4->cAMP Alpha2 α2-Adrenoceptor Antagonism cAMP->Alpha2 CRTZ Chemoreceptor Trigger Zone (CRTZ) Activation Alpha2->CRTZ Emetic_Center Emetic Center Activation CRTZ->Emetic_Center Emesis Nausea & Emesis Emetic_Center->Emesis Rolipram_GI Rolipram Gastric_Emptying Delayed Gastric Emptying (Gastroparesis) Rolipram_GI->Gastric_Emptying Gastric_Emptying->Emesis

Caption: Proposed mechanism of Rolipram-induced gastrointestinal side effects.

Experimental Workflow for Testing Mitigation Strategies

Mitigation_Workflow cluster_Treatments Treatment Groups cluster_Outcomes Outcome Measures Start Start: Select Animal Model (e.g., Mouse, Rat) Group_Assignment Randomly Assign to Treatment Groups Start->Group_Assignment Vehicle Vehicle Control Group_Assignment->Vehicle Rolipram_Free Rolipram (Standard Formulation) Group_Assignment->Rolipram_Free Rolipram_Novel Rolipram (Novel Formulation) Group_Assignment->Rolipram_Novel Rolipram_CoAdmin Rolipram + Mitigating Agent (e.g., Metoclopramide) Group_Assignment->Rolipram_CoAdmin Gastric_Retention Gastric Retention Assay Vehicle->Gastric_Retention Anesthesia_Duration Xylazine/Ketamine Anesthesia Duration Vehicle->Anesthesia_Duration Conditioned_Gaping Conditioned Gaping Test Vehicle->Conditioned_Gaping Rolipram_Free->Gastric_Retention Rolipram_Free->Anesthesia_Duration Rolipram_Free->Conditioned_Gaping Rolipram_Novel->Gastric_Retention Rolipram_Novel->Anesthesia_Duration Rolipram_Novel->Conditioned_Gaping Rolipram_CoAdmin->Gastric_Retention Rolipram_CoAdmin->Anesthesia_Duration Rolipram_CoAdmin->Conditioned_Gaping Analysis Data Analysis: Compare Treatment Groups to Vehicle Control Gastric_Retention->Analysis Anesthesia_Duration->Analysis Conditioned_Gaping->Analysis Conclusion Conclusion: Efficacy of Mitigation Strategy Analysis->Conclusion

Caption: Workflow for evaluating strategies to mitigate Rolipram's GI side effects.

References

(-)-Rolipram Stability: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the stability of (-)-Rolipram in various experimental media. It is designed to assist researchers in designing and executing experiments, ensuring the integrity of their results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A: Solid this compound is stable for at least two years when stored at -20°C.

Q2: How should I prepare and store stock solutions of this compound?

A: For optimal stability, prepare stock solutions in high-quality, anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol. Store these stock solutions at -20°C or -80°C. Under these conditions, DMSO stock solutions are reported to be stable for up to 3 months at -20°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: What is the stability of this compound in aqueous solutions like PBS?

A: this compound has limited stability in aqueous solutions. It is recommended to prepare fresh aqueous solutions for each experiment and use them on the same day. If a stock solution in an organic solvent is used to make the aqueous solution, the final concentration of the organic solvent should be kept to a minimum to avoid precipitation and potential effects on the experiment.

Q4: Can I use this compound in cell culture media?

A: Yes, this compound can be used in cell culture media. However, similar to other aqueous solutions, its stability is limited. It is crucial to add the compound to the cell culture medium immediately before the experiment. The presence of serum components in the media might affect the stability and bioavailability of the compound. Therefore, it is advisable to perform preliminary experiments to determine the optimal concentration and incubation time for your specific cell line and experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed when diluting organic stock solution into aqueous media. The solubility of this compound is lower in aqueous solutions. The concentration of the organic solvent in the final solution might be too low to keep the compound dissolved.- Increase the final concentration of the organic solvent (ensure it is compatible with your experimental system).- Prepare a more dilute stock solution in the organic solvent.- Use a different organic solvent for the stock solution.
Inconsistent or unexpected experimental results. Degradation of this compound in the experimental medium.- Prepare fresh solutions of this compound for each experiment.- Minimize the time between solution preparation and experimental use.- Store stock solutions appropriately and avoid multiple freeze-thaw cycles.- Verify the purity of the solid this compound.
Loss of compound activity over time in a multi-day experiment. Instability of this compound in the aqueous experimental medium at physiological temperatures.- Replenish the experimental medium with freshly prepared this compound at regular intervals.- Consider using a more stable analog if available and suitable for the experiment.

Stability Data Summary

Table 1: Solubility and General Stability of this compound in Common Solvents

Solvent/Medium Solubility General Stability Storage Recommendation
Solid -Stable for at least 2 years at -20°C.Store at -20°C, protected from light and moisture.
DMSO SolubleStock solutions are stable for up to 3 months at -20°C[1].Store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Ethanol SolubleGenerally stable, but less data is available compared to DMSO.Store in aliquots at -20°C or -80°C.
PBS (Aqueous Buffer) Sparingly solubleUnstable. Recommended for same-day use.Prepare fresh before each experiment.
Cell Culture Media (e.g., DMEM with FBS) Sparingly solubleLimited stability, dependent on media composition and temperature.Add to media immediately before use.

Table 2: Forced Degradation Profile of this compound (Qualitative)

Forced degradation studies are essential for developing stability-indicating analytical methods. While specific quantitative data for this compound is not publicly available, this table outlines the expected degradation behavior based on the chemical structure and general principles of drug degradation.

Stress Condition Expected Degradation Potential Degradation Pathway
Acidic Hydrolysis (e.g., 0.1 M HCl) Likely to occurHydrolysis of the lactam ring.
Basic Hydrolysis (e.g., 0.1 M NaOH) Likely to occurHydrolysis of the lactam ring.
Oxidative (e.g., 3% H₂O₂) PossibleOxidation of the methoxy group or other susceptible sites.
Thermal (e.g., 60°C) PossibleGeneral thermal decomposition.
Photolytic (e.g., UV/Vis light) PossiblePhotochemical degradation, potentially involving the aromatic ring.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol provides a general framework. Specific concentrations, temperatures, and time points should be optimized based on preliminary experiments.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for various time points (e.g., 1, 2, 4, 8 hours).

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Store the solid compound at 60°C. At various time points (e.g., 1, 5, 10 days), dissolve a sample in the mobile phase for analysis.

    • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in a suitable solvent) to UV light (e.g., 254 nm) and visible light. Analyze samples at various time points.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

  • Column and Mobile Phase Selection:

    • Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of the parent compound from its degradation products.

  • Detection: UV detection at the λmax of this compound (around 280 nm) is suitable. A photodiode array (PDA) detector is recommended to check for peak purity.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the this compound peak from all degradation product peaks generated during forced degradation studies.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis cluster_results Results rolipram_solid This compound (Solid) stock_solution Stock Solution (DMSO/Ethanol) rolipram_solid->stock_solution Dissolve thermal Thermal rolipram_solid->thermal acid Acidic Hydrolysis stock_solution->acid base Basic Hydrolysis stock_solution->base oxidation Oxidation stock_solution->oxidation photo Photolytic stock_solution->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant ID hplc->lcms Characterization stability_profile Stability Profile hplc->stability_profile degradation_pathway Degradation Pathway lcms->degradation_pathway

Caption: Workflow for forced degradation study of this compound.

signaling_pathway rolipram This compound pde4 PDE4 rolipram->pde4 Inhibits camp cAMP pde4->camp Hydrolyzes pka PKA camp->pka Activates amp 5'-AMP camp->amp Degradation creb CREB pka->creb Phosphorylates gene_expression Gene Expression creb->gene_expression Regulates

Caption: Simplified signaling pathway of this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of (-)-Rolipram and (+)-Rolipram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the biological activities of the two enantiomers of Rolipram: (-)-Rolipram (the R-enantiomer) and (+)-Rolipram (the S-enantiomer). Rolipram is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Rolipram elevates intracellular cAMP levels, modulating a wide array of cellular processes, particularly in the immune and central nervous systems. Understanding the stereospecificity of Rolipram's actions is crucial for targeted drug design and for elucidating the precise roles of different PDE4 conformations.

Mechanism of Action: PDE4 Inhibition and cAMP Signaling

Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically degrades the second messenger cAMP into AMP, thus terminating its signaling cascade. Inhibition of PDE4 by Rolipram prevents this degradation, leading to an accumulation of intracellular cAMP. This increase in cAMP activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various transcription factors, such as the cAMP response element-binding protein (CREB). This signaling pathway is pivotal in regulating inflammation, neuroplasticity, and memory.

The PDE4 enzyme exists in different conformational states, which are characterized by their affinity for Rolipram. These include a high-affinity rolipram-binding site (HARBS) and a low-affinity rolipram-binding site (LARBS). The differential interaction of Rolipram's enantiomers with these sites is the basis for their distinct biological activities.

PDE4_Signaling_Pathway Rolipram's Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal AC Adenylyl Cyclase Signal->AC ATP ATP cAMP cAMP ATP->cAMP AC AMP 5'-AMP (Inactive) cAMP->AMP PDE4 Hydrolysis PKA_inactive PKA (Inactive) cAMP->PKA_inactive Activates PDE4 PDE4 PKA_active PKA (Active) PKA_inactive->PKA_active CREB_inactive CREB PKA_active->CREB_inactive Phosphorylates Rolipram This compound (+)-Rolipram Rolipram->PDE4 Inhibits CREB_active p-CREB CREB_inactive->CREB_active Gene Gene Transcription (Anti-inflammatory, Neuroprotective) CREB_active->Gene Promotes PDE_Inhibition_Workflow PDE Inhibition Assay Workflow A Prepare PDE4 Enzyme (e.g., from eosinophils) C Incubate Enzyme with Inhibitor A->C B Prepare Serial Dilutions of this compound & (+)-Rolipram B->C D Initiate Reaction with [³H]cAMP Substrate C->D E Stop Reaction & Separate Product ([³H]5'-AMP -> [³H]Adenosine) D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate % Inhibition & Determine IC₅₀ Value F->G

A Comparative Guide: (-)-Rolipram vs. Second-Generation PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the first-generation phosphodiesterase 4 (PDE4) inhibitor, (-)-Rolipram, with three leading second-generation inhibitors: Roflumilast, Apremilast, and Crisaborole. This objective analysis is designed to support research and development efforts by highlighting key differences in potency, selectivity, preclinical efficacy, and side effect profiles, supported by experimental data and detailed methodologies.

Introduction to PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, primarily expressed in inflammatory cells. By hydrolyzing cAMP to its inactive form, AMP, PDE4 plays a crucial role in regulating the inflammatory response. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the production of pro-inflammatory mediators and enhances the release of anti-inflammatory molecules. This mechanism has made PDE4 a key therapeutic target for a range of inflammatory diseases.

This compound, a selective PDE4 inhibitor, was one of the first compounds in this class to be extensively studied. While demonstrating anti-inflammatory effects, its clinical development was hampered by a narrow therapeutic window and significant side effects, notably nausea and emesis[1][2]. This led to the development of second-generation PDE4 inhibitors with improved therapeutic profiles. This guide will compare this compound to Roflumilast (approved for COPD), Apremilast (approved for psoriasis and psoriatic arthritis), and Crisaborole (a topical treatment for atopic dermatitis)[2][3].

Mechanism of Action: The cAMP Signaling Pathway

PDE4 inhibitors exert their effects by modulating the cAMP signaling cascade. Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory genes while suppressing the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).

cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC AMP AMP cAMP->AMP Hydrolyzes PKA PKA cAMP->PKA Activates PDE4 PDE4 PDE4->cAMP CREB CREB PKA->CREB Phosphorylates Anti_Inflammatory Anti-inflammatory Gene Expression CREB->Anti_Inflammatory Pro_Inflammatory Pro-inflammatory Cytokine Suppression CREB->Pro_Inflammatory PDE4_Inhibitor PDE4 Inhibitor (Rolipram, Roflumilast, Apremilast, Crisaborole) PDE4_Inhibitor->PDE4 Inhibits

Figure 1: PDE4 Signaling Pathway and Inhibition

Comparative Performance Data

Inhibitory Potency and Subtype Selectivity

The potency of PDE4 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. PDE4 exists in four subtypes (A, B, C, and D), and the selectivity of an inhibitor for these subtypes can influence its efficacy and side-effect profile.

CompoundPDE4A (IC50, nM)PDE4B (IC50, nM)PDE4C (IC50, nM)PDE4D (IC50, nM)
This compound 3[4][5]130[4][5]Not consistently reported240[4][5]
Roflumilast >10,0000.84>10,0000.68
Apremilast 10-100 (pan-inhibitor)[6][7]10-100 (pan-inhibitor)[6][7]10-100 (pan-inhibitor)[6][7]10-100 (pan-inhibitor)[6][7]
Crisaborole 55-340 (pan-inhibitor)[8]55-340 (pan-inhibitor)[8]55-340 (pan-inhibitor)[8]55-340 (pan-inhibitor)[8]
Selectivity for PDE4 Over Other PDE Families

High selectivity for the PDE4 family over other phosphodiesterases is a key characteristic of second-generation inhibitors, which is thought to contribute to their improved side-effect profiles.

CompoundSelectivity for PDE4
This compound Highly selective for PDE4.[9]
Roflumilast Does not significantly affect PDE1, PDE2, PDE3, or PDE5.[5]
Apremilast Does not significantly inhibit other PDE families at concentrations up to 10 µM.[10][11]
Crisaborole Limits systemic PDE4 inhibition due to rapid metabolism to inactive forms upon entering systemic circulation.[12]
Preclinical Efficacy

The following tables summarize the efficacy of these inhibitors in animal models of psoriasis and COPD. Direct comparative studies are limited; therefore, data from separate studies are presented.

Table 3: Efficacy in Imiquimod-Induced Psoriasis Mouse Model

CompoundDosing RegimenKey Findings
Apremilast (topical gel) Topical applicationReduction in pro-inflammatory cytokines (IL-8, IL-17A, IL-17F, and IL-23).[13][14][15]
Roflumilast (cream) Once-daily topical applicationAt week 8, 40.3% of patients achieved a 75% reduction in PASI score compared to 6.5% with vehicle.[16]

Table 4: Efficacy in LPS-Induced Pulmonary Inflammation Mouse Model

CompoundDosing RegimenKey Findings
This compound 20 mg/kg, i.p.Significantly reduced TNF-α levels in bronchoalveolar lavage fluid (BALF) and almost completely inhibited neutrophil recruitment.[17]
Roflumilast 10 mg/kg, oralReduced lung injury in a SARS-CoV-2-induced lung injury model.[18]
Apremilast 10 and 20 mg/kgSignificantly inhibited the production of pro-inflammatory cytokines (IL-6, TNF-α) and MPO activity in a rat model of LPS-induced lung injury.[19]
Clinical Side Effect Profiles

A major driver for the development of second-generation PDE4 inhibitors was to mitigate the side effects associated with this compound.

CompoundCommon Side Effects
This compound Nausea, vomiting, headache, and excessive gastric acid secretion.[12]
Roflumilast Diarrhea, weight loss, nausea, headache, and insomnia.
Apremilast Diarrhea and nausea are the most common adverse events, typically occurring within the first month of treatment and are usually mild to moderate.[14]
Crisaborole Application site pain (burning or stinging) is the most common side effect.[1]

Experimental Protocols

In Vitro PDE4 Enzyme Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified PDE4 enzyme.

cluster_workflow In Vitro PDE4 Inhibition Assay Workflow A Prepare Reagents (PDE4 Enzyme, cAMP, Test Compound) B Incubate PDE4 with Test Compound A->B C Add cAMP Substrate B->C D Allow Enzymatic Reaction C->D E Stop Reaction D->E F Detect Remaining cAMP (e.g., Fluorescence) E->F G Analyze Data and Calculate IC50 F->G

Figure 2: In Vitro PDE4 Inhibition Assay Workflow

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., Tris-HCl based buffer with MgCl₂).

    • Dilute purified recombinant human PDE4 enzyme to the desired concentration in the assay buffer.

    • Prepare a stock solution of cAMP in the assay buffer.

    • Prepare a stock solution of the test compound in 100% DMSO and perform serial dilutions.

  • Assay Procedure:

    • Add a small volume of the test compound serial dilutions or DMSO (vehicle control) to the wells of a microplate.

    • Add the diluted PDE4 enzyme solution to each well.

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the cAMP substrate solution to all wells.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction according to the detection kit manufacturer's instructions.

  • Detection and Analysis:

    • Quantify the amount of cAMP remaining or the amount of AMP produced using a suitable detection method (e.g., fluorescence polarization, HTRF, or colorimetric assay).

    • Plot the results against the log of the inhibitor concentration to determine the IC50 value.

Cell-Based cAMP Measurement Assay

This protocol describes a general method to measure changes in intracellular cAMP levels in response to a test compound.

Methodology:

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., HEK293 or U937) in the appropriate medium.

    • Plate the cells into a multi-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound or vehicle control.

    • Pre-incubate the cells with the compound for a specific time (e.g., 30 minutes) at 37°C.

  • Cell Stimulation:

    • Stimulate the cells with an agent that increases cAMP production (e.g., forskolin) to induce a measurable cAMP response.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF).

    • Read the plate using a compatible microplate reader.

  • Data Analysis:

    • Calculate the fold-change in cAMP levels for each treatment condition relative to the stimulated vehicle control.

    • Plot the cAMP levels against the test compound concentration to generate a dose-response curve and determine the EC50 value.

Logical Relationship: Evolution of PDE4 Inhibitors

The development of PDE4 inhibitors has progressed from a first-generation compound with limiting side effects to second-generation molecules with improved therapeutic indices.

First_Gen First-Generation This compound) Second_Gen Second-Generation (Roflumilast, Apremilast, Crisaborole) First_Gen->Second_Gen Evolution driven by need for better tolerability Improved_Profile Improved Therapeutic Profile: - Higher Potency - Greater Selectivity - Reduced Side Effects Second_Gen->Improved_Profile

Figure 3: Evolution of PDE4 Inhibitors

Conclusion

Second-generation PDE4 inhibitors represent a significant advancement over the first-generation compound, this compound. Roflumilast, Apremilast, and Crisaborole demonstrate improved potency, selectivity, and tolerability, which has led to their successful clinical application in various inflammatory diseases. While this compound remains a valuable research tool for studying the fundamental roles of PDE4, the second-generation inhibitors offer more promising therapeutic potential. This guide provides a foundational comparison to aid researchers and drug development professionals in their ongoing efforts to develop novel and improved treatments targeting the PDE4 pathway.

References

A Preclinical Head-to-Head: Roflumilast vs. (-)-Rolipram in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Generations of PDE4 Inhibitors

In the landscape of therapeutic development for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma, phosphodiesterase 4 (PDE4) inhibitors have emerged as a promising class of drugs. By elevating intracellular cyclic adenosine monophosphate (cAMP) levels, these agents modulate a cascade of anti-inflammatory responses. This guide provides a comprehensive preclinical comparison of a first-generation PDE4 inhibitor, (-)-Rolipram, and its second-generation successor, Roflumilast. This analysis is based on experimental data concerning their potency, selectivity, and efficacy in various in vitro and in vivo models.

At a Glance: Key Performance Indicators

FeatureRoflumilastThis compoundKey Takeaway
PDE4 Subtype Selectivity High selectivity for PDE4B and PDE4DBroader activity with notable affinity for PDE4ARoflumilast's refined selectivity profile may contribute to an improved therapeutic window.
In Vitro Anti-Inflammatory Potency High potency in inhibiting inflammatory mediator releasePotent, but generally less so than RoflumilastRoflumilast demonstrates superior potency in suppressing key inflammatory pathways in cellular assays.
In Vivo Efficacy (Airway Models) Highly effective in reducing airway inflammation and hyperresponsivenessEffective, but requires higher doses compared to RoflumilastIn animal models of asthma and COPD, Roflumilast shows greater in vivo efficacy at lower concentrations.
Therapeutic Window Generally widerNarrow, limited by side effects like nausea and emesis[1]Preclinical and clinical observations suggest a better safety profile for Roflumilast.

Quantitative Data Summary

The following tables provide a detailed summary of the quantitative data from preclinical studies, allowing for a direct comparison of Roflumilast and this compound.

Table 1: In Vitro Inhibitory Activity against PDE4 Subtypes
CompoundPDE4A (IC50)PDE4B (IC50)PDE4C (IC50)PDE4D (IC50)
Roflumilast>10,000 nM0.84 nM>10,000 nM0.68 nM
This compound3 nM130 nM-240 nM

Data sourced from a head-to-head comparison study.[2]

Table 2: In Vivo Efficacy in Preclinical Models of Airway Inflammation
ModelParameterRoflumilast (ED50)This compound (ED50)
Allergen-Induced Early Airway Reaction (Guinea Pig)Bronchoconstriction1.5 µmol/kg (oral)32.5 µmol/kg (oral)
LPS-Induced TNF-α Release (Rat)Circulating TNF-α0.3 µmol/kg (oral)25-fold less potent than Roflumilast
Allergen-Induced Eosinophilia (Rat)Eosinophil Infiltration2.7 µmol/kg (oral)Lower potency (ED50 = 17-106 µmol/kg for reference inhibitors)

Data compiled from studies on in vivo efficacy in airway disease models.[3][4][5]

Table 3: Effects on Fibroblast Function
AssayParameterRoflumilastThis compound
Fibroblast-Mediated Collagen Gel ContractionInhibition~10-fold more potent than Rolipram-
Fibroblast ChemotaxisInhibition~10-fold more potent than Rolipram-

Data from a study on the effects of PDE4 inhibitors on TGF-β1-stimulated fibroblasts.[6][7]

Signaling Pathway and Experimental Workflows

PDE4 Inhibition and Downstream Anti-Inflammatory Effects

PDE4_Inhibition_Pathway cluster_cell Inflammatory Cell cluster_inhibitors ATP ATP AC Adenylate Cyclase ATP->AC + cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA + AMP 5'-AMP PDE4->AMP - CREB CREB PKA->CREB + Inflam Pro-inflammatory Mediators (e.g., TNF-α, IL-6) PKA->Inflam - Gene Anti-inflammatory Gene Transcription CREB->Gene Roflumilast Roflumilast Roflumilast->PDE4 Inhibition Rolipram This compound Rolipram->PDE4 Inhibition

Caption: Mechanism of action of Roflumilast and this compound.

General Experimental Workflow for In Vivo Airway Inflammation Model

experimental_workflow cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge & Analysis Phase sensitization Animal Sensitization (e.g., Ovalbumin) treatment Drug Administration (Roflumilast, Rolipram, or Vehicle) sensitization->treatment challenge Allergen or LPS Challenge treatment->challenge measurement Measurement of Endpoints: - Bronchoconstriction - Inflammatory Cell Infiltration (BALF) - Cytokine Levels (e.g., TNF-α) challenge->measurement

Caption: Workflow for preclinical airway inflammation models.

Experimental Protocols

In Vitro PDE4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Roflumilast and this compound against different PDE4 subtypes.

Methodology:

  • Enzyme Source: Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes were used.

  • Assay Principle: The assay is based on the hydrolysis of the radiolabeled substrate [³H]cAMP by the PDE4 enzyme.

  • Procedure:

    • The test compounds (Roflumilast or this compound) were serially diluted to various concentrations.

    • The compounds were incubated with the respective PDE4 subtype enzyme in an assay buffer.

    • The reaction was initiated by the addition of [³H]cAMP.

    • After a defined incubation period, the reaction was terminated.

    • The product, [³H]5'-AMP, was separated from the unhydrolyzed [³H]cAMP using anion-exchange resin.

    • The amount of [³H]5'-AMP was quantified by scintillation counting.

  • Data Analysis: The percentage of inhibition at each compound concentration was calculated, and the IC50 values were determined by non-linear regression analysis.

In Vivo Allergen-Induced Airway Inflammation in Guinea Pigs

Objective: To evaluate the in vivo efficacy of Roflumilast and this compound in an animal model of allergic asthma.

Methodology:

  • Animal Model: Male Dunkin-Hartley guinea pigs were used.

  • Sensitization: Animals were actively sensitized by intraperitoneal and subcutaneous injections of ovalbumin.

  • Drug Administration: Roflumilast, this compound, or vehicle was administered orally one hour before the allergen challenge.

  • Allergen Challenge: Sensitized animals were challenged with an aerosol of ovalbumin to induce an asthmatic response.

  • Endpoint Measurement: Airway resistance was measured using a whole-body plethysmograph to assess the degree of bronchoconstriction.

  • Data Analysis: The effective dose producing 50% inhibition (ED50) of the allergen-induced increase in airway resistance was calculated for each compound.[4][7][8]

In Vivo LPS-Induced TNF-α Production in Rats

Objective: To assess the anti-inflammatory effects of Roflumilast and this compound in a model of endotoxin-induced inflammation.

Methodology:

  • Animal Model: Male Sprague-Dawley rats were used.

  • Drug Administration: Roflumilast, this compound, or vehicle was administered orally.

  • Inflammation Induction: One hour after drug administration, animals were challenged with an intravenous injection of lipopolysaccharide (LPS) from E. coli to induce a systemic inflammatory response.

  • Endpoint Measurement: Blood samples were collected at a specified time point after LPS challenge, and plasma levels of TNF-α were quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The ED50 value for the inhibition of LPS-induced TNF-α production was determined for each compound.[5]

Fibroblast-Mediated Collagen Gel Contraction Assay

Objective: To evaluate the effect of Roflumilast and this compound on the contractile function of human lung fibroblasts.

Methodology:

  • Cell Culture: Human fetal lung fibroblasts (HFL-1) were cultured in appropriate media.

  • Collagen Gel Preparation: Fibroblasts were suspended in a solution of type I collagen, which was then allowed to polymerize in 24-well plates.

  • Treatment: The collagen gels containing fibroblasts were treated with varying concentrations of Roflumilast or this compound, with or without the addition of TGF-β1 to stimulate contraction.

  • Contraction Measurement: The gels were released from the sides of the wells, and the change in gel diameter was measured over time as an index of contraction.

  • Data Analysis: The inhibitory effect of the compounds on collagen gel contraction was quantified and compared.[6][7]

Fibroblast Chemotaxis Assay

Objective: To assess the impact of Roflumilast and this compound on the migration of human lung fibroblasts.

Methodology:

  • Assay Setup: A modified Boyden chamber assay was used, with a porous membrane separating the upper and lower chambers.

  • Cell Seeding: Human lung fibroblasts were placed in the upper chamber.

  • Chemoattractant: Fibronectin was added to the lower chamber as a chemoattractant.

  • Treatment: Roflumilast or this compound, with or without TGF-β1, was added to the upper chamber with the fibroblasts.

  • Migration Assessment: After a 6-hour incubation period, the number of cells that migrated through the membrane to the lower side was counted under a microscope.

  • Data Analysis: The inhibitory effect of the compounds on fibroblast chemotaxis was determined by comparing the number of migrated cells in treated versus untreated conditions.[6][7]

Conclusion

The preclinical data presented in this guide demonstrate a clear evolution from the first-generation PDE4 inhibitor, this compound, to the second-generation compound, Roflumilast. Roflumilast exhibits significantly higher potency and a more selective inhibitory profile for PDE4 subtypes B and D. This enhanced selectivity and potency translate to superior efficacy in preclinical models of airway inflammation and fibrosis at lower doses. While this compound remains a valuable research tool, the improved preclinical profile of Roflumilast, particularly its wider therapeutic window, has paved the way for its successful clinical development and use in the treatment of chronic inflammatory airway diseases.[1][2][9][10] These findings underscore the importance of continued research and development in targeting the PDE4 enzyme for novel anti-inflammatory therapies.

References

Validating the Neuroprotective Effects of (-)-Rolipram In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo neuroprotective performance of (-)-Rolipram against alternative phosphodiesterase 4 (PDE4) inhibitors. Experimental data from preclinical studies in various models of neurological injury and disease are presented to support these comparisons. Detailed methodologies for key experiments are included to aid in the critical evaluation and potential replication of these findings.

Executive Summary

This compound, a first-generation PDE4 inhibitor, has demonstrated significant neuroprotective effects across a range of in vivo models, including spinal cord injury, ischemic stroke, intracerebral hemorrhage, Alzheimer's disease, and Parkinson's disease.[1][2][3][4][5] Its mechanism of action primarily involves the inhibition of PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP activates downstream signaling pathways, notably the protein kinase A (PKA)/cAMP response element-binding protein (CREB) pathway and the AMP-activated protein kinase (AMPK)/sirtuin 1 (SIRT1) pathway, which are crucial for promoting neuronal survival, reducing inflammation, and enhancing synaptic plasticity.[3][4]

Despite its efficacy, the clinical utility of this compound has been limited by a narrow therapeutic window and significant side effects, including nausea and emesis.[6] This has prompted the development of second-generation and subtype-selective PDE4 inhibitors, such as Roflumilast and A33 (a PDE4B-selective inhibitor), which aim to offer improved tolerability while retaining or enhancing neuroprotective efficacy. This guide will compare the available in vivo data for this compound with these alternatives.

Comparative Data on Neuroprotective Outcomes

The following tables summarize quantitative data from in vivo studies, comparing the effects of this compound and alternative PDE4 inhibitors on key neuroprotective endpoints.

Table 1: Comparison of PDE4 Inhibitor Efficacy in a Model of Traumatic Brain Injury

Treatment GroupContextual Fear Conditioning (Freezing Time %)Water Maze Retention (Time in Target Quadrant %)Neuronal Loss (Pericontusional Cortex)Reference
Vehicle25 ± 530 ± 4High[6]
This compound45 ± 648 ± 5Moderate Reduction[6]
A33 (PDE4B Inhibitor)55 ± 752 ± 6Significant Reduction[6][7]

Table 2: Neuroprotective Effects of this compound in a Rat Model of Spinal Cord Injury

Treatment Group (Dose, s.c.)Neuronal Survival (NeuN+ cells)Oligodendrocyte Preservation (CC1+ cells)Spared Central Myelinated AxonsLocomotor Recovery (BBB Score)Reference
Injury Only4.87×10^5 ± 4.1×10^43.54×10^5 ± 2.9×10^4Low~8[1]
Vehicle (10% Ethanol)5.91×10^5 ± 3.6×10^44.21×10^5 ± 2.5×10^4Moderate~9[1]
This compound (0.1 mg/kg)7.52×10^5 ± 6.1×10^4---[1]
This compound (0.5 mg/kg)7.99×10^5 ± 5.5×10^45.89×10^5 ± 4.7×10^4--[1]
This compound (1.0 mg/kg)8.13×10^5 ± 5.2×10^46.02×10^5 ± 3.9×10^4HighImproved[1]
This compound (5.0 mg/kg)6.37×10^5 ± 1.2×10^44.03×10^5 ± 3.0×10^4Moderate-[1]

Table 3: Effects of this compound in a Mouse Model of Ischemic Stroke (tMCAO)

Treatment GroupInfarct Volume ReductionNeurological Score ImprovementReduction in TUNEL-positive (Apoptotic) CellsReference
Vehicle---[2][8]
This compound (10 mg/kg)~50%SignificantSignificant[2][8]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The neuroprotective effects of this compound are mediated through the modulation of key intracellular signaling cascades. The following diagrams illustrate these pathways.

Rolipram_cAMP_PKA_CREB_Pathway Rolipram This compound PDE4 PDE4 Rolipram->PDE4 Inhibits cAMP ↑ cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene Gene Transcription (e.g., BDNF) pCREB->Gene Promotes Neuroprotection Neuroprotection & Synaptic Plasticity Gene->Neuroprotection Rolipram_cAMP_AMPK_SIRT1_Pathway Rolipram This compound PDE4 PDE4 Rolipram->PDE4 Inhibits cAMP ↑ cAMP PDE4->cAMP Degrades AMPK AMPK cAMP->AMPK Activates pAMPK pAMPK SIRT1 SIRT1 pAMPK->SIRT1 Activates Neuroprotection Neuroprotection (Anti-apoptosis, Anti-inflammation) SIRT1->Neuroprotection InVivo_Neuroprotection_Workflow cluster_preclinical Preclinical In Vivo Study AnimalModel Animal Model Selection (e.g., Rat, Mouse) InjuryInduction Induction of Neurological Injury (e.g., SCI, tMCAO, ICH) AnimalModel->InjuryInduction DrugAdmin Drug Administration (this compound or Alternative) InjuryInduction->DrugAdmin Behavioral Behavioral Assessment (e.g., BBB score, Morris Water Maze) DrugAdmin->Behavioral Histology Histological & Molecular Analysis (e.g., IHC, Western Blot) Behavioral->Histology Data Data Analysis & Comparison Histology->Data

References

(-)-Rolipram: A Comparative Guide to its Selectivity for PDE4 Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of (-)-Rolipram against the phosphodiesterase 4 (PDE4) subtypes PDE4A, PDE4B, and PDE4D. The information presented is supported by experimental data to assist researchers in evaluating this compound as a pharmacological tool for studying specific PDE4 subtype functions.

Quantitative Performance Data: Inhibitory Potency

This compound exhibits marked selectivity for the PDE4A subtype over PDE4B and PDE4D. This is evident from the significant differences in the half-maximal inhibitory concentration (IC50) values reported across multiple studies. The data clearly indicates that this compound is substantially more potent at inhibiting PDE4A.

CompoundPDE4 SubtypeIC50 (nM)
This compoundPDE4A~3[1][2][3]
PDE4B~130[1][2][3]
PDE4D~240[1][2][3]

Note: IC50 values can vary slightly between different experimental setups and assay conditions.

Key Signaling Pathway

Phosphodiesterase 4 (PDE4) is a critical enzyme family responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. By inhibiting PDE4, compounds like this compound prevent the degradation of cAMP, leading to its intracellular accumulation. This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, including the cAMP response element-binding protein (CREB).[4][5] This pathway is fundamental in regulating a wide array of cellular processes, most notably inflammation.[6]

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signal Signal (e.g., Hormones, Neurotransmitters) Receptor GPCR Signal->Receptor 1. Binding AC Adenylyl Cyclase Receptor->AC 2. Activation cAMP cAMP AC->cAMP 3. Conversion ATP ATP PDE4 PDE4 (A, B, D) cAMP->PDE4 6. Degradation PKA Protein Kinase A (PKA) cAMP->PKA 4. Activation AMP 5'-AMP PDE4->AMP Rolipram This compound Rolipram->PDE4 Inhibition CREB CREB PKA->CREB 5. Phosphorylation pCREB p-CREB CREB->pCREB Gene Gene Transcription pCREB->Gene Response Cellular Response (e.g., Anti-inflammatory) Gene->Response

Caption: The PDE4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of IC50 values for PDE4 inhibitors like this compound typically involves an in vitro enzyme activity assay. The general principle is to measure the rate of cAMP hydrolysis by a specific, purified recombinant PDE4 subtype in the presence of varying concentrations of the inhibitor.

Representative Protocol: PDE4 Enzyme Activity Assay

This protocol outlines a common method for assessing PDE4 activity, often adapted for high-throughput screening.

  • Preparation of Reagents:

    • Assay Buffer: A buffered solution (e.g., Tris-HCl) at physiological pH containing magnesium chloride (a required cofactor for PDE activity) and a carrier protein like bovine serum albumin (BSA) to prevent enzyme denaturation.

    • Enzyme Solution: Purified, recombinant human PDE4A, PDE4B, or PDE4D enzyme is thawed and diluted to a predetermined optimal concentration in cold assay buffer.

    • Substrate Solution: A solution of cAMP, often labeled with a fluorescent tag (e.g., FAM-cAMP), is prepared in the assay buffer.[7]

    • Inhibitor Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[2] A series of dilutions are then prepared in assay buffer to cover a wide concentration range for testing.

  • Assay Procedure:

    • Plate Setup: The assay is performed in a microplate format (e.g., 96- or 384-well).

    • Inhibitor Addition: The serially diluted this compound solutions are added to the appropriate wells of the assay plate. Control wells containing only buffer (for 100% enzyme activity) and wells with no enzyme (for background signal) are also included.[7]

    • Enzyme Addition & Pre-incubation: The diluted enzyme solution is added to all wells except the 'no enzyme' background controls. The plate is then incubated for a short period (e.g., 15-20 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[7][8]

    • Reaction Initiation: The enzymatic reaction is started by adding the cAMP substrate solution to all wells.[7]

    • Reaction Incubation: The plate is incubated for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow for cAMP hydrolysis.[9]

    • Reaction Termination: The reaction is stopped, often by adding a solution containing a high concentration of a non-specific PDE inhibitor or by other methods depending on the detection system.

  • Data Acquisition and Analysis:

    • Signal Detection: The amount of product (5'-AMP) formed or the amount of remaining substrate (cAMP) is quantified. In fluorescence polarization assays, the change in polarization of the fluorescently labeled cAMP upon hydrolysis is measured.[7] Alternatively, radiolabeled cAMP ([³H]-cAMP) can be used, and the resulting [³H]-5'-AMP is separated and quantified using scintillation counting.

    • Data Analysis: The raw data is corrected by subtracting the background signal. The percentage of inhibition for each this compound concentration is calculated relative to the uninhibited control. The IC50 value is then determined by fitting the concentration-response data to a non-linear regression model (e.g., a four-parameter logistic curve).

Experimental_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate 2. Assay Plate Setup (Add serial dilutions of Rolipram) prep->plate enzyme 3. Enzyme Addition & Pre-incubation plate->enzyme start 4. Reaction Initiation (Add cAMP Substrate) enzyme->start incubate 5. Reaction Incubation (e.g., 30-60 min at 37°C) start->incubate detect 6. Signal Detection (e.g., Fluorescence, Radioactivity) incubate->detect analyze 7. Data Analysis (Calculate % Inhibition, Plot Curve) detect->analyze ic50 8. Determine IC50 Value analyze->ic50

Caption: A typical experimental workflow for determining the IC50 of a PDE4 inhibitor.

References

A Comparative Guide to the Anti-inflammatory Effects of (-)-Rolipram

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive cross-validation of the anti-inflammatory properties of (-)-Rolipram, a selective phosphodiesterase 4 (PDE4) inhibitor. Its performance is objectively compared with other PDE4 inhibitors, including Roflumilast, Apremilast, and Cilomilast, as well as the widely-used corticosteroid, Dexamethasone. The information presented is supported by experimental data to aid in research and development decisions.

Mechanism of Action: this compound

This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme, which is abundant in immune and central nervous system cells[1]. PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in cellular signaling[1][2]. By inhibiting PDE4, Rolipram increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA)[3][4]. Activated PKA phosphorylates the cAMP Response Element-Binding Protein (CREB), a transcription factor[5][6]. Phosphorylated CREB then translocates to the nucleus, where it modulates gene expression, resulting in the upregulation of anti-inflammatory cytokines like Interleukin-10 (IL-10) and the downregulation of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ)[7][8]. Additionally, Rolipram's effects are partly mediated by enhancing the expression of MAP Kinase Phosphatase-1 (MKP-1), which in turn inhibits the pro-inflammatory p38 MAPK pathway[1][9].

Rolipram_Signaling_Pathway This compound Anti-inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell_Surface Rolipram This compound PDE4 PDE4 Rolipram->PDE4 Inhibits MKP1 MKP-1 Rolipram->MKP1 Enhances Expression cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates ATP ATP ATP->cAMP AC pCREB_cyto pCREB PKA->pCREB_cyto Phosphorylates CREB pCREB_nuc pCREB pCREB_cyto->pCREB_nuc Translocates p38 p38 MAPK MKP1->p38 Dephosphorylates (Inactivates) Pro_Inflammatory Pro-inflammatory Gene Repression (e.g., TNF-α) p38->Pro_Inflammatory Promotes DNA DNA (CRE) pCREB_nuc->DNA Binds Anti_Inflammatory Anti-inflammatory Gene Transcription (e.g., IL-10) DNA->Anti_Inflammatory Promotes DNA->Pro_Inflammatory Inhibits LPS_Workflow Workflow for In Vivo LPS-Induced Inflammation Model acclimate 1. Animal Acclimatization group 2. Grouping & Randomization acclimate->group treat 3. Pre-treatment (Vehicle or Test Compound) group->treat induce 4. LPS Challenge (i.p.) treat->induce monitor 5. Monitor Clinical Signs induce->monitor collect 6. Sample Collection (Blood, Tissues) monitor->collect analyze 7. Cytokine Analysis (ELISA) collect->analyze Mechanism_Comparison Comparison of Anti-inflammatory Mechanisms cluster_rolipram This compound (PDE4 Inhibitor) cluster_dexamethasone Dexamethasone (Glucocorticoid) Rolipram This compound PDE4 PDE4 Rolipram->PDE4 cAMP ↑ cAMP PDE4->cAMP (-) PKA ↑ PKA Activity cAMP->PKA CREB ↑ pCREB PKA->CREB R_Result Modulates Gene Expression (↑ IL-10, ↓ TNF-α) CREB->R_Result Dex Dexamethasone GR Glucocorticoid Receptor (GR) Dex->GR Binds Complex Dex-GR Complex Translocates to Nucleus GR->Complex Transactivation Transactivation (↑ Annexin-1) Complex->Transactivation Transrepression Transrepression (↓ NF-κB, AP-1 Activity) Complex->Transrepression D_Result ↓ Pro-inflammatory Gene Expression (↓ TNF-α, IL-1, IL-6) Transrepression->D_Result

References

A Comparative Analysis of (-)-Rolipram and Other cAMP-Elevating Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (-)-Rolipram and other key agents used to elevate intracellular cyclic adenosine monophosphate (cAMP) levels. This document summarizes their mechanisms of action, potency, and provides detailed experimental protocols and pathway diagrams to support further research and development.

Cyclic AMP is a critical second messenger involved in a myriad of cellular processes. Consequently, agents that modulate its intracellular concentration are invaluable tools in research and potential therapeutic agents. This guide focuses on a comparative analysis of three widely used cAMP-elevating agents: this compound, a selective phosphodiesterase 4 (PDE4) inhibitor; Forskolin, a direct activator of adenylyl cyclase; and 3-isobutyl-1-methylxanthine (IBMX), a non-selective phosphodiesterase inhibitor.

Mechanism of Action and Comparative Potency

The intracellular concentration of cAMP is tightly regulated by its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). The agents discussed here target these distinct regulatory points.

  • This compound: As a selective inhibitor of PDE4, this compound prevents the breakdown of cAMP, leading to its accumulation in cells where PDE4 is the predominant PDE isoform. It exhibits high affinity for PDE4 subtypes, particularly PDE4A.[1][2][3]

  • Forskolin: This diterpene directly activates most isoforms of adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP.[4][5][6] This leads to a rapid and robust increase in intracellular cAMP levels.

  • 3-Isobutyl-1-methylxanthine (IBMX): IBMX is a non-selective PDE inhibitor, acting on several PDE families (PDE1, PDE2, PDE3, PDE4, PDE5, PDE7, and PDE11) to prevent cAMP degradation.[7][8] Its broad specificity can lead to more global increases in cAMP compared to selective inhibitors.

The following table summarizes the quantitative data on the potency of these agents.

AgentTargetPotency (IC50/EC50)Notes
This compound PDE4AIC50: ~3 nM[1][2]The R-enantiomer is the more active form.[9]
PDE4BIC50: ~130 nM[1][2][3]
PDE4DIC50: ~240 nM[1][2][3]
Forskolin Adenylyl Cyclase (Type I)EC50: ~0.5 µM[4][5][6]A potent activator leading to significant cAMP accumulation.[10]
IBMX PDE1IC50: ~19 µM[7][8]A non-selective inhibitor with broad activity across PDE families.
PDE2IC50: ~50 µM[8]
PDE3IC50: ~18 µM[8]
PDE4IC50: ~13 µM[7][8]
PDE5IC50: ~32 µM[7][8]
PDE7IC50: ~7 µM[7]
PDE11IC50: ~50 µM[7]

Comparative Efficacy in Elevating cAMP

Direct quantitative comparisons of the magnitude of cAMP elevation by these agents under identical experimental conditions are limited in the literature. However, studies indicate that both Forskolin and Rolipram are highly effective at increasing intracellular cAMP levels.[11][12] Forskolin, as a direct activator of adenylyl cyclase, often produces a more rapid and substantial increase in cAMP.[13] Rolipram's effect is dependent on the basal rate of cAMP synthesis and the expression levels of PDE4 in the specific cell type.[12]

Interestingly, a synergistic effect on cAMP accumulation is often observed when Forskolin is used in combination with a PDE inhibitor like Rolipram or IBMX.[14][15] Forskolin stimulates cAMP production, while the PDE inhibitor prevents its degradation, leading to a more pronounced and sustained elevation of intracellular cAMP. One study noted that the combination of Forskolin and Rolipram may be more effective in preventing diet-induced obesity than either agent alone by increasing cAMP levels.[11]

Experimental Protocols

Phosphodiesterase (PDE) Activity Assay (Radioenzymatic Method)

This protocol outlines a common method for measuring the activity of phosphodiesterases.

Materials:

  • Cell or tissue lysates containing PDE activity

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • [³H]-cAMP (radiolabeled substrate)

  • Unlabeled cAMP

  • Snake venom nucleotidase (e.g., from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex AG1-X8)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell/tissue lysate with the assay buffer.

  • Initiate Reaction: Add a mixture of [³H]-cAMP and unlabeled cAMP to start the reaction. The final cAMP concentration should be near the Km of the PDE of interest.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by boiling the samples for 1 minute.

  • Convert AMP to Adenosine: Cool the samples on ice and add snake venom nucleotidase. Incubate at 30°C for 10 minutes to convert the [³H]-AMP product to [³H]-adenosine.

  • Separate Products: Add a slurry of anion-exchange resin to each tube to bind the unreacted [³H]-cAMP.

  • Centrifugation: Centrifuge the tubes to pellet the resin.

  • Quantification: Transfer an aliquot of the supernatant containing the [³H]-adenosine to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the PDE activity based on the amount of [³H]-adenosine formed per unit of time and protein concentration.

Intracellular cAMP Measurement (Competitive ELISA)

This protocol describes a common method for quantifying intracellular cAMP levels.

Materials:

  • Cultured cells

  • Lysis buffer (e.g., 0.1 M HCl)

  • cAMP ELISA kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Plate cells in a multi-well plate and grow to the desired confluency. Treat the cells with the cAMP-elevating agents (e.g., this compound, Forskolin, IBMX) for the desired time.

  • Cell Lysis: Aspirate the culture medium and add ice-cold lysis buffer to each well to lyse the cells and stop enzymatic activity.

  • Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate to pellet cellular debris. The supernatant contains the intracellular cAMP.

  • ELISA Procedure (as per manufacturer's instructions):

    • Add standards and samples (cell lysates) to the wells of the antibody-coated microplate.

    • Add the cAMP-HRP conjugate to the wells.

    • Add the anti-cAMP antibody to the wells.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate to develop the color.

    • Add a stop solution to terminate the reaction.

  • Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (typically 450 nm).

  • Calculation: Generate a standard curve using the absorbance values of the known cAMP standards. Determine the cAMP concentration in the samples by interpolating their absorbance values on the standard curve.

Visualizing the Pathways and Workflows

To better understand the mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

cAMP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Degrades Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Ligand Ligand Ligand->GPCR Activates Rolipram This compound Rolipram->PDE4 Inhibits Forskolin Forskolin Forskolin->AC Directly Activates IBMX IBMX IBMX->PDE4 Inhibits (Non-selective)

Caption: The cAMP signaling pathway and points of intervention for this compound, Forskolin, and IBMX.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Treatment 2. Treatment with cAMP-elevating agents Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis Treatment->Cell_Lysis PDE_Assay PDE Activity Assay (e.g., Radioenzymatic) Cell_Lysis->PDE_Assay Lysate for Activity cAMP_Assay cAMP Measurement (e.g., ELISA) Cell_Lysis->cAMP_Assay Lysate for Quantification Data_Quant 4. Data Quantification PDE_Assay->Data_Quant cAMP_Assay->Data_Quant Comparison 5. Comparative Analysis Data_Quant->Comparison

Caption: A generalized experimental workflow for the comparative analysis of cAMP-elevating agents.

Logical_Relationship cluster_synthesis cAMP Synthesis cluster_degradation cAMP Degradation AC_Activation Adenylyl Cyclase Activation cAMP_Elevation Increased Intracellular cAMP AC_Activation->cAMP_Elevation PDE_Inhibition Phosphodiesterase Inhibition PDE_Inhibition->cAMP_Elevation Cellular_Effects Downstream Cellular Effects cAMP_Elevation->Cellular_Effects Forskolin Forskolin Forskolin->AC_Activation Rolipram This compound Rolipram->PDE_Inhibition IBMX IBMX IBMX->PDE_Inhibition

Caption: Logical relationship between the mechanism of action of the agents and the resulting cellular outcome.

References

A Head-to-Head Showdown: Rolipram Enantiomers in Memory Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Neuropharmacology and Drug Development

The quest for effective cognitive enhancers has led to a significant focus on phosphodiesterase 4 (PDE4) inhibitors, with Rolipram being a prototypical example. While the racemic mixture of Rolipram has demonstrated pro-cognitive effects, a deeper understanding of the differential activities of its enantiomers, (R)-(-)-Rolipram and (S)-(+)-Rolipram, is crucial for targeted drug development. This guide provides a head-to-head comparison of the Rolipram enantiomers in key memory assays, supported by experimental data and detailed protocols.

Unraveling the Potency: A Tale of Two Enantiomers

Experimental evidence strongly indicates that the memory-enhancing effects of Rolipram are predominantly driven by the (R)-(-)-enantiomer. Studies comparing the racemic mixture ((±)-Rolipram) with its isolated enantiomers have revealed significant differences in their potency in reversing scopolamine-induced memory impairments in rats.

Quantitative Comparison in Memory Assays

The following table summarizes the minimum effective doses of Rolipram and its enantiomers in two widely used memory paradigms: the 8-Arm Radial Maze and the Passive Avoidance task.

Memory Assay(±)-Rolipram (Racemic)(R)-(-)-Rolipram(S)-(+)-RolipramPotency Comparison of (-)-Rolipram
8-Arm Radial Maze 0.02-0.2 mg/kg, p.o.0.01-0.02 mg/kg, p.o.20-50 mg/kg, p.o.~2x more potent than (±)-Rolipram~2000x more potent than (+)-Rolipram
Passive Avoidance Task 0.02-0.1 mg/kg0.01-0.02 mg/kg2 mg/kg~2x more potent than (±)-Rolipram~200x more potent than (+)-Rolipram

These findings clearly demonstrate the superior potency of (R)-(-)-Rolipram in ameliorating memory deficits. The (-)-enantiomer exhibits a biphasic dose-response curve, whereas the racemic mixture shows a broader effective dose range. The (+)-enantiomer is significantly less potent in both assays.

The Underlying Mechanism: A Look at the Signaling Pathway

The memory-enhancing effects of Rolipram and its enantiomers are attributed to their inhibition of phosphodiesterase 4 (PDE4), an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Rolipram increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates the cAMP response element-binding protein (CREB). This signaling cascade is fundamental for synaptic plasticity and the consolidation of long-term memories.

Rolipram_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC AMP AMP cAMP->AMP PKA PKA cAMP->PKA Activates PDE4 PDE4 PDE4->cAMP Degrades CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Gene Transcription pCREB->Gene Promotes Synaptic Synaptic Plasticity & Memory Gene->Synaptic Leads to Rolipram Rolipram Enantiomers Rolipram->PDE4 Inhibits

Rolipram's Mechanism of Action

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed methodologies for the key memory assays are provided below.

Novel Object Recognition (NOR) Test

The NOR test assesses an animal's ability to recognize a novel object in a familiar environment.

NOR_Workflow cluster_Habituation Habituation Phase (Day 1) cluster_Training Training/Familiarization Phase (Day 2) cluster_Testing Testing Phase (Day 2, after retention interval) Habituation Animal explores an empty open field arena. Training Animal is placed in the arena with two identical objects (A & A). Habituation->Training Exploration1 Exploration time for each object is recorded. Training->Exploration1 Testing Animal is returned to the arena with one familiar object (A) and one novel object (B). Training->Testing Retention Interval (e.g., 1h or 24h) Exploration2 Exploration time for each object is recorded. Testing->Exploration2 DI Discrimination Index (DI) is calculated: (Time with Novel - Time with Familiar) / Total Exploration Time Exploration2->DI PA_Workflow cluster_Training Training/Acquisition Phase (Day 1) cluster_Testing Testing/Retention Phase (Day 2) Training_Start Rat is placed in the brightly lit compartment. Enter_Dark Rat enters the dark compartment. Training_Start->Enter_Dark Shock A mild foot shock is delivered. Enter_Dark->Shock Testing_Start Rat is placed back in the lit compartment. Latency Latency to enter the dark compartment is measured. Testing_Start->Latency Training Training Testing Testing Training->Testing Retention Interval (e.g., 24h)

A Comparative Guide to the In Vivo Validation of (-)-Rolipram's Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (-)-Rolipram's in vivo target engagement with alternative Phosphodiesterase 4 (PDE4) inhibitors, namely Roflumilast and Apremilast. The information presented is supported by experimental data to aid in the design and interpretation of preclinical and clinical studies.

This compound is a selective inhibitor of the PDE4 enzyme family, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, a crucial second messenger involved in a multitude of cellular processes, including inflammation and neuronal function. Validating the engagement of this compound with its target in a living system is paramount for understanding its mechanism of action and therapeutic potential.

Quantitative Performance Data

The following tables summarize the in vivo performance of this compound compared to other PDE4 inhibitors.

Table 1: In Vivo Target Occupancy and Affinity of PDE4 Inhibitors

CompoundAnimal ModelMethodTarget OccupancyIn Vivo Affinity (KD) / ED50Reference(s)
This compound Rat--INVALID-LINK---Rolipram PETDose-dependentED50 ≈ 0.04 mg/kg (for inhibiting --INVALID-LINK---Rolipram binding)[1]
Porcine--INVALID-LINK---Rolipram PETDose-dependent-[2]
GSK356278 Human--INVALID-LINK---Rolipram PET48% at Tmax (14 mg oral dose)EC50 = 46 ± 3.6 ng/mL[3][4]
Roflumilast --Data not available-
Apremilast --Data not available-

Table 2: In Vivo Efficacy of PDE4 Inhibitors in Animal Models

CompoundAnimal ModelDisease ModelKey Efficacy EndpointDosage% Inhibition / EffectReference(s)
This compound RatAllergen-induced bronchoconstrictionInhibition of early airway reactions-ED50 = 32.5 µmol/kg (oral)[5]
RatLPS-induced TNF-α releaseInhibition of circulating TNF-α-ED50 > 7.5 µmol/kg (oral)[5]
MouseLPS-induced TNF-α releaseInhibition of serum TNF-α-41.7%[6]
MouseLPS-induced neutrophiliaInhibition of neutrophilia-32.8%[6]
Roflumilast Guinea PigAllergen-induced bronchoconstrictionInhibition of early airway reactions-ED50 = 1.5 µmol/kg (oral)[5]
RatLPS-induced TNF-α releaseInhibition of circulating TNF-α-ED50 = 0.3 µmol/kg (oral)[5]
Apremilast MousePsoriasiform Dermatitis (K5.Stat3C)Reduction of pro-inflammatory cytokines (IL-1β, IL-6, IL-23, IL-17A, IL-22, TNF-α)6 mg/kg/daySignificant downregulation[7]
MouseCollagen-induced arthritisReduction in arthritis severity-Significant reduction[8]

Table 3: Comparative In Vivo Side Effect Profile of PDE4 Inhibitors

CompoundCommon Side Effects in Animal ModelsNoted Clinical Side EffectsReference(s)
This compound Emesis, nauseaNausea, vomiting, gastrointestinal issues[8][9]
Roflumilast -Diarrhea, nausea, headache, weight loss, psychiatric disorders[10]
Apremilast Mild emetic effects compared to RolipramDiarrhea, nausea, headache, depression, weight loss[9][11]

Experimental Protocols

Detailed methodologies for key in vivo validation experiments are provided below.

In Vivo Target Engagement using 11C-Rolipram Positron Emission Tomography (PET)

This protocol allows for the non-invasive quantification of PDE4 occupancy in the brain.

Protocol:

  • Animal Preparation:

    • For conscious animal imaging, surgically implant a head holder to the skull of the animal (e.g., rat) under anesthesia and allow for recovery.

    • Train the conscious animal to acclimatize to the PET scanner environment and head fixation to minimize stress.[3]

    • For anesthetized studies, induce and maintain anesthesia with an appropriate agent (e.g., isoflurane).[4]

  • Radiotracer Administration:

    • Synthesize --INVALID-LINK---Rolipram.

    • Administer a bolus injection of --INVALID-LINK---Rolipram intravenously. For occupancy studies, co-inject with a range of doses of the unlabeled test compound (e.g., this compound or other PDE4 inhibitors).[3][4]

  • PET Data Acquisition:

    • Acquire dynamic PET scan data for a specified duration (e.g., 90-120 minutes).[3]

    • Simultaneously, collect arterial blood samples to measure the radiotracer concentration in plasma and its metabolites, which is necessary for kinetic modeling.[3]

  • Data Analysis:

    • Reconstruct the PET images.

    • Define regions of interest (ROIs) in the brain.

    • Use kinetic modeling (e.g., two-tissue compartment model) with the metabolite-corrected arterial input function to estimate the volume of distribution (VT) of the radiotracer in the ROIs.[3]

    • Calculate target occupancy at a given plasma concentration of the competing drug using the formula: Occupancy (%) = (1 - V_T(drug) / V_T(baseline)) * 100.

Ex Vivo Autoradiography for Target Occupancy

This method provides a quantitative measure of target engagement in post-mortem tissue.

Protocol:

  • Animal Dosing:

    • Administer the test compound (e.g., this compound) or vehicle to cohorts of animals at various doses and time points.

  • Tissue Collection:

    • At the desired time point, euthanize the animals and rapidly dissect the tissues of interest (e.g., brain).

    • Freeze the tissues immediately in isopentane cooled with dry ice.

  • Cryosectioning:

    • Section the frozen tissues at a specific thickness (e.g., 20 µm) using a cryostat.

    • Thaw-mount the sections onto microscope slides.[1]

  • Radioligand Incubation:

    • Incubate the tissue sections with a radiolabeled ligand that binds to the target of interest (e.g., --INVALID-LINK---Rolipram for PDE4).[1]

    • To determine non-specific binding, incubate a parallel set of sections with the radioligand in the presence of a saturating concentration of a non-radiolabeled competitor.

  • Washing and Drying:

    • Wash the slides in ice-cold buffer to remove unbound radioligand.

    • Dry the slides rapidly.[1]

  • Imaging and Analysis:

    • Expose the slides to a phosphor imaging screen or autoradiographic film.[1]

    • Quantify the signal intensity in specific regions of the tissue sections.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Determine target occupancy as the percentage reduction in specific binding in the drug-treated animals compared to the vehicle-treated animals.[1]

In Vivo Measurement of Downstream Effects: Cytokine Inhibition

This protocol assesses the functional consequence of target engagement by measuring the inhibition of pro-inflammatory cytokine production.

Protocol:

  • Animal Model:

    • Use an appropriate animal model of inflammation, such as lipopolysaccharide (LPS)-induced inflammation in mice or rats.[6]

  • Drug Administration:

    • Administer the test compound (e.g., this compound) or vehicle to the animals at various doses prior to the inflammatory challenge.[6]

  • Inflammatory Challenge:

    • Induce an inflammatory response by administering LPS intraperitoneally.[6]

  • Sample Collection:

    • At a predetermined time after LPS administration, collect blood samples via an appropriate method (e.g., retro-orbital sinus puncture).[6]

    • Prepare serum from the blood samples.

  • Cytokine Measurement:

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α) in the serum samples using a commercially available ELISA kit according to the manufacturer's instructions.[6]

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production for each dose of the test compound compared to the vehicle-treated control group.

Visualizations

PDE4 Signaling Pathway

PDE4_Signaling_Pathway PDE4 Signaling Pathway cluster_cAMP_regulation cAMP Regulation GPCR GPCR (e.g., β2-AR) G_alpha_s Gαs GPCR->G_alpha_s Activation AC Adenylyl Cyclase (AC) G_alpha_s->AC Stimulation cAMP cAMP AC->cAMP Synthesis AC->cAMP ATP ATP ATP->AC ATP->AC PDE4 PDE4 cAMP->PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activation PDE4->cAMP Hydrolysis AMP 5'-AMP PDE4->AMP CREB CREB PKA->CREB Phosphorylation NF_kB NF-κB Pathway PKA->NF_kB Inhibition pCREB pCREB Gene_Expression Gene Expression (e.g., anti-inflammatory mediators) pCREB->Gene_Expression Transcription Rolipram This compound & Other PDE4 Inhibitors Rolipram->PDE4 Inhibition Rolipram->PDE4 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NF_kB Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NF_kB->Pro_inflammatory_Cytokines Transcription

Caption: PDE4 signaling pathway and the mechanism of action of this compound.

Experimental Workflow for In Vivo Target Engagement Validation

Experimental_Workflow Workflow for In Vivo Target Engagement Validation start Start animal_model Select Animal Model start->animal_model dosing Administer Test Compound (e.g., this compound) & Vehicle animal_model->dosing direct_te Direct Target Engagement Measurement dosing->direct_te indirect_te Indirect Target Engagement (Downstream Effects) dosing->indirect_te pet PET Imaging (11C-Rolipram) direct_te->pet autorad Ex Vivo Autoradiography direct_te->autorad biomarker Biomarker Analysis (e.g., cAMP levels) indirect_te->biomarker functional Functional Outcome (e.g., Cytokine Inhibition, Behavioral Tests) indirect_te->functional data_analysis Data Analysis & Quantification pet->data_analysis autorad->data_analysis biomarker->data_analysis functional->data_analysis conclusion Conclusion on In Vivo Target Engagement data_analysis->conclusion

Caption: General workflow for validating in vivo target engagement.

Logical Relationship of Experimental Approaches

Logical_Relationship Logical Relationship of Validation Methods target_engagement Target Engagement (PDE4 Binding) biochemical_effect Proximal Biochemical Effect (Increased cAMP) target_engagement->biochemical_effect Leads to pet_autorad PET / Autoradiography target_engagement->pet_autorad Measured by cellular_response Downstream Cellular Response (e.g., Reduced Cytokine Production) biochemical_effect->cellular_response Leads to camp_assay cAMP Immunoassay biochemical_effect->camp_assay Measured by phenotypic_outcome In Vivo Phenotypic Outcome (e.g., Reduced Inflammation, Improved Cognition) cellular_response->phenotypic_outcome Results in elisa_pcr ELISA / qPCR cellular_response->elisa_pcr Measured by behavioral_histology Behavioral Assays / Histology phenotypic_outcome->behavioral_histology Assessed by

Caption: Relationship between target engagement and downstream effects.

References

Reproducibility of (-)-Rolipram's Effects on Cytokine Production: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phosphodiesterase-4 (PDE4) inhibitor (-)-Rolipram and its alternatives in modulating cytokine production. This document summarizes key quantitative data, details experimental methodologies, and visualizes essential pathways and workflows to support reproducible research in inflammation and immunology.

The inhibition of phosphodiesterase-4 (PDE4), an enzyme critical for the degradation of cyclic adenosine monophosphate (cAMP), has emerged as a promising therapeutic strategy for a variety of inflammatory diseases. By elevating intracellular cAMP levels, PDE4 inhibitors can suppress the production of pro-inflammatory cytokines while potentially enhancing the synthesis of anti-inflammatory mediators. This compound, a well-characterized selective PDE4 inhibitor, has been instrumental in elucidating this pathway. This guide examines the reproducibility of this compound's effects on cytokine production and compares its performance with other notable PDE4 inhibitors, including Roflumilast, Apremilast, and Cilomilast.

Comparative Efficacy of PDE4 Inhibitors on Cytokine Production

The potency of PDE4 inhibitors in suppressing pro-inflammatory cytokine production is a key determinant of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentrations (IC50) for the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a pivotal cytokine in the inflammatory cascade.

CompoundCell TypeStimulantTNF-α IC50Reference
This compound J774 MacrophagesLPS25.9 nM
Human Rheumatoid Synovial Membrane CellsSpontaneous~100 nM (52% inhibition)[1]
RAW 264.7 MacrophagesLPS/IFN-γ68-74 µM[2]
Human Mononuclear Cells (HM)LPSComparable to p-coumaric acid (21.5 µM) and trans-4-methoxycinnamic acid (30.8 µM)
Roflumilast Human Lung MacrophagesLPS~1 nM (EC50)
Human Neutrophils-0.8 nM[3]
Apremilast Human PBMCLPS7.7 nM[1]
Human Whole BloodLPS11 nM[1]
Human Rheumatoid Synovial Membrane CellsSpontaneous>100 nM (46% inhibition)[1]
Cilomilast Primary Bronchial Epithelial Cells-- (Reduces IL-8 and GM-CSF)[4]

Key Observations:

  • This compound consistently demonstrates inhibition of TNF-α production across various cell types, although its potency (IC50) can vary significantly depending on the experimental model.[1][2]

  • Newer generation PDE4 inhibitors, such as Roflumilast and Apremilast, generally exhibit higher potency in inhibiting TNF-α production compared to Rolipram in in vitro assays.[1][5][3]

  • The choice of cell type and stimulus are critical factors influencing the observed efficacy of PDE4 inhibitors.

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental protocols are essential. The following sections outline standardized methodologies for key assays used to evaluate the effects of PDE4 inhibitors on cytokine production.

In Vitro Cytokine Release Assay

Objective: To determine the in vitro potency of a PDE4 inhibitor in suppressing the release of pro-inflammatory cytokines from immune cells.

1. Cell Isolation and Culture:

  • Human Peripheral Blood Mononuclear Cells (PBMCs): Isolate from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.[6]
  • Monocytes: Further purify from PBMCs by centrifugal elutriation. Plate at a density of 1 x 10^5 cells/well in a 96-well plate in RPMI with 5% heat-inactivated FCS.[1]
  • J774 Macrophages: Culture the murine macrophage cell line in DMEM supplemented with 10% FBS and antibiotics.

2. Compound Treatment:

  • Prepare stock solutions of PDE4 inhibitors in a suitable solvent (e.g., DMSO).
  • Pre-incubate cells with various concentrations of the test compound or vehicle control for 1 hour at 37°C in a humidified CO2 incubator.[6]

3. Cell Stimulation:

  • Stimulate cells with an appropriate pro-inflammatory agent to induce cytokine production. A common stimulant is Lipopolysaccharide (LPS) at a concentration of 10 ng/mL to 1 µg/mL.[1][6]

4. Incubation:

  • Incubate the cells for a defined period, typically 18-24 hours, to allow for cytokine production and release into the supernatant.[6]

5. Cytokine Quantification:

  • Collect the cell culture supernatant.
  • Measure the concentration of the target cytokine (e.g., TNF-α) using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[6]

6. Data Analysis:

  • Calculate the percentage of cytokine inhibition for each compound concentration relative to the vehicle-treated, stimulated control.
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological mechanisms and experimental processes is crucial for understanding and replicating research. The following diagrams were generated using Graphviz (DOT language).

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory\nStimulus (e.g., LPS) Pro-inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Pro-inflammatory\nStimulus (e.g., LPS)->TLR4 NFkB NF-κB TLR4->NFkB Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Activates PKA->NFkB Inhibits Anti_Cytokine_Gene Anti-inflammatory Cytokine Genes CREB->Anti_Cytokine_Gene Induces Transcription Cytokine_Gene Pro-inflammatory Cytokine Genes NFkB->Cytokine_Gene Induces Transcription Cytokine_Protein Pro-inflammatory Cytokines (e.g., TNF-α) Cytokine_Gene->Cytokine_Protein Translation Anti_Cytokine_Protein Anti-inflammatory Cytokines (e.g., IL-10) Anti_Cytokine_Gene->Anti_Cytokine_Protein Translation Rolipram This compound & Alternatives Rolipram->PDE4 Inhibits

Caption: PDE4 Inhibition Signaling Pathway

The diagram above illustrates the mechanism of action for this compound and other PDE4 inhibitors. By blocking PDE4, these compounds prevent the degradation of cAMP, leading to the activation of Protein Kinase A (PKA). PKA, in turn, can inhibit the pro-inflammatory transcription factor NF-κB and activate the transcription factor CREB, resulting in a decrease in pro-inflammatory cytokine production and an increase in anti-inflammatory cytokine synthesis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Cell_Isolation 1. Isolate Immune Cells (e.g., PBMCs, Macrophages) Cell_Culture 2. Culture Cells Cell_Isolation->Cell_Culture Compound_Incubation 3. Pre-incubate with PDE4 Inhibitor Cell_Culture->Compound_Incubation Stimulation 4. Stimulate with Pro-inflammatory Agent (e.g., LPS) Compound_Incubation->Stimulation Supernatant_Collection 5. Collect Supernatant Stimulation->Supernatant_Collection Cytokine_Quantification 6. Quantify Cytokine Levels (e.g., ELISA) Supernatant_Collection->Cytokine_Quantification Data_Analysis 7. Analyze Data & Determine IC50 Cytokine_Quantification->Data_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of (-)-Rolipram: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of (-)-Rolipram, a selective phosphodiesterase 4 (PDE4) inhibitor, is crucial for laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with this chemical. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound waste.

I. Waste Characterization and Segregation

The initial and most critical step in the proper disposal of this compound is the correct characterization and segregation of waste. Improper segregation can lead to hazardous chemical reactions and non-compliance with regulations. All waste containing this compound should be treated as hazardous chemical waste.

Key Disposal Information Summary

Waste TypeContainer RequirementsDisposal MethodRegulatory Considerations
Solid Waste Dedicated, properly labeled hazardous waste container compatible with the chemical.Collection by a licensed hazardous waste disposal company for incineration or other approved treatment methods.Must be disposed of according to federal, state, and local environmental regulations.[1][2]
Liquid Waste Leak-proof, compatible hazardous waste container. Do not fill beyond 75% capacity.Collection by a licensed hazardous waste disposal company. Neutralization may be required if the pH is outside the acceptable range (typically 5-9) for certain disposal pathways.[3]Do not dispose of down the drain.[2][4] Avoid release into the environment.[5]
Contaminated Items (PPE, labware) Dedicated, properly labeled hazardous waste container. Sharps in a puncture-resistant sharps container.[3]Collection by a licensed hazardous waste disposal company.Treat as hazardous waste.
Empty Containers Triple-rinse with a suitable solvent if possible; collect rinsate as liquid hazardous waste. Deface or remove the label.Disposal of the rinsed container may be possible in regular trash, but consult institutional policies. Unrinsed containers must be treated as hazardous waste.Regulations for "empty" containers can be complex; consult your institution's EHS.[6]

II. Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound from the point of generation to final disposal.

1. Waste Generation and Segregation:

  • At the Source: Segregate this compound waste at the point of generation to prevent cross-contamination.[3]

  • Solid Waste: Collect pure this compound powder, contaminated weighing paper, pipette tips, and personal protective equipment (PPE) in a designated hazardous waste container.[3]

  • Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof hazardous waste container.[3]

  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be placed in a designated, puncture-resistant sharps container.[3]

2. Container Labeling:

  • Immediate Labeling: As soon as waste is added, label the container with a hazardous waste tag.[3]

  • Required Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other constituents (e.g., solvents).

    • The approximate percentage of each component.

    • Relevant hazard characteristics (e.g., Toxic).

    • The date when waste accumulation began.

    • The name and contact information of the principal investigator or laboratory.[3]

3. Storage of Hazardous Waste:

  • Designated Area: Store waste containers in a designated and secure satellite accumulation area within or near the laboratory.

  • Container Integrity: Ensure containers are tightly closed when not in use to prevent spills or the release of vapors.[1]

  • Ventilation: Store in a well-ventilated area, away from incompatible materials.[1]

4. Requesting Waste Pickup:

  • Institutional EHS: Once a waste container is full or ready for disposal, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Licensed Disposal Vendor: Disposal must be conducted through a licensed and approved waste disposal plant or company.[2][7]

5. Spill Management:

  • Small Spills: For small spills, absorb the material with sand or vermiculite and place it in a closed container for disposal.[1] Decontaminate the area with an appropriate solvent, and collect all cleaning materials as hazardous waste.

  • Large Spills: In the event of a large spill, or if you are uncertain about how to proceed, contact your institution's EHS or emergency response team immediately.[3]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Rolipram_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_collection Collection & Labeling cluster_storage_pickup Storage & Pickup cluster_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, blades) waste_type->sharps_waste Sharps solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container (<75% Full) liquid_waste->liquid_container sharps_container Collect in Labeled Puncture-Resistant Sharps Container sharps_waste->sharps_container storage Store in Secure Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup Request Waste Pickup from EHS storage->pickup disposal Disposal by Licensed Hazardous Waste Vendor pickup->disposal

Workflow for the proper disposal of this compound waste.

Disclaimer: The information provided is for guidance and is based on general laboratory safety principles and available safety data sheets. It is the user's responsibility to develop proper methods of handling and disposal based on the actual conditions of use and to consult with their institution's Environmental Health and Safety department to ensure compliance with all applicable federal, state, and local regulations.[2][8]

References

Navigating the Safe Handling of (-)-Rolipram: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring safety and precision in the laboratory is paramount. This guide provides essential, immediate safety and logistical information for the handling of (-)-Rolipram, a selective phosphodiesterase 4 (PDE4) inhibitor. Adherence to these protocols is critical for minimizing exposure risk and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent inhalation, skin, and eye contact. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Hand Protection GlovesDouble gloving with chemotherapy-rated, powder-free nitrile gloves is recommended. Ensure the outer glove extends over the cuff of the lab coat.
Body Protection Lab Coat/GownA disposable, solid-front gown with back closure made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required.
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory. A full-face shield must be worn over the goggles when there is a risk of splashing or aerosol generation.
Respiratory Protection RespiratorA NIOSH-certified N95 or higher-level respirator is necessary when handling the powder form of this compound outside of a certified chemical fume hood or biological safety cabinet.
Foot Protection Shoe CoversDisposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will mitigate risks and ensure operational efficiency.

Preparation and Weighing
  • Engineering Controls : All initial handling of powdered this compound, including weighing and stock solution preparation, must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.

  • Surface Protection : Before beginning work, cover the work surface with a disposable, absorbent bench liner.

  • Weighing : Use a dedicated set of spatulas and weigh boats. Tare the analytical balance with the weigh boat before adding the compound. Handle the powder gently to avoid creating airborne dust.

Solution Preparation
  • Solvent Selection : this compound is soluble in organic solvents such as DMSO and ethanol.[1][2] Refer to the quantitative data table for specific solubility information.

  • Dissolution : Add the solvent to the weighed this compound in a sealed container (e.g., a conical tube). Mix gently by vortexing or inversion until the solid is completely dissolved. For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO before diluting with the aqueous buffer.[1]

In-Use Handling
  • Clear Labeling : All containers holding this compound, whether in solid or solution form, must be clearly labeled with the compound name, concentration, solvent, and date of preparation.

  • Spill Kit : Ensure a spill kit containing absorbent pads, appropriate deactivating agents (if available), and hazardous waste disposal bags is readily accessible.

  • Hand Washing : Wash hands thoroughly with soap and water immediately after handling this compound, even if gloves were worn.

Disposal Plan: Managing this compound Waste

All waste generated from the handling of this compound is considered hazardous chemical waste and must be disposed of according to institutional and local environmental regulations.

Waste Segregation
  • Solid Waste : All disposable items that have come into contact with this compound, including gloves, gowns, bench liners, pipette tips, and weigh boats, must be placed in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste : Unused or waste solutions of this compound, as well as the initial solvent rinses of any non-disposable glassware, should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour this compound waste down the drain.[3]

  • Sharps Waste : Needles and syringes used for administering this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.

Container Management
  • Labeling : All hazardous waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid waste," "liquid waste in DMSO").

  • Storage : Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area within the laboratory.

Final Disposal
  • Licensed Disposal Company : Arrange for the pickup and disposal of all this compound hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4]

Quantitative Data Summary

The following table provides key quantitative information for this compound.

PropertyValueSource(s)
Molecular Weight 275.35 g/mol
CAS Number 61413-54-5
Storage Temperature Store at -20°C, protect from light.[1]
Solubility in DMSO Approximately 10 mg/mL[1]
Solubility in Ethanol Approximately 5 mg/mL[1]
Aqueous Buffer Solubility Sparingly soluble. Approximately 0.5 mg/mL in a 1:9 solution of DMF:PBS (pH 7.2).[1][1]
IC50 for PDE4 2.0 µM

Experimental Protocols

In-Vivo Study in a Mouse Model of Intracerebral Hemorrhage (ICH)

This protocol is adapted from a study investigating the neuroprotective effects of this compound.[5]

  • Animal Model : An intracerebral hemorrhage (ICH) model is established in mice using the collagenase method.

  • Drug Preparation : Dissolve this compound in a vehicle solution (e.g., 0.5% DMSO in saline) to a final concentration of 1 mg/mL.

  • Administration : Immediately following the induction of ICH, administer this compound via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.

  • Control Groups :

    • Sham-operated group receiving the same surgical procedure without collagenase injection.

    • ICH + vehicle group receiving the same volume of the vehicle solution via i.p. injection.

  • Post-Operative Care : Allow mice free access to food and water and monitor for neurological deficits.

  • Endpoint Analysis : At a predetermined time point (e.g., 3 days post-ICH), evaluate neurological deficits and collect brain tissue for analysis of brain water content and protein expression via Western blot.

Visualizing Molecular Pathways and Workflows

Signaling Pathway of this compound's Neuroprotective Effect

This compound exerts its neuroprotective effects by inhibiting PDE4, which leads to an increase in intracellular cyclic AMP (cAMP). This activates a downstream signaling cascade involving AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).

Rolipram_Signaling_Pathway cluster_membrane cluster_cytoplasm Receptor GPCR AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts Rolipram This compound PDE4 PDE4 Rolipram->PDE4 Inhibits PDE4->cAMP Hydrolyzes AMP 5'-AMP PDE4->AMP Produces ATP ATP ATP->AC Substrate AMPK AMPK cAMP->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates Neuroprotection Neuroprotection (Anti-inflammatory, Anti-apoptotic) SIRT1->Neuroprotection Promotes

Caption: this compound inhibits PDE4, increasing cAMP levels and activating the AMPK/SIRT1 pathway to promote neuroprotection.

Experimental Workflow for In-Vivo Study

The following diagram outlines the key steps in the experimental protocol described above.

Experimental_Workflow cluster_setup cluster_procedure cluster_analysis Animal_Model 1. Establish ICH Mouse Model Drug_Prep 2. Prepare this compound (10 mg/kg in vehicle) Administration 3. Administer Drug/Vehicle (i.p. injection) Drug_Prep->Administration Post_Op 4. Post-Operative Monitoring Administration->Post_Op Neuro_Eval 5. Neurological Deficit Evaluation Post_Op->Neuro_Eval Tissue_Collection 6. Brain Tissue Collection Neuro_Eval->Tissue_Collection Data_Analysis 7. Analyze Brain Water Content & Protein Expression Tissue_Collection->Data_Analysis

Caption: Workflow for an in-vivo study of this compound's effects on intracerebral hemorrhage in mice.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Rolipram
Reactant of Route 2
(-)-Rolipram

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.